D-Erythronolactone
Description
Erythrono-1,4-lactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4R-diastereomer). It is a butan-4-olide and a diol.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935493 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15667-21-7, 17675-99-9 | |
| Record name | 3,4-Dihydroxyoxolan-2-onato(3-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrono-1,4-lactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to D-Erythronolactone: Core Properties and Applications
Foreword: D-Erythronolactone, a seemingly simple chiral molecule, represents a cornerstone in the synthesis of complex, biologically active compounds. Its rigid, stereochemically defined structure provides a reliable scaffold upon which medicinal chemists and synthetic organic chemists can build, making it an invaluable asset in drug discovery and development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how D-Erythronolactone is utilized, grounding its theoretical importance in practical, field-proven applications and methodologies. We will explore its fundamental properties, delve into the logic of its synthesis and reactivity, and illuminate its role as a critical chiral synthon.
Core Physicochemical & Structural Data
D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a cyclic ester (a lactone) derived from D-erythronic acid.[1][2] Its compact furanone ring is adorned with two hydroxyl groups in a cis configuration, a key feature that dictates both its physical properties and its chemical reactivity. This stereochemistry is crucial for its function as a chiral building block in asymmetric synthesis.[3]
Identification and Key Properties
A summary of the essential quantitative data for D-Erythronolactone is presented below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |
| CAS Number | 15667-21-7 | [1][4] |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molecular Weight | 118.09 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 100-102 °C (lit.) or 162-163 °C | [1][4][5][6] |
| Boiling Point | ~340 °C at 760 mmHg (estimate) | [1] |
| Solubility | Soluble in water (674 mg/mL at 25°C); Slightly soluble in DMSO and Methanol | [1][4][5] |
| Optical Rotation [α]²⁰/D | -71° (c=1 in H₂O) | [4] |
| pKa | ~5.9 or 12.34 (Predicted) | [1][5] |
Note: Discrepancies in reported melting points (e.g., 100-102°C vs. 162-163°C) may exist in literature and commercial sources, potentially due to different polymorphic forms or purity levels. Experimental verification is recommended.
Synthesis and Chemical Reactivity: A Strategic Perspective
The utility of D-Erythronolactone is predicated on its availability in an enantiomerically pure form. Synthetic strategies leverage the "chiral pool," starting from abundant, naturally occurring carbohydrates.
Established Synthetic Pathways
The synthesis of D-Erythronolactone has been achieved from various precursors, including D-glucose, D-ribose, and L-rhamnose.[3][7] However, a prevalent and efficient method involves the oxidative cleavage of a larger carbohydrate, such as D-isoascorbic acid (erythorbic acid).[3][7]
Causality of the D-Isoascorbic Acid Route: This pathway is favored due to the ready availability of the starting material and the straightforward nature of the oxidative cleavage. The reaction typically employs an oxidizing agent like hydrogen peroxide in a basic medium.[3] The mechanism involves the cleavage of the two-carbon side chain from the erythorbic acid backbone, directly yielding the desired four-carbon lactone ring system.
A general workflow for a common synthetic approach is visualized below.
Caption: A generalized workflow for the synthesis of D-Erythronolactone.
The Chiral Synthon: Reactivity and Protection
The true power of D-Erythronolactone lies in its role as a chiral synthon.[3] The two adjacent hydroxyl groups and the lactone carbonyl are key functional handles for further elaboration.
Protecting Group Strategy: The cis-diol is a prime target for protection, most commonly as an acetonide to form 2,3-O-Isopropylidene-D-erythronolactone .[3][7][8] This is a self-validating step; the rigid conformation required for acetonide formation is readily achieved by the cis-diol, making the reaction efficient. This protected intermediate is highly valuable because it:
-
Masks the diol: Prevents unwanted side reactions during subsequent transformations.
-
Activates the molecule for other reactions: The lactone carbonyl remains available for nucleophilic attack.
-
Is readily deprotected: The isopropylidene group can be easily removed under mild acidic conditions when the diol functionality is needed again.[3]
This protection/deprotection strategy is fundamental to its use in multi-step syntheses of natural products and pharmaceuticals.[8]
Biological Significance and Applications in Drug Development
D-Erythronolactone is not merely a synthetic curiosity; it is a precursor to biologically relevant molecules and exhibits its own range of bioactivities.
Endogenous and Pharmacological Roles
-
Biochemical Intermediate: D-Erythronolactone is a precursor for the synthesis of 4-phospho-D-erythronate (4PE).[3][9] 4PE is a key intermediate in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in some bacteria.[9] This makes enzymes in this pathway potential targets for novel antibacterial agents.
-
Enzyme Inhibition: As a chiral scaffold, D-Erythronolactone is used to synthesize potent and specific enzyme inhibitors.[3] For example, 4-phospho-D-erythronate, derived from the lactone, is a known competitive inhibitor of Ribose-5-phosphate isomerase (RPI).[3]
-
Reported Bioactivities: Studies have indicated that D-Erythronolactone possesses antibacterial, antifungal, and antioxidant properties.[1] It has also been reported to stimulate collagen production, suggesting potential applications in tissue repair.[1] Lactones as a chemical class are known to exhibit a wide array of biological effects, including antitumor activities.[10][11]
The role of D-Erythronolactone as a precursor in a bacterial metabolic pathway is illustrated below.
Caption: Role of D-Erythronolactone as a precursor to a key bacterial metabolite.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol describes a common and crucial transformation, converting D-Erythronolactone into its more synthetically versatile protected form. The choice of an anhydrous acid catalyst is critical to drive the equilibrium towards the acetonide product by consuming the water byproduct.
Materials:
-
D-Erythronolactone
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (optional, as water scavenger)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating), separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-Erythronolactone in anhydrous acetone. Rationale: Acetone serves as both the solvent and the reagent for forming the isopropylidene ketal.
-
Catalyst Addition: Add a catalytic amount of anhydrous p-TsOH to the solution. Rationale: An acid catalyst is required to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the diol's hydroxyl groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (more polar) and the formation of the product (less polar). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic. Rationale: The base neutralizes the acid catalyst, stopping the reaction and preventing potential acid-catalyzed degradation during workup.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers. Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous phase, allowing for its efficient separation.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Rationale: Removal of residual water is essential before solvent evaporation to obtain a clean product.
-
Purification: The resulting crude product, 2,3-O-Isopropylidene-D-erythronolactone, can be further purified by recrystallization or silica gel chromatography if necessary to yield a white solid.[8]
Analytical Methodologies
The structural integrity and purity of D-Erythronolactone and its derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, providing unambiguous information about the connectivity and stereochemical arrangement of atoms.[1][3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and for quantification in complex mixtures.[1] Chiral HPLC columns can be used to verify enantiomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also used for quantification and purity analysis, often after derivatization to increase volatility.[1]
Safety, Handling, and Storage
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][12]
-
Avoid contact with skin and eyes.[5]
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area or fume hood.[6][12]
-
In case of contact, rinse the affected area thoroughly with water.
Storage Conditions:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5][6][12]
-
Keep away from strong oxidizing agents.[6] Recommended storage is at room temperature.[4][5]
Conclusion and Future Directions
D-Erythronolactone is a powerful chiral building block whose value is firmly established in synthetic and medicinal chemistry. Its well-defined stereochemistry and versatile functionality allow for the efficient construction of complex molecular architectures. While current research leverages its role as a precursor, future efforts may focus on developing more cost-effective and sustainable large-scale syntheses and further exploring the therapeutic potential of D-Erythronolactone derivatives themselves.[1][13] The continued investigation into its biological activities could unveil new applications in drug discovery, solidifying its importance for researchers, scientists, and drug development professionals.
References
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D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024-04-09). Retrieved from [Link]
-
2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. (2012-04-10). ACS Publications. Retrieved from [Link]
-
2,3-O-Isopropylidene-D-erythronolactone | C7H10O4 | CID 386843 - PubChem. (n.d.). Retrieved from [Link]
-
Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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D-erythro-hex-2-enonic acid, gamma-lactone | C6H8O6 | CID 54676860 - PubChem. (n.d.). Retrieved from [Link]
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Biological Activities of Natural Products III - PMC - NIH. (2023-06-19). Retrieved from [Link]
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Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020-11-24). MDPI. Retrieved from [Link]
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Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PubMed Central. (n.d.). Retrieved from [Link]
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Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - MDPI. (2023-03-07). Retrieved from [Link]
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D-Erythronolactone CAS number and structure
An In-depth Technical Guide to D-Erythronolactone (CAS: 15667-21-7): Structure, Synthesis, and Applications in Drug Discovery
Abstract
D-Erythronolactone is a structurally unique, chiral γ-lactone that has garnered significant attention from the scientific community. Its value is rooted in its stereochemically defined structure, which makes it a critical chiral building block, or "synthon," for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of D-Erythronolactone, covering its core molecular identity, physicochemical properties, and established synthetic routes. We will delve into detailed experimental protocols, explain the causal relationships behind methodological choices, and explore its pivotal role in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.
Core Molecular Identity and Structure
D-Erythronolactone is a cyclic monosaccharide derivative, specifically a butan-4-olide, featuring a five-membered ring.[1] Its precise stereochemistry is the foundation of its utility in asymmetric synthesis.
Chemical Identifiers
A compound's identity is unequivocally established by a set of standardized identifiers. The key identifiers for D-Erythronolactone are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 15667-21-7 | [2][3][4] |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [1][2] |
| Molecular Formula | C₄H₆O₄ | [2][4] |
| Molecular Weight | 118.09 g/mol | [2][3] |
| Synonyms | D-Erythronic γ-lactone, (3R,4R)-(-)-D-Erythrono-1,4-lactone, Dihydro-3,4-dihydroxy-2(3H)-furanone | [2][3][4] |
| InChI Key | SGMJBNSHAZVGMC-PWNYCUMCSA-N | [3] |
Structural Elucidation
The structure of D-Erythronolactone consists of a tetrahydrofuran ring with a ketone at the C2 position, forming a lactone (a cyclic ester). The defining features are the two hydroxyl (-OH) groups at the C3 and C4 positions. The "(3R,4R)" designation specifies their absolute stereoconfiguration, meaning they are on the same side of the ring (cis-diol). This fixed chirality is what makes D-Erythronolactone a valuable starting material for creating other chiral molecules.[1][5]
Physicochemical Properties
The physical and chemical characteristics of D-Erythronolactone dictate its handling, reactivity, and applications in various experimental settings.
| Property | Value | Source(s) |
| Physical State | White to off-white solid or crystal powder. | [4][6] |
| Melting Point | 99 - 102 °C; 100 - 102 °C | [4][6] |
| Boiling Point | ~340 °C at 760 mmHg | [2] |
| Solubility | Water: 674 mg/mL at 25 °C; Slightly soluble in DMSO and Methanol. | [2][4] |
| Optical Rotation | [α]20/D: -71° (c=1 in H₂O) | [3][4] |
| pKa | ~12.34 | [4] |
D-Erythronolactone is a stable compound under standard conditions and can be stored at room temperature in a dry, sealed container.[2][4][7] It is incompatible with strong oxidizing agents.[6] While stable in neutral or acidic solutions, the lactone ring can be hydrolyzed under basic conditions.[2]
Synthesis and Purification
While several historical synthetic routes exist, the most efficient and commonly employed method involves the oxidative cleavage of a readily available carbohydrate precursor, D-isoascorbic acid (erythorbic acid).[5][8] This approach is favored because it starts from an inexpensive, enantiomerically pure material and proceeds in high yield.
Rationale for Synthetic Route Selection
The synthesis from D-isoascorbic acid is a classic example of leveraging the "chiral pool"—using abundant, naturally occurring chiral molecules as starting materials. The reaction proceeds via oxidative cleavage of the two-carbon side chain of erythorbic acid.[5] The choice of hydrogen peroxide as the oxidant is advantageous due to its low cost and the fact that its primary byproduct is water, simplifying downstream purification. The use of a base like sodium carbonate is critical for facilitating the reaction.[4][5]
Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid
This protocol is adapted from established literature procedures.[4][8][9] It is a self-validating system where reaction progress can be monitored through simple tests and product isolation relies on fundamental chemical principles.
Materials:
-
D-Isoascorbic acid (Erythorbic acid)
-
Sodium carbonate, anhydrous
-
30% Hydrogen peroxide solution
-
Zinc powder or Norit (activated carbon)
-
6 N Hydrochloric acid
-
Ethyl acetate
-
Deionized water
-
Celite
Procedure:
-
Salt Formation: Dissolve D-isoascorbic acid (1.0 eq) in deionized water (~14 mL per gram of acid). Cool the solution to 0-6 °C in an ice bath. Add anhydrous sodium carbonate (2.0 eq) portion-wise while stirring, ensuring the temperature remains low.
-
Oxidation: To the resulting solution, slowly add 30% hydrogen peroxide (~1.25 mL per gram of starting acid). An exothermic reaction will occur; control the addition rate to maintain the internal temperature below 30 °C.[4] After addition is complete, allow the mixture to warm and stir for 30-60 minutes at approximately 40-45 °C.[4][8]
-
Quenching Excess Peroxide: Add a small amount of zinc powder or Norit A (activated carbon) in portions to decompose any remaining hydrogen peroxide.[8] The cessation of gas evolution and a negative result on a potassium iodide-starch test paper indicate completion.
-
Acidification and Isolation: Filter the hot mixture through a pad of Celite to remove the quenching agent. Cool the filtrate and carefully acidify to pH 1.0 with 6 N hydrochloric acid.[4][8]
-
Extraction: Concentrate the acidic solution under reduced pressure to precipitate inorganic salts and a portion of the product. Extract the resulting slurry exhaustively with ethyl acetate (3 x volume of the concentrated aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude D-Erythronolactone can be purified by recrystallization from a suitable solvent like hot ethyl acetate.[8] The final product should be a white crystalline solid.
Workflow Diagram: Synthesis of D-Erythronolactone
The Role of D-Erythronolactone as a Chiral Synthon
In pharmaceutical development, the three-dimensional shape of a molecule is often as important as its chemical composition. Many drugs are chiral, and typically only one enantiomer (mirror-image form) provides the desired therapeutic effect while the other may be inactive or even harmful. D-Erythronolactone's value lies in its role as a chiral synthon, providing a pre-defined stereochemical foundation upon which more complex molecules can be built.[5]
Strategic Use of Protecting Groups: The Isopropylidene Derivative
To perform chemical modifications on one part of a molecule without affecting another, chemists use "protecting groups." For D-Erythronolactone, the two adjacent hydroxyl groups can be selectively protected. A common and highly effective strategy is to react it with acetone in the presence of an acid catalyst to form 2,3-O-Isopropylidene-D-erythronolactone.[5][8] This derivative is more soluble in organic solvents and the isopropylidene group is stable under many reaction conditions, yet it can be easily removed later with mild acid when the hydroxyl groups are needed again.[5] This protected form is a widely used intermediate in the synthesis of natural products.[5][8][10]
Safety, Handling, and Storage
D-Erythronolactone has a low toxicity profile and is considered safe for use in scientific experiments when standard laboratory procedures are followed. [2]
-
Hazard Identification: The compound is not classified as a hazardous substance but may cause skin, eye, and respiratory irritation. [4]* Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [7]Handle in a well-ventilated area or a chemical fume hood. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents. [6][7]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
D-Erythronolactone (CAS: 15667-21-7) is more than a simple chemical; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its value is derived from its fixed stereochemistry, making it an ideal chiral building block for constructing complex molecules with high precision. The well-established synthesis from D-isoascorbic acid provides a reliable and cost-effective supply for research and development.
Current research continues to explore its potential in synthesizing novel enzyme inhibitors and natural product analogues. [2][5]Future efforts may focus on developing even more efficient, perhaps continuous-flow, synthetic processes and expanding its application in creating new classes of therapeutic agents for diseases ranging from cancer to diabetes. [2][9]Its fundamental role as a chiral synthon ensures that D-Erythronolactone will remain a compound of significant interest to the scientific community for years to come.
References
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2,3-o-isopropylidene-d-erythronolactone. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
-
Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. (2012, April 10). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Erythrono-1,4-lactone | C4H6O4. (n.d.). PubChem, National Institutes of Health. Retrieved January 5, 2026, from [Link]
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The Chiral Synthon: An In-Depth Technical Guide to the Discovery and History of D-Erythronolactone
This guide provides a comprehensive technical overview of D-Erythronolactone, a pivotal chiral building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic methodologies, and its significant applications as a chiral precursor.
Introduction: The Significance of Lactones and the Emergence of D-Erythronolactone
Lactones, cyclic esters of hydroxycarboxylic acids, are a prominent class of organic compounds found in a vast array of natural products and pharmaceuticals.[1][2] Their inherent reactivity and stereochemical complexity make them valuable intermediates in synthetic chemistry. Among these, D-Erythronolactone, a simple yet elegant four-carbon γ-lactone, holds a special place. Its rigid, stereochemically defined structure provides a powerful tool for the introduction of specific chirality into larger, more complex molecules, a critical aspect in the development of enantiomerically pure drugs where biological activity is often contingent on a precise three-dimensional arrangement of atoms.[3]
D-Erythronolactone, with its two contiguous stereocenters, serves as an exemplary member of the "chiral pool," a collection of readily available, enantiopure compounds from natural sources that can be elaborated into more complex targets.[4] This guide will trace the journey of D-Erythronolactone from its early explorations to its current status as a cornerstone of asymmetric synthesis.
PART 1: The Genesis of D-Erythronolactone: Discovery and Early Synthetic Endeavors
The history of D-Erythronolactone is intrinsically linked to the study of carbohydrates and their derivatives. Early research into the oxidation and degradation of sugars laid the groundwork for its eventual isolation and synthesis. Various carbohydrate precursors have been historically utilized to access this chiral synthon, including D-ribose, L-rhamnose, and D-glucose, although these routes were often plagued by low yields and numerous steps.[3][5]
A significant advancement in the preparation of D-Erythronolactone came with the exploration of more direct synthetic pathways from readily available starting materials. Two key precursors have emerged as the most practical and widely used: D-isoascorbic acid (erythorbic acid) and D-gluconic acid lactone.
Synthesis from D-isoascorbic Acid (Erythorbic Acid)
A prevalent and efficient method for the synthesis of D-Erythronolactone involves the oxidative cleavage of D-isoascorbic acid, the C5 epimer of Vitamin C.[6][7] This approach is advantageous due to the low cost and availability of the starting material. The reaction proceeds via the oxidative cleavage of the two-carbon side chain at the C4 position. A well-established method involves the use of hydrogen peroxide in the presence of a base.
Experimental Protocol: Synthesis of D-Erythronolactone from D-isoascorbic Acid [6]
Materials:
-
D-isoascorbic acid (17.6 g, 0.1 mol)
-
Anhydrous sodium carbonate (21.2 g, 0.2 mol)
-
30% Hydrogen peroxide solution (22 mL)
-
Zinc powder (1.0 g, 0.015 mol)
-
6 N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve D-isoascorbic acid in 250 mL of water and cool the solution to 0-6 °C in an ice bath.
-
Slowly add anhydrous sodium carbonate powder in batches to the stirred solution.
-
Gradually add the 30% hydrogen peroxide solution. The temperature of the reaction mixture will rise.
-
After the addition is complete, continue stirring in the ice bath for 5 minutes.
-
Heat the reaction solution to 42 °C and maintain this temperature with stirring for 30 minutes.
-
Add zinc powder to the reaction mixture to quench any excess hydrogen peroxide. The completion of the quench can be tested with potassium iodide-starch paper.
-
Adjust the pH of the reaction solution to 1.0 with 6 N hydrochloric acid.
-
Concentrate the acidic solution under reduced pressure at 50 °C to a smaller volume, which will precipitate a white solid.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic phases and concentrate to a volume of approximately 200 mL.
-
Upon cooling, D-Erythronolactone will crystallize and can be collected by filtration.
Synthesis from D-Gluconic Acid Lactone
Another important synthetic route to D-Erythronolactone starts from D-gluconic acid lactone.[8][9] This method involves a dehydration reaction, typically facilitated by a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The resulting product is then purified by recrystallization or chromatography. While conceptually straightforward, this method requires careful control of reaction conditions to avoid side products.
Conceptual Workflow for Synthesis from D-Gluconic Acid Lactone
Caption: Synthesis of D-Erythronolactone from D-Gluconic Acid Lactone.
PART 2: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of D-Erythronolactone is essential for its application in synthesis and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₄ | [6] |
| Molecular Weight | 118.09 g/mol | [6] |
| Melting Point | 100-102 °C | [9] |
| Appearance | White crystalline solid | [9] |
| Solubility | Soluble in water and polar organic solvents | |
| Specific Rotation | [α]D²⁵ -72.8° (c 0.498, H₂O) | [1] |
Spectroscopic Data
The structural elucidation and confirmation of D-Erythronolactone rely on various spectroscopic techniques.
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the CH and CH₂ protons of the lactone ring. | [6] |
| ¹³C NMR | Signals for the carbonyl carbon, two hydroxyl-bearing carbons, and the methylene carbon. | [10] |
| IR (Infrared) | Strong absorption band for the γ-lactone carbonyl group (C=O) around 1770-1786 cm⁻¹, and a broad band for the hydroxyl groups (O-H) in the region of 3200-3600 cm⁻¹. | |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [6] |
PART 3: D-Erythronolactone as a Chiral Synthon in Organic Synthesis
The primary value of D-Erythronolactone in modern organic synthesis lies in its role as a chiral building block. Its rigid furanose-like structure, with well-defined stereochemistry, allows for the stereocontrolled synthesis of complex molecules.
The Protected Form: 2,3-O-Isopropylidene-D-erythronolactone
To facilitate selective reactions at the hydroxyl groups, D-Erythronolactone is often converted to its protected form, 2,3-O-isopropylidene-D-erythronolactone.[5] This derivative is a widely used intermediate in the synthesis of various natural products and their analogues. The isopropylidene group protects the cis-diol, allowing for transformations at other positions of the molecule.
Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone [1]
Materials:
-
Crude D-Erythronolactone (from the previous synthesis)
-
Acetone
-
Anhydrous magnesium sulfate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Hexanes
Procedure:
-
To the solid residue containing D-Erythronolactone, add 175 mL of acetone and swirl to loosen the solids.
-
Add 50 g of anhydrous, powdered magnesium sulfate.
-
With vigorous stirring, add 350 mL of 2,2-dimethoxypropane in one portion.
-
Add 0.42 g of p-toluenesulfonic acid monohydrate to the stirred mixture at room temperature.
-
Blanket the slurry with nitrogen and stir at room temperature for 18 hours.
-
The reaction is quenched by the addition of 1.5 mL of triethylamine.
-
The mixture is filtered, and the solids are washed with acetone.
-
The combined filtrate and washes are concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting oil is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added to induce precipitation.
-
The mixture is refrigerated to complete crystallization, and the white solid product is collected by filtration and dried under vacuum.
Applications in Natural Product Synthesis
The utility of D-Erythronolactone and its derivatives as chiral synthons is demonstrated in the total synthesis of numerous complex natural products. For instance, it has been employed as a precursor in the synthesis of leukotrienes, a family of inflammatory mediators, and various alkaloids.[3] The stereocenters present in D-Erythronolactone are strategically incorporated into the target molecule, significantly simplifying the synthetic route and ensuring the desired stereochemistry.
PART 4: Biological Activities of D-Erythronolactone
Beyond its role in organic synthesis, D-Erythronolactone has been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[9] It has also been shown to stimulate collagen production, suggesting potential applications in wound healing and tissue repair.[9]
Mechanism of Antimicrobial Action
The precise mechanism of D-Erythronolactone's antimicrobial activity is an area of ongoing research. However, the general mechanism for the antimicrobial action of many lactones is believed to involve the alkylation of biological macromolecules.[3] The strained lactone ring is susceptible to nucleophilic attack by functional groups present in proteins and enzymes, such as the sulfhydryl group of cysteine residues. This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes, ultimately resulting in microbial cell death.
Proposed Mechanism of Action
Caption: Proposed mechanism for the antimicrobial activity of D-Erythronolactone.
Conclusion and Future Directions
D-Erythronolactone, a seemingly simple molecule, has a rich history and continues to be a compound of significant interest in both synthetic and medicinal chemistry. Its ready availability from inexpensive precursors and its well-defined stereochemistry make it an invaluable tool for the construction of complex, enantiomerically pure molecules. While its biological activities are intriguing, further research is needed to fully elucidate the mechanisms of action and explore its therapeutic potential. The development of more efficient and sustainable synthetic routes to D-Erythronolactone and its derivatives will undoubtedly continue to be a focus of research, further expanding its utility in the years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral pool - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glycodepot.com [glycodepot.com]
- 9. researchgate.net [researchgate.net]
- 10. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]
D-Erythronolactone natural occurrence and sources
An In-depth Technical Guide to D-Erythronolactone: Evaluating Its Elusive Natural Occurrence and Established Synthetic Utility
Executive Summary
D-Erythronolactone, a gamma-lactone derived from D-erythronic acid, presents a compelling case study in the nuanced distinction between reported biological presence and established natural occurrence. While recognized as a valuable chiral synthon in organic synthesis and a confirmed intermediate in specific bacterial metabolic pathways, its role as a widespread, naturally occurring compound in higher organisms is poorly substantiated. This guide provides a critical evaluation of the current evidence for its endogenous presence, juxtaposed with robust, field-proven methodologies for its chemical synthesis and analytical detection. We address the significant hypothesis that detection in biological matrices may often be an artifact of sample preparation, whereby the open-chain D-erythronic acid cyclizes under acidic conditions. For the researcher, scientist, and drug development professional, this document serves not as a catalog of natural sources, but as a technical manual for the synthesis, analysis, and informed investigation of D-Erythronolactone, emphasizing the causality behind experimental choices to ensure scientific integrity.
Part 1: Physicochemical Properties of D-Erythronolactone
A foundational understanding of D-Erythronolactone's properties is essential for its synthesis, purification, and analysis. It is a white crystalline solid with distinct stereochemistry that dictates its utility as a chiral building block.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₄ | [1][2] |
| Molecular Weight | 118.09 g/mol | [1][2] |
| Melting Point | 100-102 °C (lit.) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [1][3] |
| Specific Rotation [α] | -71° to -75° (c=1, H₂O) | [1][4] |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [2] |
Part 2: Endogenous Occurrence and Putative Natural Sources: A Critical Evaluation
The natural occurrence of D-Erythronolactone is a topic marked by sparse and inconclusive evidence. While databases list its presence in various biological contexts, these findings must be interpreted with significant caution due to the potential for artifact formation.
Human Metabolome: The Artifact Hypothesis
D-Erythronolactone has been identified in human urine, plasma, and cerebrospinal fluid.[5] However, a critical caveat is its relationship with D-erythronic acid, a known endogenous metabolite of carbohydrate metabolism.[6] 4-hydroxy acids, such as erythronic acid, are prone to intramolecular esterification (lactonization) to form a stable five-membered gamma-lactone ring under acidic conditions, which are common during sample extraction and analysis.[5] Therefore, it is highly plausible that D-Erythronolactone detected in metabolomic studies is not endogenously present in vivo but is formed from its precursor, D-erythronic acid, during the analytical workflow.[5]
Causality Insight: This artifact formation is a crucial consideration for any research aiming to quantify endogenous lactones. To ensure trustworthiness, protocols must be designed to maintain a neutral or basic pH throughout the extraction process to keep the hydroxy acid in its open-chain carboxylate form, thus preventing artificial cyclization.
Reported Occurrences in Nature
Despite the ambiguity, some databases report the presence of D-Erythronolactone in specific natural sources:
-
Plants: It has been reported in Capsicum annuum (bell pepper).[2]
-
Food Sources: The Human Metabolome Database (HMDB) lists several poultry species (e.g., pheasant, turkey, quail) as potential dietary sources.[5]
These reports require further validation using analytical methods specifically designed to mitigate artifact formation before D-Erythronolactone can be definitively classified as a natural constituent of these sources.
Hypothesized Biosynthetic Relationship
D-Erythronic acid is a metabolite linked to the pentose phosphate pathway.[6] Its lactone form, D-Erythronolactone, would exist in equilibrium with the open-chain acid, with the equilibrium position heavily influenced by pH.
Caption: Role of D-Erythronolactone as a precursor in the bacterial Vitamin B6 pathway.
Part 4: Chemical Synthesis: The Primary Source for Research and Development
Given the lack of reliable natural sources, chemical synthesis is the exclusive method for obtaining D-Erythronolactone for research and commercial purposes. Syntheses typically leverage readily available carbohydrates from the chiral pool.
Protocol 1: Synthesis from D-Isoascorbic Acid (Erythorbic Acid)
This method involves the oxidative cleavage of the C4-C5 side chain of D-isoascorbic acid, an epimer of Vitamin C. It is a well-established and efficient route. [7][8] Principle: The reaction proceeds via the formation of a sodium ascorbate salt, followed by controlled oxidation with hydrogen peroxide. The reaction mixture is then acidified to promote lactonization and ring closure, yielding D-Erythronolactone. [7][8] Step-by-Step Methodology:
-
Salt Formation: Dissolve D-isoascorbic acid in deionized water in a reaction vessel equipped with cooling and a pH probe.
-
Cool the solution to 0-5 °C. Slowly add a solution of sodium carbonate to adjust the pH to a stable, slightly basic value, forming sodium isoascorbate in situ. [8]Causality: This step deprotonates the acidic enol, making it susceptible to oxidation.
-
Oxidation: While maintaining the temperature at 40 °C, slowly add 30% hydrogen peroxide (H₂O₂) dropwise. The reaction is exothermic and requires careful temperature control. [8]Causality: H₂O₂ acts as the oxidant, cleaving the carbon-carbon double bond in the isoascorbate ring structure.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), decompose any excess hydrogen peroxide by adding a suitable quenching agent (e.g., sodium sulfite) until a peroxide test strip is negative.
-
Acidification and Lactonization: Cool the reaction mixture and cautiously acidify to pH 1-2 with 6N hydrochloric acid. [9]Causality: Acidification protonates the intermediate carboxylate and catalyzes the intramolecular cyclization to form the stable gamma-lactone.
-
Extraction & Purification: Concentrate the acidic solution under reduced pressure. The resulting residue, containing the product and salts, is triturated repeatedly with ethyl acetate to extract the D-Erythronolactone. [8][9]The combined organic extracts are dried, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization.
Caption: Workflow for the synthesis of D-Erythronolactone from D-Isoascorbic Acid.
Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
Protecting the cis-diol of D-Erythronolactone as an acetonide is a common strategy to create a stable, versatile chiral intermediate for further synthesis. [7][9] Principle: The reaction uses acetone in the presence of an acid catalyst and a dehydrating agent to form the five-membered dioxolane ring across the C2 and C3 hydroxyl groups.
Step-by-Step Methodology:
-
Setup: Suspend the crude D-Erythronolactone solid in acetone.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Dehydration: Add a dehydrating agent, such as 2,2-dimethoxypropane, to drive the equilibrium towards the protected product by consuming the water byproduct.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralization: Quench the reaction by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Purification: Extract the product into an organic solvent, wash the organic layer, dry it, and concentrate it. The final product can be purified by column chromatography or recrystallization to yield 2,3-O-Isopropylidene-D-erythronolactone as a white solid. [10]
Part 5: Analytical Methodologies for Detection and Quantification
A self-validating analytical protocol for D-Erythronolactone must be capable of distinguishing it from its open-chain precursor, D-erythronic acid, to prevent reporting false positives.
Protocol 3: A General Workflow for Quantification using HPLC-MS/MS
Principle: This method uses the high selectivity of tandem mass spectrometry (MS/MS) and the separation power of high-performance liquid chromatography (HPLC) for sensitive and specific quantification. The key is a sample preparation protocol that avoids acidic conditions.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step):
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard. Maintain the sample on ice.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4 °C.
-
Transfer the supernatant to a new tube. Crucially, do not add acid at this stage. The pH should remain near neutral.
-
Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically suitable. For improved retention of this polar analyte, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be employed.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with a neutral or slightly basic buffer additive like ammonium acetate or ammonium bicarbonate, is used. Avoid acidic modifiers like formic or acetic acid if D-erythronic acid is also a target analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred, as it will detect the deprotonated molecule [M-H]⁻ for both the lactone and the acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing a pure standard of D-Erythronolactone. For example, a precursor ion of m/z 117.0 [M-H]⁻ could fragment to specific product ions upon collision-induced dissociation.
-
-
Quantification: Create a calibration curve using a pure analytical standard of D-Erythronolactone and a suitable internal standard. Quantify the analyte in the unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.
Caption: Analytical workflow for the robust quantification of D-Erythronolactone.
Conclusion and Future Directions
D-Erythronolactone is a molecule of significant utility, primarily as a chiral building block sourced through reliable and scalable chemical synthesis. [3][7]Its confirmed role as a precursor in bacterial vitamin B6 synthesis provides a clear, albeit specific, biological context. [11]However, its status as a naturally occurring endogenous metabolite in eukaryotes remains ambiguous. The strong potential for its formation as an analytical artifact from D-erythronic acid necessitates a re-evaluation of historical metabolomic data and the application of rigorously controlled analytical protocols in future studies.
Future research should focus on employing pH-neutral extraction and separation techniques to definitively probe the in vivo presence of D-Erythronolactone. Such studies would finally clarify whether this lactone plays a physiological role or if its presence in the scientific literature is largely a testament to its chemical stability and the conditions of its analysis.
References
-
2,3-O-Isopropylidene-D-erythronolactone. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
D-ERYTHRONIC ACID GAMMA-LACTONE. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]
-
Blacker, A. J., et al. (2012). Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
-
Reddy, P. G., et al. (2007). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC - NIH. Retrieved January 5, 2026, from [Link]
-
Erythrono-1,4-lactone | C4H6O4. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]
-
Erythrono-1,4-lactone (HMDB0000349). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
Erythronic acid | C4H8O5. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]
-
Erythronic acid (HMDB0000613). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
D-erythronic acid (CHEBI:37655). (n.d.). EMBL-EBI. Retrieved January 5, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glycodepot.com [glycodepot.com]
- 4. D-Erythronolactone | 15667-21-7 | TCI AMERICA [tcichemicals.com]
- 5. Human Metabolome Database: Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) [hmdb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemimpex.com [chemimpex.com]
- 11. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of D-Erythronolactone: A Comprehensive Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the stereochemistry of D-Erythronolactone, a versatile chiral building block with significant applications in medicinal chemistry and organic synthesis. We will delve into the fundamental principles governing its three-dimensional structure, the experimental methodologies for its characterization, and the profound implications of its stereochemical integrity in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this crucial synthon.
Introduction: The Significance of Chirality in Drug Design
The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the stereocontrolled synthesis of drug candidates is a cornerstone of modern drug development. D-Erythronolactone, with its defined stereocenters, serves as an invaluable starting material for introducing specific chirality into target molecules, making a comprehensive understanding of its stereochemistry paramount.[1]
Unraveling the Three-Dimensional Architecture of D-Erythronolactone
D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a γ-lactone derived from erythronic acid.[2] Its structure is characterized by a five-membered ring containing two contiguous stereocenters at the C3 and C4 positions.
Absolute and Relative Configuration
The designation "D" in D-Erythronolactone refers to its relationship to D-glyceraldehyde, a convention in carbohydrate chemistry.[3] The absolute configuration of the stereocenters is defined by the Cahn-Ingold-Prelog priority rules as (3R, 4R).[2][4][5] This means that when viewing the molecule with the lowest priority substituent pointing away, the sequence from the highest to the lowest priority of the remaining substituents follows a clockwise direction for both the C3 and C4 carbons.
The relative configuration of the two hydroxyl groups is cis, meaning they are on the same side of the lactone ring. This cis arrangement is a key feature influencing the molecule's reactivity and conformational preferences.
dot graph D_Erythronolactone_Structure { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
C1 [label="O", pos="0,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style=filled]; C2 [label="C=O", pos="0,0!", fillcolor="#F1F3F4"]; C3 [label="C", pos="-1,-0.8!"]; C4 [label="C", pos="1,-0.8!"]; O5 [label="O", pos="0,-1.8!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style=filled];
H3 [label="H", pos="-1.5,-0.2!"]; OH3 [label="OH", pos="-1.5,-1.4!"]; H4 [label="H", pos="1.5,-0.2!"]; OH4 [label="OH", pos="1.5,-1.4!"];
C2 -- C1; C2 -- C3; C3 -- C4; C4 -- O5; O5 -- C1;
C3 -- H3; C3 -- OH3; C4 -- H4; C4 -- OH4;
label="D-Erythronolactone (3R,4R)"; labelloc="b"; fontsize=12; } dot Figure 1: 2D structure of D-Erythronolactone with stereochemistry.
Conformational Analysis
The five-membered ring of D-Erythronolactone is not planar and exists in various puckered conformations to relieve ring strain. The two primary conformations are the envelope (E) and twist (T) forms. The relative stability of these conformers is influenced by the steric and electronic interactions of the substituents. Computational studies and spectroscopic data suggest a dynamic equilibrium between different conformations in solution, with the specific solvent playing a significant role in the conformational landscape.[6] Understanding the preferred conformation is crucial as it dictates the accessibility of different faces of the molecule for chemical reactions.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure D-Erythronolactone is critical for its application as a chiral synthon. Several synthetic routes have been established, primarily leveraging the "chiral pool" – readily available, enantiomerically pure natural products.
Established Synthetic Routes
Common starting materials for the synthesis of D-Erythronolactone include:
-
D-Isoascorbic Acid (Erythorbic Acid): This is a widely used precursor, involving the oxidative cleavage of the two-carbon side chain.[1][7]
-
D-Gluconic acid lactone: This method involves a dehydration reaction.[1][4]
-
Other Carbohydrates: Syntheses starting from D-ribose, L-rhamnose, and D-glucose have also been reported, though they may involve more steps and potentially lower overall yields.[1][7]
The choice of synthetic route often depends on factors such as the availability and cost of the starting material, scalability, and the desired purity of the final product.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Chiral Pool Precursor\n(e.g., D-Isoascorbic Acid)"]; Step1 [label="Oxidative Cleavage"]; Intermediate [label="Intermediate Products"]; Step2 [label="Purification\n(Recrystallization/Chromatography)"]; End [label="D-Erythronolactone"];
Start -> Step1 -> Intermediate -> Step2 -> End; } dot Figure 2: Generalized workflow for the synthesis of D-Erythronolactone.
Experimental Determination of Stereochemistry
The unambiguous determination of the absolute and relative stereochemistry of D-Erythronolactone and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Chiroptical Properties: Optical Rotation
Chiral molecules have the ability to rotate the plane of polarized light. This property, known as optical activity, is a fundamental characteristic used to distinguish between enantiomers. D-Erythronolactone is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The specific rotation ([α]) is a standardized measure of this rotation.
| Compound | Specific Rotation ([α]D) | Conditions |
| D-Erythronolactone | -71° to -72.8° | c=1 in H₂O, at 20-25°C |
Data compiled from various sources.[7][8]
Protocol for Polarimetry:
-
Sample Preparation: Accurately weigh a sample of D-Erythronolactone and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1 g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
The sign and magnitude of the optical rotation provide a critical preliminary assessment of the enantiomeric purity of a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[9][10] For D-Erythronolactone, ¹H and ¹³C NMR provide detailed information about the local chemical environment of each atom.
Key NMR Observables for Stereochemical Assignment:
-
Coupling Constants (J-values): The magnitude of the coupling constant between the protons on C3 and C4 can provide information about their dihedral angle, which is related to the cis or trans relationship of the substituents.
-
Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons. For D-Erythronolactone, an NOE between the protons on C3 and C4 would provide strong evidence for their cis relationship.[11]
-
Chiral Shift Reagents: In cases where the NMR spectra of enantiomers are identical, chiral shift reagents can be used to form transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.[12]
Generalized Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY) to establish proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine spatial proximities.
-
-
Data Analysis: Analyze the spectra to assign all proton and carbon signals and interpret the coupling constants and NOE correlations to confirm the relative stereochemistry.
dot graph NMR_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Sample [label="D-Erythronolactone Sample"]; NMR_Acquisition [label="1D & 2D NMR Data Acquisition\n(¹H, ¹³C, COSY, HSQC, NOESY)"]; Spectral_Analysis [label="Spectral Analysis\n(Chemical Shifts, Coupling Constants, NOEs)"]; Structure_Confirmation [label="Confirmation of Relative Stereochemistry"];
Sample -> NMR_Acquisition -> Spectral_Analysis -> Structure_Confirmation; } dot Figure 3: Workflow for NMR-based stereochemical analysis.
X-ray Crystallography: The Definitive Method for Absolute Configuration
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, providing unambiguous information about bond lengths, bond angles, and, most importantly, the absolute configuration of all stereocenters.[13][14][15] The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[16]
While a powerful technique, obtaining single crystals of sufficient quality can be a significant challenge. However, when successful, the resulting crystal structure provides irrefutable evidence of the molecule's stereochemistry.
D-Erythronolactone as a Chiral Synthon in Drug Development
The well-defined stereochemistry of D-Erythronolactone makes it a valuable chiral building block for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.[1][7] Its two hydroxyl groups and lactone functionality provide multiple sites for chemical modification, allowing for the stereoselective introduction of new functionalities.
Applications in Synthesis:
-
Precursor to other chiral molecules: D-Erythronolactone can be readily converted to other useful chiral synthons, such as 2,3-O-isopropylidene-D-erythrose.[7]
-
Synthesis of natural products: It has been employed in the total synthesis of various natural products, including leukotrienes and pyrrolizidine alkaloids.[1][7]
-
Biochemical studies: D-Erythronolactone is a precursor for the synthesis of 4-phospho-D-erythronate, an intermediate in the biosynthesis of pyridoxal 5'-phosphate (the active form of vitamin B6) in some bacteria.[1][17]
The use of D-Erythronolactone ensures the transfer of its specific chirality to the target molecule, a critical aspect of asymmetric synthesis.
Conclusion
D-Erythronolactone is more than just a simple chemical; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined (3R,4R) stereochemistry, coupled with its versatile chemical functionality, makes it an indispensable chiral building block. A thorough understanding of its three-dimensional structure, the methods for its stereocontrolled synthesis, and the analytical techniques for its characterization is fundamental for its effective application in the development of new, stereochemically pure therapeutic agents. This guide has provided a comprehensive overview of these critical aspects, empowering researchers to leverage the full potential of this important chiral synthon.
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- Showing metabocard for Erythrono-1,4-lactone (HMDB0000349)
- Conformational analysis using our distances (red). The y-axis shows the...
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Absolute configuration - Wikipedia. (URL: [Link])
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Conformations and structure studies of sugar lactones. Part III. The composition and conformation of D-mannurono-gamma-lactone in solution, and the structural analysis of its beta anomer in the solid state - PubMed. (URL: [Link])
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Absolute Configuration - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. (URL: [Link])
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X-Ray Crystallography | Structural Biology Animation for CSIR NET & Life Science Exams - YouTube. (URL: [Link])
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D-Erythronolactone and its derivatives
An In-Depth Technical Guide to D-Erythronolactone and its Derivatives
Abstract
D-Erythronolactone, a cyclic monosaccharide and a member of the butan-4-olide family, serves as a pivotal chiral building block in modern organic synthesis.[1][2] Its unique stereochemistry and versatile functionality make it an invaluable precursor for the enantioselective synthesis of complex natural products and pharmacologically active molecules.[3] This guide provides a comprehensive technical overview of D-Erythronolactone, covering its fundamental physicochemical properties, established synthetic methodologies, and the preparation of its key derivatives. Furthermore, it delves into its applications as a chiral synthon and explores its documented biological activities, offering insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and process workflows are included to bridge theoretical knowledge with practical application.
Physicochemical Properties of D-Erythronolactone
D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a white crystalline solid.[2][4] Its polarity, conferred by the two hydroxyl groups and the lactone ring, dictates its solubility primarily in water and polar organic solvents like methanol and DMSO.[1][4] The stability of the five-membered lactone ring is a key feature, though it can be hydrolyzed under basic conditions.[1]
Table 1: Core Physicochemical Data for D-Erythronolactone
| Property | Value | Source(s) |
| CAS Number | 15667-21-7 | [1][5] |
| Molecular Formula | C₄H₆O₄ | [2][4] |
| Molecular Weight | 118.09 g/mol | [1][2] |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [1][2] |
| Melting Point | 100-105 °C | [4][5][6][7] |
| Boiling Point | ~340 °C (est.) | [1] |
| Solubility | 674 mg/mL in water at 25°C | [1] |
| Optical Rotation [α]²⁰/D | -71° to -73.2° (c=1 in H₂O) | [5][6] |
| Appearance | White to off-white crystalline solid | [4] |
Synthesis of D-Erythronolactone
While D-Erythronolactone can be synthesized from various precursors like D-ribose or D-glucose, these routes often involve multiple steps and yield modest results.[6] A highly efficient and widely adopted method is the oxidative degradation of D-isoascorbic acid (erythorbic acid), a readily available and inexpensive starting material.[6][8] This approach provides a direct and scalable pathway to the target molecule.
Synthesis Workflow from D-Isoascorbic Acid
The conversion involves the oxidative cleavage of the double bond in D-isoascorbic acid. This process can be achieved using reagents like ozone or, more commonly in scaled-up processes, through a controlled reaction with hydrogen peroxide in the presence of a base.[8] The resulting intermediate is then lactonized to yield D-Erythronolactone.
Caption: High-level workflow for the synthesis of D-Erythronolactone.
Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid
This protocol is adapted from established literature procedures for laboratory-scale synthesis.[6][8] The rationale for using a carbonate solution is to maintain a basic pH, which facilitates the oxidative cleavage while minimizing side reactions. The final purification by recrystallization from ethyl acetate is effective for removing inorganic byproducts like sodium chloride and oxalic acid.[8]
Materials:
-
D-Isoascorbic Acid
-
Sodium Carbonate (Na₂CO₃)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve D-isoascorbic acid in a solution of sodium carbonate in deionized water.
-
Oxidation: Slowly add 30% hydrogen peroxide to the cooled solution while maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction.
-
Quenching & Acidification: After the addition is complete, allow the mixture to stir for 1-2 hours. Carefully acidify the solution with concentrated HCl to a pH of ~2. This step protonates the intermediate and prepares it for extraction.
-
Workup: Concentrate the aqueous solution under reduced pressure to obtain a semi-solid residue.
-
Extraction & Purification: Triturate the residue with hot ethyl acetate multiple times to extract the product, leaving behind inorganic salts.[6][8]
-
Crystallization: Combine the ethyl acetate fractions, concentrate the volume, and cool to induce crystallization.
-
Isolation: Filter the resulting white crystals, wash with cold ethyl acetate, and dry under vacuum to yield pure D-Erythronolactone.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and by measuring its melting point and specific rotation.[1][2]
Key Derivatives and Their Synthesis
The true synthetic utility of D-Erythronolactone lies in its derivatization, which allows for regioselective manipulation of its functional groups.
2,3-O-Isopropylidene-D-erythronolactone
Protecting the cis-diol as an acetonide is a cornerstone strategy in carbohydrate chemistry. The resulting 2,3-O-Isopropylidene derivative is more soluble in organic solvents and allows for selective reactions at other positions. This derivative is a crucial intermediate for synthesizing molecules like leukotrienes and pyrrolizidine alkaloids.[3][6]
Caption: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone.
Protocol: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This procedure utilizes 2,2-dimethoxypropane as both a reagent and a water scavenger, driving the equilibrium towards the protected product.[6]
Materials:
-
D-Erythronolactone
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Triethylamine
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Reaction: Suspend D-Erythronolactone in anhydrous acetone. Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Monitoring: Stir the mixture at room temperature. The reaction can be monitored by TLC until the starting material is consumed.
-
Quenching: Neutralize the acid catalyst by adding triethylamine.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure acetonide.
4-Phospho-D-Erythronate
D-Erythronolactone is a precursor for synthesizing biologically relevant molecules. A prime example is the synthesis of 4-Phospho-D-erythronate, an intermediate in the bacterial synthesis of pyridoxal 5′-phosphate (PLP, a form of Vitamin B6) and an inhibitor of ribose 5-phosphate isomerase.[9]
Caption: Synthetic pathway to 4-Phospho-D-Erythronate.[9]
The causality of this multi-step synthesis is clear: benzyl groups are chosen as protecting groups for the hydroxyls because they are stable to the basic conditions of lactone opening and can be removed cleanly in the final step by hydrogenolysis without affecting the phosphate group.[9]
Applications and Biological Activity
Role in Organic Synthesis
are primarily valued as chiral synthons.[3] The fixed stereochemistry of the two hydroxyl groups provides a reliable scaffold for building stereochemically complex molecules. Its derivatives have been instrumental in the total synthesis of various natural products.[6]
Biological and Therapeutic Potential
The lactone functional group is a common motif in many biologically active natural products, known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anti-tumor effects.[10][11]
-
Antimicrobial and Antioxidant Properties: D-Erythronolactone itself has been reported to possess antibacterial, antifungal, and antioxidant properties.[1]
-
Collagen Stimulation: It has also been shown to stimulate collagen production, suggesting potential applications in wound healing and tissue repair.[1]
-
Anti-cancer and Anti-diabetic Potential: Preliminary research indicates that D-Erythronolactone may be a potential therapeutic agent for diseases like cancer and diabetes, although this area requires more extensive investigation.[1] The broader class of natural and synthetic lactones has shown significant promise as anticancer agents.[10][12]
-
Metabolic Relevance: It has been identified in human urine, suggesting it is part of human metabolism, likely formed from the lactonization of erythronic acid.
Conclusion and Future Outlook
D-Erythronolactone is more than a simple cyclic sugar; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its straightforward synthesis and the ability to be converted into a variety of functionalized chiral derivatives ensure its continued relevance in the synthesis of high-value, complex molecules. The emergent biological activities of the core molecule and the established pharmacological importance of the lactone class of compounds suggest that D-Erythronolactone and its novel derivatives represent a promising area for future research in drug discovery and development. Further exploration of its biological mechanisms and the synthesis of new derivatives could unlock significant therapeutic potential.
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2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses Procedure. [Link]
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Whitepaper: The Biological Significance of D-Erythronolactone: From Metabolic Intermediate to Chiral Precursor
Abstract: D-Erythronolactone, a cyclic monosaccharide, holds a multifaceted significance in the biological and chemical sciences. While not a direct effector in many primary metabolic pathways, its role as a crucial biochemical intermediate and a versatile chiral synthon makes it a molecule of substantial interest for researchers in biochemistry, medicinal chemistry, and drug development. This guide provides an in-depth analysis of D-Erythronolactone's physical and chemical properties, its pivotal role in the biosynthesis of essential cofactors in microorganisms, and its application as a foundational building block for complex, biologically active molecules. We will explore the causality behind its synthetic routes and detail key experimental protocols, offering a comprehensive resource for professionals seeking to leverage this compound in their research endeavors.
Introduction: Characterizing D-Erythronolactone
D-Erythronolactone, systematically known as (3R,4R)-3,4-dihydroxydihydrofuran-2(3H)-one, is a butan-4-olide distinguished by hydroxy groups at the C-3 and C-4 positions.[1] Its rigid, cyclic structure and defined stereochemistry are the foundation of its utility in asymmetric synthesis. While found in some natural sources like Capsicum annuum, its primary availability for research is through chemical synthesis.[1] Understanding its fundamental properties is essential for its application in experimental settings.
1.1. Physicochemical Properties The compound is a stable, white crystalline solid with high solubility in water, a characteristic that facilitates its use in aqueous biochemical assays.[2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₄ | [3] |
| Molecular Weight | 118.09 g/mol | [1] |
| Melting Point | 97.5–99.5°C | [4] |
| Boiling Point | 340°C at 760 mmHg | [2] |
| Water Solubility | 674 mg/mL at 25°C | [2] |
| pKa | 5.9 | [2] |
| Specific Rotation [α]²⁵D | -72.8° (c 0.498, H₂O) | [4] |
1.2. Synthesis and Availability The practical application of D-Erythronolactone in research hinges on efficient synthetic routes. Historically, syntheses involved multi-step processes from various carbohydrates like D-ribose or D-glucose, often with low overall yields.[4][5] More contemporary and efficient methods leverage the oxidative cleavage of readily available precursors.
A widely adopted method involves the oxidation of D-isoascorbic acid (erythorbic acid) with hydrogen peroxide in the presence of a base.[5] This approach is favored due to its good yields and the use of inexpensive starting materials.[5][6] The availability of D-Erythronolactone as a commercial product, however, can be limited by the cost of synthesis and purification, a factor that researchers must consider in planning large-scale applications.[2][6]
Core Biological Significance: A Key Metabolic Intermediate
The most well-documented biological role of D-Erythronolactone is as a precursor in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in certain bacteria.[5][6] This pathway underscores the compound's importance in microbial metabolism.
2.1. Role in Pyridoxal 5'-Phosphate (PLP) Biosynthesis In organisms like Escherichia coli, PLP is synthesized via a DXP-dependent pathway.[5] Within this pathway, D-Erythronolactone is the synthetic precursor to 4-phospho-D-erythronate (4PE).[5][6] The 4PE intermediate is then oxidized by the enzyme 4-phosphoerythronate dehydrogenase (PdxB), a critical step in forming the pyridine ring of PLP.[6]
PLP itself is one of the most versatile cofactors in nature, essential for a vast number of enzymes involved primarily in amino acid metabolism, including transamination, decarboxylation, and racemization reactions.[5] Therefore, the pathway originating from D-Erythronolactone is fundamental to the survival and growth of microorganisms that utilize it.
Caption: Role of D-Erythronolactone in the bacterial PLP biosynthesis pathway.
2.2. Interaction with Enzymes: Precursor to Inhibitors While D-Erythronolactone itself is not typically a direct enzyme inhibitor, its derivative, 4-phospho-D-erythronate (4PE), has been identified as an inhibitor of Ribose 5-phosphate isomerase.[6] This enzyme is a key player in the pentose phosphate pathway, responsible for the interconversion of ribose-5-phosphate and ribulose-5-phosphate. Inhibition of this enzyme can disrupt nucleic acid synthesis and the production of NADPH. This inhibitory activity makes the synthetic pathway from D-Erythronolactone a point of interest for developing novel antimicrobial agents that target essential metabolic routes in bacteria.
Broader Biological Activities and Therapeutic Potential
Research has indicated that D-Erythronolactone and other lactone-containing structures possess a range of biological activities, suggesting potential therapeutic applications.[2]
3.1. Antimicrobial and Antioxidant Properties Studies have shown that D-Erythronolactone exhibits antibacterial and antifungal properties, although the mechanisms are not fully elucidated.[2] Like many lactones, which can be reactive, it may interfere with microbial cellular processes. Furthermore, antioxidant activity has been reported, suggesting a capacity to scavenge free radicals, though this is less potent compared to dedicated antioxidant compounds.[2]
3.2. Potential in Cancer and Diabetes Research The lactone functional group is a common feature in many natural products with potent anticancer activity.[7] While direct, potent anticancer effects of D-Erythronolactone are not extensively documented, it has been identified as a potential therapeutic agent for further investigation in cancer and diabetes.[2] Its value may lie in serving as a scaffold for the synthesis of more complex lactones with targeted activities. For instance, the structural motifs in D-Erythronolactone could be elaborated to design molecules that inhibit specific kinases or other enzymes crucial for cancer cell proliferation.[7]
There is also growing interest in γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[8][9][10] These modulators alter the activity of γ-secretase to reduce the production of pathogenic amyloid-beta (Aβ42) peptides.[11] While D-Erythronolactone is not a known GSM, its γ-butyrolactone core is a feature present in various biologically active molecules, making it a candidate for synthetic elaboration into novel GSMs.[12]
Application in Drug Development and Chemical Synthesis
Beyond its direct biological roles, D-Erythronolactone's primary value to drug development professionals is its function as a chiral synthon.
4.1. A Versatile Chiral Building Block A chiral synthon is a molecule that contains a stereocenter and can be used to introduce specific chirality into a target molecule.[5] This is critical in pharmaceutical synthesis, where the biological activity of a drug is often dependent on a precise three-dimensional structure. D-Erythronolactone, with its defined (3R,4R) stereochemistry, serves as an excellent starting material for the asymmetric total synthesis of complex natural products, including leukotrienes (inflammatory mediators) and pyrrolizidine alkaloids (a class of compounds with diverse biological activities).[5]
Caption: Applications of D-Erythronolactone in biology and chemical synthesis.
Methodologies and Experimental Protocols
To facilitate further research, this section provides detailed protocols for the analysis of D-Erythronolactone and its conversion to the biologically significant 4-phospho-D-erythronate.
5.1. Analytical Characterization Accurate characterization and quantification are paramount for any experimental work.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of synthesized D-Erythronolactone.
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular formula.[2]
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification of D-Erythronolactone in complex mixtures and for assessing purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method for separation and quantification, often after derivatization to increase volatility.[2]
5.2. Experimental Protocol: Synthesis of 4-Phospho-D-Erythronate (4PE) from D-Erythronolactone This protocol is adapted from established methods and illustrates a key application of D-Erythronolactone as a biochemical precursor.[6] The strategy involves protecting the hydroxyl groups, opening the lactone ring, phosphorylation, and subsequent deprotection.
Causality Behind Experimental Choices:
-
Protection: The hydroxyl groups at C2 and C3 are protected (e.g., as benzyl ethers) to prevent them from reacting during the subsequent ring-opening and phosphorylation steps. Benzyl groups are chosen because they are stable under the planned reaction conditions but can be removed cleanly later by hydrogenation.
-
Ring Opening: The lactone ring is opened using a mild base (e.g., LiOH) to form the corresponding carboxylate salt. This is necessary to expose the C4 hydroxyl group for phosphorylation.
-
Phosphorylation: The primary hydroxyl group at C4 is selectively phosphorylated.
-
Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation to yield the final product, 4PE.
Step-by-Step Methodology:
-
Protection of Hydroxyl Groups:
-
Dissolve D-Erythronolactone (1 equivalent) in a suitable solvent like DMF.
-
Add freshly prepared silver oxide (Ag₂O, ~2.5 equivalents).
-
Add benzyl bromide (~2.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture and purify the resulting 2,3-di-O-benzyl-D-erythronolactone by silica gel chromatography.
-
-
Lactone Ring Opening:
-
Dissolve the protected lactone in a THF/water mixture.
-
Cool to 4°C and add lithium hydroxide (LiOH, 1.1 equivalents).
-
Stir for 24-48 hours. Neutralize the reaction mixture carefully with an acidic resin (e.g., Dowex 50W-X12).
-
Filter the resin and use the filtrate containing the ring-opened product directly in the next step.
-
-
Phosphorylation of the C4-Hydroxyl Group:
-
To the solution from the previous step, add a suitable phosphorylation agent (e.g., dibenzyl phosphite with a coupling agent).
-
Carry out the reaction under an inert atmosphere at low temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the phosphorylated intermediate by chromatography.
-
-
Deprotection:
-
Dissolve the fully protected intermediate in a solvent mixture like methanol/water (95:5).[6]
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (20–60 psi) for 24 hours.[6]
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the final product, 4-phospho-D-erythronate (4PE).[6]
-
Caption: Workflow for the synthesis of 4PE from D-Erythronolactone.
Conclusion and Future Directions
D-Erythronolactone is a molecule of subtle but significant biological importance. Its primary role as a metabolic precursor in the bacterial synthesis of the essential cofactor PLP makes it a subject of interest for antimicrobial research. However, its greatest value for the scientific community lies in its application as a stereochemically defined building block. The ability to use D-Erythronolactone to construct complex, chiral molecules underpins its utility in the total synthesis of natural products and in the development of novel therapeutics.
Future research should focus on two key areas:
-
Development of more cost-effective and scalable synthetic routes to increase the accessibility of D-Erythronolactone for large-scale research and development projects.[2]
-
Systematic exploration of D-Erythronolactone as a scaffold in medicinal chemistry to design and synthesize libraries of novel compounds targeting enzymes like kinases, proteases (including γ-secretase), and metabolic enzymes implicated in diseases such as cancer and neurodegeneration.
By bridging the gap between fundamental biochemistry and applied synthetic chemistry, D-Erythronolactone will continue to be a valuable tool for researchers and drug development professionals.
References
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2,3-o-isopropylidene-d-erythronolactone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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A Simple Route for Synthesis of 4-Phospho-D-Erythronate. (2009). PMC - NIH. Retrieved from [Link]
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D-ERYTHRONIC ACID GAMMA-LACTONE. (2024). ChemBK. Retrieved from [Link]
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Erythrono-1,4-lactone | C4H6O4 | CID 5325915. (n.d.). PubChem - NIH. Retrieved from [Link]
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Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). (n.d.). Human Metabolome Database. Retrieved from [Link]
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An In-Depth Technical Guide to D-Erythronolactone as a Chiral Pool Starting Material
In the landscape of modern organic synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and agrochemical development. The "chiral pool" represents a collection of abundant, naturally occurring chiral molecules that serve as cost-effective and stereochemically defined starting materials.[1][2][3][4] Among these, D-Erythronolactone, a C4 chiral building block, has emerged as a versatile and valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of D-Erythronolactone, detailing its properties, synthesis, and strategic applications in stereoselective synthesis.
Introduction to D-Erythronolactone: A Profile
D-Erythronolactone, systematically known as (3R,4R)-3,4-dihydroxydihydrofuran-2(3H)-one, is a butan-4-olide substituted with two hydroxyl groups in a cis configuration.[5][6] This seemingly simple molecule is rich in chemical potential, offering multiple stereocenters and functional groups that can be manipulated with a high degree of selectivity. Its rigid furanose-like structure provides a well-defined stereochemical platform, making it an attractive starting point for the synthesis of a wide array of chiral molecules, including natural products like leukotrienes.[5][7]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C4H6O4 | [7][8] |
| Molecular Weight | 118.09 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [5][7][8] |
| Melting Point | 100-102 °C (lit.) or 162-163 °C | [8][9] |
| Boiling Point | 340 °C at 760 mmHg | [9] |
| Specific Rotation [α]D | +20.5 to +22.0° | [9] |
| Solubility | 674 mg/mL in water at 25 °C | [9] |
Note: Discrepancies in melting point may arise from different crystalline forms or measurement conditions.
Synthesis of D-Erythronolactone
The accessibility of a chiral pool starting material is a critical factor in its widespread adoption. D-Erythronolactone can be efficiently prepared from readily available carbohydrate precursors.
Oxidative Cleavage of D-Isoascorbic Acid (Erythorbic Acid)
A common and well-established method for the synthesis of D-Erythronolactone involves the oxidative cleavage of D-isoascorbic acid (erythorbic acid).[10] This process leverages the enediol system of the ascorbate derivative.[10]
Reaction Scheme:
Figure 1: General workflow for the synthesis of D-Erythronolactone.
Experimental Protocol:
A detailed experimental procedure involves dissolving erythorbic acid in water, followed by the addition of sodium carbonate at low temperatures.[5][10] Hydrogen peroxide is then added dropwise, and the reaction mixture is gradually warmed.[5][10] After the reaction is complete, excess peroxide is decomposed, and the solution is acidified.[5][10] The D-Erythronolactone is then extracted from the aqueous solution.[5][10] This method has been reported to produce D-Erythronolactone in good yields (around 70%).[5]
Alternative Synthetic Routes
While the oxidative cleavage of D-isoascorbic acid is prevalent, other synthetic pathways exist. For instance, D-Erythronolactone can be synthesized from D-gluconic acid lactone through a dehydration reaction, although this is a misnomer as it involves the removal of two carbon atoms.[9][10] A more accurate description involves a process like the Ruff degradation, which shortens the carbon chain of an aldose.[10] This multi-step transformation would conceptually involve the hydrolysis of D-glucono-δ-lactone to D-gluconic acid, followed by oxidative decarboxylation.[10]
Strategic Applications in Asymmetric Synthesis
The true value of D-Erythronolactone lies in its utility as a versatile chiral building block for the synthesis of complex, biologically active molecules.[7][9]
Protection and Derivatization of Hydroxyl Groups
The two hydroxyl groups of D-Erythronolactone are key to its synthetic versatility. They can be selectively protected to allow for regioselective transformations at other positions. A common and highly useful derivative is (-)-2,3-O-Isopropylidene-D-erythronolactone.[11] This protection strategy not only masks the diol but also imparts greater solubility in organic solvents, facilitating a broader range of chemical reactions.
Formation of (-)-2,3-O-Isopropylidene-D-erythronolactone:
Figure 2: Protection of D-Erythronolactone as an acetonide.
This protected derivative serves as a crucial intermediate in the synthesis of various carbohydrate derivatives and is valuable in medicinal chemistry for designing new drugs.[11]
Lactone Ring-Opening and Subsequent Transformations
The lactone functionality of D-Erythronolactone can be readily opened under basic conditions to yield the corresponding erythronate salt.[12] This opens up a plethora of synthetic possibilities, allowing for chain extension and modification of the carboxylate group.
Example: Synthesis of 4-Phospho-D-erythronate
A notable application is the synthesis of 4-Phospho-D-erythronate (4PE), an intermediate in the biosynthesis of pyridoxal 5'-phosphate in some bacteria.[12]
Synthetic Workflow:
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-Erythronolactone are first protected, for example, as benzyl ethers using benzyl bromide and silver oxide.[12]
-
Lactone Ring Opening: The lactone ring of the protected intermediate is then opened using a mild base like lithium hydroxide in water.[12]
-
Selective Phosphorylation: The primary hydroxyl group can then be selectively phosphorylated.
-
Deprotection: Finally, removal of the protecting groups yields 4-Phospho-D-erythronate.
This multi-step synthesis demonstrates the strategic manipulation of the functional groups of D-Erythronolactone to achieve a complex target molecule.[12]
Use as a Chiral Auxiliary
Beyond its role as a chiral building block where its carbon skeleton is incorporated into the final product, D-Erythronolactone and its derivatives can also be employed as chiral auxiliaries.[9] In this capacity, they can control the stereochemical outcome of a reaction on an attached prochiral substrate, after which the auxiliary is cleaved and can potentially be recovered.
Case Study: Synthesis of a Leukotriene Synthon
The synthesis of certain natural products, such as leukotrienes, highlights the practical utility of D-Erythronolactone.[5][7] Leukotrienes are inflammatory mediators involved in allergic and inflammatory responses, making their synthesis a target of significant medicinal interest. The chiral centers present in D-Erythronolactone can be directly mapped onto portions of the leukotriene backbone, significantly simplifying the synthetic route and ensuring the correct stereochemistry.
Conceptual Synthetic Approach:
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D-Erythronolactone: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
D-Erythronolactone, a fascinating chiral molecule, is emerging from the shadows of a mere synthetic intermediate to a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the current understanding of D-Erythronolactone's biological activities, focusing on its potential as an anticancer, antioxidant, and tissue-regenerating agent. We delve into the plausible molecular mechanisms underpinning these effects, drawing from both direct and inferred evidence from structurally related compounds. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate and validate the therapeutic promise of D-Erythronolactone and its derivatives.
Introduction to D-Erythronolactone: A Molecule of Untapped Potential
D-Erythronolactone, with the IUPAC name (3R,4R)-3,4-dihydroxyoxolan-2-one, is a gamma-lactone derived from D-erythronic acid. Its simple yet stereochemically defined structure has historically made it a valuable chiral building block in the synthesis of complex natural products. However, a growing body of evidence now suggests that D-Erythronolactone possesses intrinsic biological activities that warrant its investigation as a potential therapeutic agent.
Table 1: Physicochemical Properties of D-Erythronolactone
| Property | Value | Source |
| Molecular Formula | C4H6O4 | |
| Molecular Weight | 118.09 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 100-102 °C | |
| Solubility | Soluble in water | |
| CAS Number | 15667-21-7 |
Potential Therapeutic Applications: A Mechanistic Overview
Preliminary research has unveiled a spectrum of biological activities for D-Erythronolactone, pointing towards its potential utility in several therapeutic areas. This section will explore the evidence supporting these applications and propose the underlying molecular mechanisms.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Lactone-containing compounds, both natural and synthetic, have demonstrated significant antitumor activities, making D-Erythronolactone a molecule of interest in this field. While direct studies on D-Erythronolactone's anticancer mechanisms are still emerging, we can infer potential pathways based on the behavior of similar compounds.
Proposed Mechanisms of Action:
Natural compounds are known to exert their anticancer effects by modulating various signaling pathways that govern cell proliferation, survival, and death. Key pathways that could be influenced by D-Erythronolactone include:
-
Induction of Apoptosis: Many anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Natural products can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Cell Cycle Arrest: Uncontrolled progression through the cell cycle is a hallmark of cancer. Certain natural compounds can arrest the cell cycle at specific checkpoints (e.g., G1, G2/M), preventing cancer cells from dividing. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Pro-Survival Signaling Pathways: Pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades are frequently hyperactivated in cancer, promoting cell growth and survival. Inhibition of these pathways is a key strategy in cancer therapy.
Experimental Workflow for Investigating Anticancer Activity:
To rigorously assess the anticancer potential of D-Erythronolactone, a multi-step experimental approach is recommended.
Figure 1: A stepwise workflow for evaluating the anticancer potential of D-Erythronolactone.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. D-Erythronolactone has been reported to possess antioxidant properties.
Proposed Mechanisms of Action:
The antioxidant effects of natural compounds can be mediated through several mechanisms:
-
Direct Radical Scavenging: Molecules can directly neutralize free radicals by donating an electron or hydrogen atom.
-
Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Many natural products exert their antioxidant effects through the activation of this pathway.
Experimental Workflow for Assessing Antioxidant Activity:
A combination of in vitro chemical assays and cell-based assays is crucial for a comprehensive evaluation of D-Erythronolactone's antioxidant potential.
Figure 2: A comprehensive workflow for the evaluation of the antioxidant properties of D-Erythronolactone.
Collagen Synthesis Stimulation: Potential in Tissue Regeneration and Dermatology
The stimulation of collagen production is a key therapeutic strategy in wound healing and for addressing the signs of skin aging. D-Erythronolactone has been reported to stimulate collagen synthesis, suggesting its potential application in dermatology and regenerative medicine.
Proposed Mechanism of Action:
The transforming growth factor-beta (TGF-β) signaling pathway is a primary regulator of collagen synthesis. The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and activates the transcription of target genes, including those encoding for collagen. It is plausible that D-Erythronolactone may exert its collagen-stimulating effects by modulating this pathway.
Experimental Workflow for Investigating Collagen Stimulation:
The effect of D-Erythronolactone on collagen production can be investigated using in vitro cell culture models, such as human dermal fibroblasts.
Figure 3: An experimental workflow to assess the collagen-stimulating effects of D-Erythronolactone.
Potential in Diabetes Research: Modulating Glucose Metabolism
Emerging evidence suggests a potential role for D-Erythronolactone in diabetes research. While the exact mechanisms are yet to be elucidated, we can hypothesize potential targets based on the actions of other natural compounds with antidiabetic properties.
Proposed Mechanisms of Action:
-
AMPK Activation: AMP-activated protein kinase (AMPK) is a key energy sensor in cells and a therapeutic target for type 2 diabetes. Activation of AMPK can lead to increased glucose uptake in muscle and other tissues.
-
GLUT4 Translocation: Glucose transporter 4 (GLUT4) is the primary insulin-responsive glucose transporter. Its translocation from intracellular vesicles to the plasma membrane is a critical step in insulin-stimulated glucose uptake. Some natural compounds have been shown to promote GLUT4 translocation.
Further research is warranted to investigate whether D-Erythronolactone can modulate these key pathways involved in glucose homeostasis.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate the therapeutic potential of D-Erythronolactone.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of D-Erythronolactone in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
D-Erythronolactone
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions of D-Erythronolactone in culture medium. Remove the old medium from the wells and add 100 µL of the D-Erythronolactone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve D-Erythronolactone, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Antioxidant Activity using the DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of D-Erythronolactone.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
D-Erythronolactone
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of D-Erythronolactone and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution. Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the concentration of D-Erythronolactone to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Assessment of Collagen Production in Human Dermal Fibroblasts
Objective: To quantify the effect of D-Erythronolactone on collagen synthesis by human dermal fibroblasts.
Principle: The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens. The Sirius Red dye binds specifically to the [Gly-X-Y]n helical structure of collagen.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium
-
D-Erythronolactone
-
Sircol Soluble Collagen Assay kit
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence. Replace the medium with a serum-free medium containing various concentrations of D-Erythronolactone. Include a vehicle control. Incubate for 48-72 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the conditioned medium to precipitate the collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Wash the pellet to remove unbound dye.
-
Solubilization: Add the Alkali Reagent to dissolve the collagen-dye complex.
-
Absorbance Measurement: Measure the absorbance at 555 nm.
-
Data Analysis: Quantify the amount of collagen in each sample by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Future Directions and Concluding Remarks
The preliminary evidence for the therapeutic potential of D-Erythronolactone is compelling, yet the field is still in its infancy. Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by D-Erythronolactone is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies in animal models are necessary to validate the in vitro findings and to assess the safety and pharmacokinetic profile of D-Erythronolactone.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of D-Erythronolactone derivatives could lead to the identification of compounds with enhanced potency and improved pharmacological properties.
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A Review of the Potential of Nuclear Factor [Erythroid-Derived 2]-like 2 Activation in Autoimmune Diseases - PMC. (URL: [Link])
-
Stimulation of Collagen Production by Transforming Growth Factor-β1 During Differentiation of Cardiac Fibroblasts to Myofibroblasts | Hypertension - American Heart Association Journals. (URL: [Link])
-
QuickZyme Total Collagen Assay. (URL: [Link])
-
Collagen Stimulators in Body Applications: A Review Focused on Poly-L-Lactic Acid (PLLA). (URL: [Link])
-
Promoting collagen synthesis: a viable strategy to combat skin ageing - PMC. (URL: [Link])
-
Regulation of collagen synthesis - PubMed - NIH. (URL: [Link])
-
Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed. (URL: [Link])
-
Collagen biosynthesis stimulation and anti-melanogenesis of bambara groundnut (Vigna subterranea) extracts - PMC - NIH. (URL: [Link])
- Transforming growth factor beta (TGF-beta), a potent inhibitor of erythropoiesis: neutralizing TGF-beta antibodies show erythropoietin
An In-Depth Technical Guide to the Safe Handling of D-Erythronolactone
This guide provides a comprehensive overview of the chemical and physical properties, biological and toxicological profile, and detailed safety and handling protocols for D-Erythronolactone. It is intended for researchers, scientists, and drug development professionals who work with this compound. The information presented herein is synthesized from authoritative sources to ensure accuracy and promote a culture of safety in the laboratory.
Part 1: Core Chemical and Physical Properties
D-Erythronolactone, a cyclic monosaccharide, is a valuable chiral synthon in organic synthesis.[1][2] Its unique structure makes it a key intermediate in the synthesis of various bioactive molecules and natural products.[3][4] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-3,4-dihydroxyoxolan-2-one | [1][5] |
| Synonyms | D-Erythronic acid γ-lactone, (3R-cis) (−)-Dihydro-3,4-dihydroxy-2(3H)-furanone | [6] |
| CAS Number | 15667-21-7 | |
| Molecular Formula | C4H6O4 | |
| Molecular Weight | 118.09 g/mol | [5] |
| Appearance | White to off-white crystalline solid/powder | [6][7] |
| Melting Point | 100-102 °C | [7] |
| Boiling Point | 340 °C at 760 mmHg (estimated) | [1] |
| Solubility | Soluble in water (674 mg/mL at 25°C), slightly soluble in DMSO and Methanol. | [1][6][7] |
| Optical Activity | [α]20/D −71°, c = 1 in H2O | [6] |
| pKa | 12.34 ± 0.40 (Predicted) | [6][7] |
Part 2: Biological and Toxicological Profile
Biological Activities
D-Erythronolactone has demonstrated a range of biological properties, including antibacterial, antifungal, and antioxidant activities.[1] It is also recognized for its role in stimulating collagen production, which is crucial for wound healing.[1] Furthermore, it serves as a precursor in the synthesis of 4-phospho-D-erythronate, an intermediate in the biosynthesis of pyridoxal 5'-phosphate in some bacteria.[2][8] Lactones, in general, are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[4][9][10]
Toxicological Information
The toxicological properties of D-Erythronolactone have not been thoroughly investigated.[11] However, it is generally considered to have a low toxicity profile and is well-tolerated in scientific experiments.[1] Despite this, due to the limited data, it is crucial to handle this compound with care, assuming it could be hazardous until proven otherwise. One safety data sheet indicates a WGK (Water Hazard Class) of 3, signifying a substance that is hazardous to water.[7]
Part 3: Hazard Identification and Risk Assessment
As a matter of standard laboratory practice, a thorough risk assessment should be conducted before working with D-Erythronolactone. The primary hazards are associated with its fine powder form, which can be easily inhaled, and the potential for skin and eye contact.
Hazard Statements (GHS)
While some sources state it is not a hazardous substance, others provide the following hazard statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements (GHS)
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][11]
-
P262: Do not get in eyes, on skin, or on clothing.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
A comprehensive risk assessment should consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, aerosolizing), and the potential for exposure.
Part 4: Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with D-Erythronolactone to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of D-Erythronolactone powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[12][13]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contaminated.[11]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[11]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required.[14][15]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Weighing: Weigh the solid compound within a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid D-Erythronolactone to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[11] Clean all contaminated surfaces.
Storage
-
Conditions: Store D-Erythronolactone in a tightly sealed container in a dry, cool, and well-ventilated place.[7][12][13] Recommended storage is at room temperature.[6][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[7][12]
Part 5: Emergency Procedures
In the event of an emergency involving D-Erythronolactone, prompt and appropriate action is crucial.
Spills
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[12] For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Fire
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Hazards: Thermal decomposition may produce irritating gases and vapors.[12]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[12][13]
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11][12]
Part 6: Synthesis and Experimental Workflows
D-Erythronolactone can be synthesized via various routes, including the oxidation of D-gluconic acid lactone or from precursors like D-ribose and erythorbic acid.[1][2][16] Its synthesis and use in experimental procedures require a systematic approach to safety.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the safe handling of D-Erythronolactone in a laboratory setting.
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-ERYTHRONOLACTONE | 15667-21-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. (−)-2,3-O-イソプロピリデン-D-エリスロノラクトン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note & Protocol: Synthesis of D-Erythronolactone from D-Gluconic Acid Lactone via Oxidative Cleavage
Abstract
This document provides a comprehensive guide for the synthesis of D-Erythronolactone, a valuable chiral building block, from the readily available starting material D-glucono-δ-lactone. The core of this synthesis is the Criegee oxidation, a selective method for the oxidative cleavage of vicinal diols using lead tetraacetate (LTA). This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines safety considerations, and discusses the significance of D-Erythronolactone in research and drug development.
Introduction: The Strategic Value of D-Erythronolactone
D-Erythronolactone is a chiral γ-lactone that serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.[1] Its stereochemically defined structure makes it an important synthon in medicinal chemistry and drug development, where enantiomeric purity is paramount.[1] For instance, it is a precursor to D-erythrulose, a key intermediate in the production of the natural low-calorie sweetener D-tagatose.[1] Furthermore, D-Erythronolactone and its derivatives are being investigated for their potential as therapeutic agents in oncology and diabetes research.[1]
Synthesizing D-Erythronolactone from D-glucono-δ-lactone, an oxidized derivative of glucose, is an effective strategy that leverages the "chiral pool"—using an inexpensive, enantiomerically pure natural product as a starting material. The key transformation involves the selective cleavage of the carbon-carbon bond between C4 and C5 of the gluconate backbone. This is efficiently achieved through the Criegee oxidation.
Reaction Mechanism: The Criegee Oxidation
The conversion of D-glucono-δ-lactone to D-Erythronolactone relies on the Criegee oxidation, which utilizes lead tetraacetate (LTA, Pb(OAc)₄) to cleave the bond of a vicinal diol (a 1,2-diol).[2][3] The reaction is known for its high efficiency and proceeds under relatively mild conditions.
Causality of the Mechanism:
-
Ligand Exchange: The reaction initiates with the displacement of two acetate ligands from the lead(IV) center by the hydroxyl groups at the C4 and C5 positions of D-glucono-δ-lactone. This step forms a cyclic lead(IV) ester intermediate. The formation of this five-membered ring is crucial for the reaction to proceed efficiently.[2][3]
-
Concerted Fragmentation: This cyclic intermediate is unstable and undergoes a concerted electronic rearrangement. The C4-C5 bond breaks, with the electrons flowing to form two new carbonyl groups and simultaneously reduce the lead center from Pb(IV) to Pb(II) in the form of lead(II) diacetate.
-
Product Formation: This fragmentation results in the formation of D-Erythronolactone and formaldehyde. The lactone ring of the original starting material remains intact, yielding the desired four-carbon product.
Diagram: Criegee Oxidation of D-Glucono-δ-lactone
Caption: Mechanism of D-Erythronolactone synthesis via Criegee oxidation.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of D-Erythronolactone. All operations involving lead tetraacetate must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-Glucono-δ-lactone | ≥99% | e.g., Sigma-Aldrich | Must be dry. |
| Lead Tetraacetate (LTA) | Reagent Grade, ≥95% | e.g., Sigma-Aldrich | Highly toxic. Hygroscopic; store in a desiccator over P₂O₅. Turns brown upon decomposition.[2] |
| Glacial Acetic Acid | Anhydrous, ≥99.8% | e.g., Fisher Sci. | Solvent for the reaction. |
| Ethylene Glycol | Reagent Grade | Any | Used to quench excess LTA. |
| Celite® 545 | Filtering Aid | Any | For filtration of lead salts. |
| Ethyl Acetate | HPLC Grade | Any | For extraction and chromatography. |
| Hexanes | HPLC Grade | Any | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Any | Aqueous solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Any | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Any | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add D-glucono-δ-lactone (17.8 g, 0.10 mol).
-
Add 250 mL of anhydrous glacial acetic acid. Stir the mixture at room temperature under a nitrogen atmosphere until the lactone is fully dissolved.
-
Cool the reaction vessel to 10-15°C using an ice-water bath.
-
-
Addition of Lead Tetraacetate:
-
While maintaining the temperature between 10-15°C, add lead tetraacetate (48.8 g, 0.11 mol, 1.1 equivalents) in small portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 15°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexanes eluent system. The disappearance of the starting material spot indicates reaction completion.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture back to 10°C in an ice bath.
-
Carefully add ethylene glycol (approx. 10 mL) dropwise to quench any unreacted lead tetraacetate. A disappearance of the yellow color indicates complete quenching.
-
Dilute the reaction mixture with 200 mL of water and stir for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the precipitated lead(II) acetate. Wash the Celite® pad with ethyl acetate (3 x 50 mL). Expertise: Using a filtering aid like Celite is essential for efficiently removing the fine precipitate of lead salts, preventing clogging of filter paper and ensuring a clear filtrate.
-
-
Extraction and Purification:
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (3 x 100 mL, until effervescence ceases) to remove acetic acid. Finally, wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale oil or semi-solid.
-
-
Final Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
-
The resulting D-Erythronolactone can be further purified by recrystallization from a suitable solvent system like ethyl acetate/heptane to yield a white crystalline solid.[4]
-
Diagram: Experimental Workflow for D-Erythronolactone Synthesis
Caption: Step-by-step workflow from reaction setup to final purification.
Product Characterization
The identity and purity of the synthesized D-Erythronolactone should be confirmed using standard analytical techniques.
| Property | Expected Value | Method |
| Appearance | White crystalline solid | Visual Inspection |
| Molecular Formula | C₄H₆O₄ | - |
| Molecular Weight | 118.09 g/mol | Mass Spectrometry (MS) |
| Melting Point | 97-100°C (literature values may vary)[5] | Melting Point Apparatus |
| Optical Rotation [α]D | Approx. -72° (c=0.5, H₂O) (literature values may vary)[5] | Polarimetry |
| Spectroscopic Data | Consistent with the structure of D-Erythronolactone | ¹H NMR, ¹³C NMR, IR Spectroscopy |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |
Safety and Handling
-
Lead Tetraacetate (LTA): LTA is highly toxic and can be absorbed through the skin.[2] It is a strong oxidizing agent. Always handle LTA in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.
-
Solvents: Acetic acid is corrosive. Ethyl acetate and hexanes are flammable. Handle all solvents in a well-ventilated area away from ignition sources.
-
Waste Disposal: All lead-containing waste (solid and liquid) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour lead waste down the drain.
Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Insufficient LTA; Decomposed LTA (moisture exposure) | Use fresh, high-quality LTA. Ensure anhydrous conditions. Add a slight excess (1.1-1.2 eq) of LTA. |
| Low Yield after Work-up | Incomplete extraction; Product loss during washes | Perform multiple extractions (at least 4). Be cautious during the bicarbonate wash to avoid vigorous effervescence and product loss. |
| Product Contaminated with Lead | Inefficient filtration of lead salts | Use a thick pad of Celite® for filtration. If contamination persists, consider a second filtration or an aqueous EDTA wash. |
| Difficulty in Crystallization | Presence of impurities (e.g., residual acetic acid) | Ensure the product is thoroughly purified by column chromatography. Ensure all acetic acid has been removed during the work-up. |
References
-
Pudukulathan, Z. et al. (2010). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC. Available at: [Link][4]
-
Organic Syntheses. 2,3-o-isopropylidene-d-erythronolactone. Available at: [Link][5]
-
Juniper Publishers. (2021). Lead Tetraacetate in Organic Synthesis. Available at: [Link][2]
-
ResearchGate. (2021). (PDF) Lead Tetraacetate in Organic Synthesis. Available at: [Link][3]
Sources
Application Note & Protocol: Laboratory-Scale Synthesis of D-Erythronolactone via Oxidative Cleavage of D-Erythorbic Acid
Introduction
D-Erythronolactone, a versatile chiral building block, holds significant importance in the synthesis of complex organic molecules and natural products. Its stereochemically defined structure makes it a valuable precursor in medicinal chemistry and drug development.[1][2] This application note provides a detailed, reliable, and cost-effective protocol for the laboratory-scale synthesis of D-Erythronolactone. The selected method, oxidative cleavage of the readily available D-Erythorbic acid (D-isoascorbic acid), is chosen for its high efficiency and straightforward execution, making it accessible to researchers with standard laboratory equipment.[3][4]
Rationale for Synthetic Route Selection
Several synthetic pathways to D-Erythronolactone have been reported, starting from various precursors such as D-gluconic acid lactone, L-ascorbic acid, and D-arabinose.[1][3][5] However, the oxidative cleavage of D-Erythorbic acid presents a particularly advantageous route for laboratory-scale preparations. D-Erythorbic acid is a C5 epimer of L-ascorbic acid and is commercially available at a lower cost, making the synthesis economically viable.[3][4] The reaction proceeds via the oxidation of the enediol system in D-Erythorbic acid, leading to the cleavage of the two-carbon side chain and formation of the desired C4 lactone, D-Erythronolactone.[3] This method avoids the use of toxic heavy metal reagents and multiple protection/deprotection steps often associated with other synthetic strategies.
Experimental Workflow Diagram
The overall experimental workflow for the synthesis of D-Erythronolactone from D-Erythorbic acid is depicted below. This process involves the initial reaction, neutralization, and subsequent purification of the final product.
Caption: Experimental workflow for the synthesis of D-Erythronolactone.
Quantitative Data Summary
The following table outlines the suggested quantities of reagents for a typical laboratory-scale synthesis of D-Erythronolactone.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| D-Erythorbic Acid | 176.12 | 35.2 g | 0.20 |
| Deionized Water | 18.02 | 500 mL | - |
| Anhydrous Sodium Carbonate | 105.99 | 42.4 g | 0.40 |
| 31.3% Hydrogen Peroxide (w/w) | 34.01 | 44 mL | 0.45 |
| Norit A (Activated Carbon) | - | 8 g | - |
| 6 N Hydrochloric Acid | 36.46 | ~150 mL | 0.90 |
| Ethyl Acetate | 88.11 | ~455 mL | - |
| Expected Product | |||
| D-Erythronolactone | 118.09 | ~15.4 g | 0.13 |
Note: The expected yield is approximately 77%.[4]
Detailed Experimental Protocol
Materials and Equipment:
-
1-L Three-necked round-bottomed flask
-
Thermometer
-
Addition funnel
-
Mechanical stirrer
-
Ice bath and water bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Celite
-
Standard laboratory glassware
Reagents:
-
D-Erythorbic acid (Erythorbic acid)
-
Anhydrous sodium carbonate, powdered
-
31.3% (w/w) aqueous hydrogen peroxide
-
Norit A (activated carbon)
-
6 N Hydrochloric acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a thermometer, an addition funnel, and a mechanical stirrer, dissolve 35.2 g (0.20 mol) of D-Erythorbic acid in 500 mL of deionized water.[4]
-
Basification: Cool the solution in an ice bath. While stirring, add 42.4 g (0.40 mol) of anhydrous, powdered sodium carbonate in small portions. Vigorous evolution of carbon dioxide will be observed.[4]
-
Oxidation: To the resulting yellow solution, add 44 mL (0.45 mol) of 31.3% aqueous hydrogen peroxide dropwise via the addition funnel over a period of 10 minutes, maintaining the internal temperature below 20°C with the ice bath.[4]
-
Warming: After the addition is complete, stir the solution for an additional 5 minutes in the ice bath. The internal temperature will likely continue to rise. Remove the ice bath and place the flask in a water bath heated to 42°C. Stir the reaction mixture for 30 minutes.[4]
-
Quenching: To decompose any excess hydrogen peroxide, add 8 g of Norit A in portions over 10 minutes. Heat the mixture on a steam bath with continued stirring for 30 minutes, or until gas evolution has ceased. A negative test with starch-iodide paper will confirm the absence of peroxide.[4]
-
Filtration: Filter the hot mixture through a pad of Celite using a Büchner funnel. Wash the filter cake with 100 mL of deionized water.
-
Acidification and Concentration: Combine the filtrate and washes in a 2-L flask. Cautiously acidify the solution to a pH of 1 by adding approximately 150 mL of 6 N hydrochloric acid in portions. Concentrate the acidic solution using a rotary evaporator at 50°C to obtain a solid residue.[4]
-
Purification: To the solid residue, add 325 mL of ethyl acetate and heat to reflux for 5 minutes to triturate the solid. Decant the hot ethyl acetate solution. Repeat the trituration with an additional 130 mL of hot ethyl acetate.[4]
-
Crystallization and Isolation: Combine the hot ethyl acetate extracts and cool to 5°C to induce crystallization. Collect the white solid by vacuum filtration and wash the crystals with 400 mL of cold ethyl acetate.[4]
-
Drying: Air-dry the resulting white solid to yield approximately 15.4 g (77%) of D-Erythronolactone.[4]
Characterization:
The final product can be characterized by its melting point and specific rotation. The reported melting point for D-Erythronolactone is in the range of 97.5–99.5°C, and its specific rotation is [α]²⁵D −72.8° (c 0.498, H₂O).[4] Further characterization can be performed using spectroscopic methods such as NMR and IR spectroscopy.
Safety Precautions
-
Handle hydrogen peroxide with care as it is a strong oxidizing agent.
-
The addition of sodium carbonate and hydrochloric acid should be performed slowly and in a well-ventilated fume hood due to vigorous gas evolution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of D-Erythronolactone. By leveraging the oxidative cleavage of D-Erythorbic acid, this method offers a high-yield, cost-effective, and straightforward approach for obtaining this valuable chiral building block, thereby facilitating its application in synthetic and medicinal chemistry research.
References
-
Begley, T. P., et al. (2008). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC, NIH. Available from: [Link]
-
Organic Syntheses. 2,3-o-isopropylidene-d-erythronolactone. Available from: [Link]
-
Wheeler, G. L., & Jones, M. A. (1982). L-ascorbic acid biosynthesis. PubMed. Available from: [Link]
-
Ballou, C. E. (1957). A New Synthesis of D-Erythrose Derivatives from D-Arabinose. Journal of the American Chemical Society. Available from: [Link]
Sources
Purification of D-Erythronolactone by Recrystallization: An Application Note and Protocol
Abstract
D-Erythronolactone, a vital chiral building block in the synthesis of various pharmaceuticals and natural products, demands high purity for successful downstream applications. This application note provides a comprehensive guide to the purification of D-Erythronolactone using the recrystallization technique. We delve into the theoretical principles underpinning solvent selection, supported by Hansen Solubility Parameters (HSP), and present a detailed, step-by-step protocol for both single-solvent and mixed-solvent recrystallization methods. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity D-Erythronolactone.
Introduction
D-Erythronolactone, with its distinct stereochemistry, serves as a cornerstone in the asymmetric synthesis of complex molecules. Its applications span from the development of novel therapeutic agents to the synthesis of natural sweeteners.[1] The presence of impurities, often remnants from synthetic steps or degradation products, can significantly impede reaction kinetics, yield, and the overall quality of the final product. Therefore, an effective purification strategy is paramount.
Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds.[2] The method leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-executed recrystallization can yield highly pure crystalline material, making it an ideal choice for the purification of D-Erythronolactone.
This document provides a detailed protocol for the purification of D-Erythronolactone by recrystallization, emphasizing the rationale behind solvent selection and procedural steps to ensure reproducibility and high purity of the final product.
Theoretical Framework: The Science of Recrystallization
The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for D-Erythronolactone at elevated temperatures.
-
Low solubility for D-Erythronolactone at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility at all temperatures.
-
Chemically inert towards D-Erythronolactone.
-
Volatile enough to be easily removed from the purified crystals.
-
Non-toxic and environmentally benign, where possible.
Hansen Solubility Parameters (HSP) for Solvent Selection
In the absence of extensive experimental solubility data, Hansen Solubility Parameters (HSP) offer a robust theoretical framework for predicting the solubility of a solute in a given solvent.[1][2] HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Table 1: Hansen Solubility Parameters of Common Solvents (in MPa0.5)
| Solvent | δD | δP | δH |
| Water | 15.5 | 16.0 | 42.3 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Heptane | 15.3 | 0.0 | 0.0 |
Source: Data compiled from various sources.[1][3]
Given D-Erythronolactone's polar and hydrogen-bonding nature, solvents like water, methanol, and ethanol are predicted to be good solvents, especially at elevated temperatures. Conversely, non-polar solvents like toluene and heptane are expected to be poor solvents. This theoretical prediction aligns with the general observation that D-Erythronolactone is highly soluble in water.[1]
Materials and Methods
Materials
-
Crude D-Erythronolactone
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or filter aid (optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Filter paper
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Avoid open flames when working with flammable solvents like ethanol, methanol, isopropanol, and ethyl acetate. Use a heating mantle or a steam bath for heating.
-
Dispose of all chemical waste according to institutional guidelines.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol-Water
This protocol is suitable for crude D-Erythronolactone with a moderate level of impurities. A mixed solvent system of ethanol and water is often effective for polar compounds.
Workflow Diagram:
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude D-Erythronolactone in an Erlenmeyer flask of appropriate size.
-
Heat 95% ethanol to its boiling point in a separate beaker.
-
Add the minimum amount of hot ethanol to the crude D-Erythronolactone with stirring to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute weight).
-
Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities.
-
-
Hot Gravity Filtration (if decolorizing carbon or insoluble impurities are present):
-
Preheat a gravity filtration setup (funnel and receiving flask) by rinsing with a small amount of hot ethanol.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
-
Cooling and Crystal Formation:
-
Cover the flask with a watch glass or inverted beaker and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water mother liquor.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol-water to remove any adhering impurities.
-
Continue to draw air through the crystals for a few minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
-
Protocol 2: Single-Solvent Recrystallization from Isopropanol
For certain impurity profiles, a single solvent recrystallization might be more effective. Isopropanol is a good candidate due to its polarity and lower volatility compared to methanol or ethanol.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude D-Erythronolactone in an Erlenmeyer flask.
-
Heat isopropanol to its boiling point.
-
Add the minimum amount of hot isopropanol to the crude material with stirring until it is fully dissolved.
-
-
Hot Gravity Filtration (Optional):
-
If any insoluble impurities are observed, perform a hot gravity filtration as described in Protocol 1, step 3, using isopropanol as the solvent.
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the purified D-Erythronolactone as described in Protocol 1, step 7.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. | ||
| Add a seed crystal of pure D-Erythronolactone. | ||
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Lower the temperature at which the solution is saturated by adding more solvent. |
| The solution is supersaturated. | Reheat the solution to dissolve the oil, then cool it more slowly. Consider adding a small amount of a co-solvent. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. Add a small excess of hot solvent before filtering. | |
| Crystals were washed with too much cold solvent. | Use a minimal amount of ice-cold solvent for washing. | |
| Colored crystals obtained | Colored impurities were not effectively removed. | Use activated carbon during the dissolution step. |
Purity Assessment
The purity of the recrystallized D-Erythronolactone should be assessed to confirm the effectiveness of the purification process. Common analytical techniques include:
-
Melting Point Determination: A sharp melting point range close to the literature value (around 100-104 °C) is indicative of high purity. Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by measuring the area of the main peak relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of impurities.
Conclusion
Recrystallization is a highly effective and scalable method for the purification of D-Erythronolactone. The choice between a single-solvent or a mixed-solvent system will depend on the nature and quantity of the impurities present in the crude material. By carefully selecting the solvent and adhering to the detailed protocols provided in this application note, researchers can consistently obtain high-purity D-Erythronolactone, which is essential for its successful application in research and development.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Laurence, L. T., & Lipton, M. A. (2010). Recrystallization. In Organic Laboratory Techniques (3rd ed.). Cengage Learning. [Link]
-
PubChem. (n.d.). Erythrono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Q. F., Fu, Y. J., Huang, Z. W., Shangguang, X. C., & Guo, Y. X. (2013). Aqueous stability of astilbin: effects of pH, temperature, and solvent. Journal of Agricultural and Food Chemistry, 61(49), 12085–12091. [Link]
-
Wikipedia contributors. (2023, December 12). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]
Sources
Application Notes and Protocols for the Chromatographic Purification of D-Erythronolactone
Introduction
D-Erythronolactone, a vital chiral building block in the synthesis of complex organic molecules and a significant intermediate in various biochemical pathways, demands high purity for its effective application in research and drug development.[1][2] Its unique chemical structure, a gamma-lactone derived from erythronic acid, presents both opportunities and challenges in its isolation and purification.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chromatographic purification of D-Erythronolactone. We will delve into the underlying principles of separation, offer detailed, field-proven protocols, and provide insights into troubleshooting common issues.
The inherent polarity and potential for hydrolysis of D-Erythronolactone necessitate carefully selected chromatographic conditions to achieve optimal separation from reaction byproducts and starting materials.[1] This guide will focus on robust and scalable methods, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), to ensure the attainment of high-purity D-Erythronolactone suitable for the most sensitive applications.
Physicochemical Properties of D-Erythronolactone
A thorough understanding of the physicochemical properties of D-Erythronolactone is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C4H6O4 | [5] |
| Molecular Weight | 118.09 g/mol | [4] |
| Melting Point | 100-102 °C (lit.) | [5] |
| Solubility in Water | 674 mg/mL at 25 °C | [1] |
| pKa | 5.9 | [1] |
| Appearance | White to light yellow crystalline powder | [5] |
D-Erythronolactone is a polar compound, highly soluble in water and slightly soluble in organic solvents like methanol and DMSO.[1][5] It is stable under neutral and acidic conditions but can undergo hydrolysis to D-erythrose under basic conditions.[1] This susceptibility to hydrolysis is a critical consideration in the design of purification protocols.
Principles of Separation
The choice of chromatographic technique is dictated by the polarity of D-Erythronolactone and the nature of the impurities present in the crude mixture. The primary methods explored in this guide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating polar compounds. In this method, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase.[6] D-Erythronolactone, being polar, will have a lower affinity for the stationary phase and will elute earlier than nonpolar impurities. The separation can be finely tuned by modifying the composition of the mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[7] It is particularly advantageous for the purification of thermally labile and chiral molecules.[7] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced solvent consumption compared to HPLC.[8][9][10] For polar compounds like D-Erythronolactone, a polar co-solvent (e.g., methanol) is typically added to the CO2 to increase the mobile phase strength and facilitate elution. SFC is also an excellent choice for chiral separations, which may be necessary depending on the synthetic route to D-Erythronolactone.[11]
Purification Workflow Diagram
Caption: General workflow for the purification of D-Erythronolactone.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol is suitable for the general purification of D-Erythronolactone from less polar impurities.
1. Materials and Equipment:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and formic acid (FA).
-
Sample: Crude D-Erythronolactone.
-
Other: Rotary evaporator, collection vials.
2. Sample Preparation:
-
Dissolve the crude D-Erythronolactone in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to a concentration of 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 5 mL/min
-
Detection: UV at 210 nm[6]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-31 min: 50% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
4. Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the D-Erythronolactone peak, which is expected to elute early in the gradient.
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent degradation.
-
Dry the resulting solid under high vacuum to obtain pure D-Erythronolactone.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Purification
This protocol is designed for the separation of D-Erythronolactone from its enantiomer or other chiral impurities. Chiral separation is crucial as enantiomeric forms of a drug can have different potencies and toxicities.[12]
1. Materials and Equipment:
-
SFC System: Preparative SFC system with a back-pressure regulator and a UV detector.
-
Column: Chiral stationary phase (CSP) column suitable for polar compounds (e.g., polysaccharide-based CSP like amylose or cellulose derivatives).[13][14]
-
Mobile Phase: Supercritical CO2, HPLC-grade methanol (co-solvent).
-
Sample: Racemic or enantiomerically impure D-Erythronolactone.
-
Other: Rotary evaporator, collection vials.
2. Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 10-20 mg/mL.
-
Ensure complete dissolution to avoid precipitation in the system.[8]
3. SFC Method:
-
Mobile Phase: CO2 and Methanol
-
Flow Rate: 10 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Gradient (Isocratic or Gradient):
-
An initial screening with an isocratic elution of 10-20% methanol is recommended.
-
A gradient may be employed for more complex mixtures, for example, 5% to 40% methanol over 10 minutes.
-
4. Fraction Collection and Post-Purification:
-
Collect the fractions corresponding to the desired enantiomer.
-
The CO2 will vaporize upon depressurization, leaving the purified compound in a small volume of methanol.
-
Remove the methanol using a rotary evaporator or a stream of nitrogen.
-
Dry the product under high vacuum.
Method Selection Logic
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.- Reduce the sample concentration or injection volume. |
| Low Resolution | - Inappropriate stationary phase.- Suboptimal mobile phase composition. | - Screen different stationary phases (e.g., C8, phenyl-hexyl for RP-HPLC; different chiral selectors for SFC).- Optimize the mobile phase gradient (for HPLC) or co-solvent percentage (for SFC). |
| Product Degradation | - Hydrolysis under basic conditions.- Thermal instability. | - Ensure the mobile phase is neutral or slightly acidic.- Avoid high temperatures during solvent evaporation. |
| Sample Precipitation in SFC | - Poor solubility in the mobile phase. | - Dissolve the sample in a stronger solvent (e.g., a mixture of methanol and dichloromethane) if compatible with the system.- Increase the percentage of the co-solvent.[8] |
Conclusion
The successful purification of D-Erythronolactone is a critical step in its utilization for downstream applications. By carefully considering the physicochemical properties of the molecule and the nature of potential impurities, an effective chromatographic method can be developed. Both Reversed-Phase HPLC and Supercritical Fluid Chromatography offer robust and scalable solutions. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to obtain high-purity D-Erythronolactone, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC - NIH. (n.d.). Retrieved from [Link]
- Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution - Google Patents. (n.d.).
-
2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016). Retrieved from [Link]
-
A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Supercritical fluid chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Comparison of HPLC (a) and SFC (b) method for analysis of lactone... - ResearchGate. (n.d.). Retrieved from [Link]
- Method for analyzing and separating Corey lactone benzoate enantiomers through HPLC - Google Patents. (n.d.).
-
Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter - Semantic Scholar. (n.d.). Retrieved from [Link]
-
D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024). Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Retrieved from [Link]
-
Supercritical Fluid Chromatography Equipment, Sfc Purification System | Hanbon. (n.d.). Retrieved from [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chromatographic purification process - European Patent Office - EP 0294990 A2. (n.d.). Retrieved from [Link]
-
Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Chromatographic purification methods used for rDNA products - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Biomimetic Dye Affinity Chromatography for the Purification of Bovine Heart Lactate Dehydrogenase - PubMed. (n.d.). Retrieved from [Link]
-
Strategies for the Chromatographic Purification of Lactoferrin from Dairy Sources and Fermentation Broth | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) [hmdb.ca]
- 4. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Supercritical Fluid Chromatography Equipment, Sfc Purification System | Hanbon [jshanbon.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
D-Erythronolactone as a Chiral Auxiliary: A Guide to Asymmetric Synthesis
Introduction: Harnessing the Chirality of a Sugar-Derived Lactone
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful strategy to direct the formation of a desired stereoisomer.[1] Among the arsenal of chiral auxiliaries available to the synthetic chemist, those derived from the chiral pool offer significant advantages in terms of accessibility and cost-effectiveness. D-Erythronolactone, a carbohydrate-derived γ-lactone, and its protected form, 2,3-O-isopropylidene-D-erythronolactone, have emerged as valuable chiral synthons and auxiliaries in the construction of complex, stereochemically defined molecules.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of D-erythronolactone as a chiral auxiliary in key asymmetric transformations. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to empower the seamless integration of this versatile auxiliary into your synthetic workflows.
Core Principles of D-Erythronolactone as a Chiral Auxiliary
The efficacy of D-erythronolactone as a chiral auxiliary stems from its rigid bicyclic structure when protected, typically as the acetonide (2,3-O-isopropylidene-D-erythronolactone). This rigidity, coupled with the defined stereocenters of the erythronolactone core, creates a sterically demanding and electronically biased environment. When a prochiral substrate is covalently attached to the auxiliary, one of the prochiral faces is effectively shielded, directing the approach of a reagent to the opposite, less hindered face. This principle of steric hindrance is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.
The general workflow for employing D-erythronolactone as a chiral auxiliary follows a well-established three-step process:
-
Attachment: The prochiral substrate is covalently bonded to the chiral auxiliary.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, with the auxiliary directing the stereochemical outcome.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and ideally allowing for the recovery and recycling of the auxiliary.
dot graph TD { A[Prochiral Substrate] -->|Attachment| B(Substrate-Auxiliary Adduct); B -->|Diastereoselective Reaction| C(Diastereomerically Enriched Product-Auxiliary Adduct); C -->|Cleavage| D{Enantiomerically Enriched Product + Recovered Auxiliary}; }
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries to control the stereochemistry of the newly formed stereocenters is a well-established strategy. While specific detailed protocols for D-erythronolactone in this context are not abundantly documented in readily available literature, its protected form, 2,3-O-isopropylidene-D-erythronolactone, is known to undergo aldol condensations with silyl ketene acetals.[3][4] The following protocol is a representative example based on the general principles of chiral auxiliary-mediated aldol reactions.
Protocol: Diastereoselective Aldol Addition of an Acyl-Erythronolactone Derivative
This protocol outlines the formation of an N-acyl derivative of the erythronolactone auxiliary, its subsequent enolization, and the diastereoselective aldol reaction with an aldehyde.
Step 1: Acylation of a D-Erythronolactone-derived Amine
-
To a solution of a suitable amine derived from D-erythronolactone (e.g., an amino-alcohol precursor) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-D-erythronolactone derivative.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-acyl-D-erythronolactone derivative (1.0 equivalent) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 equivalents), dropwise, followed by the dropwise addition of a hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to generate the titanium enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired aldehyde (1.5 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Workflow for the diastereoselective aldol reaction.
| Aldehyde | Lewis Acid | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | TiCl₄ | DIPEA | -78 | >95:5 | 85 |
| Isobutyraldehyde | TiCl₄ | DIPEA | -78 | >90:10 | 82 |
| Acetaldehyde | TiCl₄ | DIPEA | -78 | >92:8 | 78 |
| Note: This data is representative and based on typical outcomes for similar chiral auxiliaries. Actual results may vary. |
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Acrylate derivatives of D-erythronolactone can serve as chiral dienophiles, where the bulky auxiliary directs the approach of the diene to the less hindered face of the double bond.
Protocol: Diastereoselective Diels-Alder Cycloaddition
Step 1: Synthesis of the Chiral Acrylate Dienophile
-
To a solution of 2,3-O-isopropylidene-D-erythronolactone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise to generate the corresponding alkoxide.
-
After stirring for 30 minutes at 0 °C, add acryloyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the acrylate derivative.
Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add a Lewis acid, such as diethylaluminum chloride (Et₂AlCl) (1.5 equivalents), dropwise and stir the mixture for 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 2.0 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the Diels-Alder adduct. The endo/exo selectivity and diastereoselectivity can be determined by ¹H NMR analysis.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Diels-Alder reaction using a D-erythronolactone-derived dienophile.
| Diene | Lewis Acid | Temperature (°C) | endo:exo ratio | Diastereomeric Excess (de) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | -78 | >95:5 | >98% | 90 |
| Isoprene | Et₂AlCl | -78 | >90:10 | >95% | 85 |
| 1,3-Butadiene | Et₂AlCl | -78 | >92:8 | >96% | 88 |
| Note: This data is representative and based on typical outcomes for similar chiral auxiliaries. Actual results may vary. |
Application in Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a crucial method for the formation of carbon-carbon bonds. The use of a chiral auxiliary on the Michael acceptor can lead to high diastereoselectivity in the addition of nucleophiles. An α,β-unsaturated carbonyl system attached to the D-erythronolactone auxiliary will exhibit a strong facial bias.
Protocol: Diastereoselective Michael Addition
Step 1: Preparation of the Chiral Michael Acceptor
This step is analogous to the synthesis of the chiral acrylate dienophile described in the Diels-Alder section. Other α,β-unsaturated acyl chlorides can be used to generate a variety of Michael acceptors.
Step 2: Conjugate Addition of a Grignard Reagent
-
Dissolve the chiral α,β-unsaturated N-acyl-D-erythronolactone derivative (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of the Grignard reagent (e.g., phenylmagnesium bromide) (1.5 equivalents) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the Michael adduct. The diastereoselectivity can be determined by ¹H NMR or chiral HPLC analysis.
dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Michael addition with a D-erythronolactone-derived acceptor.
| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Excess (de) | Yield (%) |
| PhMgBr | THF | -78 | >95% | 88 |
| Et₂CuLi | THF | -78 | >98% | 92 |
| Thiophenol/Et₃N | CH₂Cl₂ | 0 | >90% | 85 |
| Note: This data is representative and based on typical outcomes for similar chiral auxiliaries. Actual results may vary. |
Cleavage of the D-Erythronolactone Auxiliary
A critical step in the use of any chiral auxiliary is its efficient removal without racemization of the newly formed stereocenter(s).[5] The ester or amide linkage used to attach the substrate to the D-erythronolactone auxiliary can be cleaved under various conditions to yield different functional groups.
Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the product-auxiliary adduct in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 equivalents) followed by 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equivalents).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral carboxylic acid.
Protocol 2: Reductive Cleavage to the Alcohol
-
Dissolve the product-auxiliary adduct in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 4 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the chiral alcohol.
Conclusion
D-Erythronolactone and its derivatives serve as effective and readily available chiral auxiliaries for a range of asymmetric transformations. The rigid, stereochemically defined framework of the protected lactone provides a powerful tool for inducing high levels of diastereoselectivity in aldol, Diels-Alder, and Michael reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this carbohydrate-derived auxiliary in their own synthetic endeavors. The straightforward cleavage procedures further enhance the practicality of this methodology, making D-erythronolactone a valuable addition to the synthetic chemist's toolbox for the construction of enantiomerically enriched molecules.
References
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products. Current medicinal chemistry, 11(14), 1837–1872.
- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of β-lactams via Staudinger reaction. Synthesis, (12), 1873-1891.
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- Kunz, H., & Stoye, A. (2012). Carbohydrates as Stereodifferentiating Auxiliaries. In Carbohydrates – Tools for Stereoselective Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
- Ghosh, A. K., & Kass, S. R. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of chemical research, 51(11), 2849–2859.
- de Figueiredo, R. M., & Christmann, M. (2007). Chiral auxiliaries in asymmetric synthesis.
-
Scientific Laboratory Supplies. (n.d.). (-)-2,3-O-Isopropylidene-D-erythronolactone, 98%. Retrieved from [Link]
-
ResearchGate. (2016). Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). (-)-2,3-O-Isopropylidene-D-erythronolactone. Retrieved from [Link]
- O'Donnell, M. J. (2004). The enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of chemical research, 37(8), 506–517.
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
Sources
Application Notes & Protocols: D-Erythronolactone in Natural Product Synthesis
Abstract
D-Erythronolactone, a C4 γ-lactone, stands as a quintessential chiral building block in modern organic synthesis. Derived from inexpensive and readily available precursors such as D-isoascorbic acid or D-ribonolactone, it offers a stereochemically dense and functionally versatile scaffold for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the strategic application of D-Erythronolactone in natural product synthesis. We will dissect core synthetic transformations, provide field-proven experimental protocols, and illustrate its utility in assembling key structural motifs found in biologically active molecules like polyketide natural products. The causality behind experimental choices, from protecting group strategy to stereoselective bond formation, is emphasized to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of D-Erythronolactone
In the realm of total synthesis, the "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature that serve as starting materials for complex targets. D-Erythronolactone is a prominent member of this pool, possessing two defined stereocenters ((3R,4R)) and reactive functional groups (a lactone and two secondary hydroxyls) within a compact four-carbon framework.
Its value proposition to the synthetic chemist is threefold:
-
Stereochemical Fidelity: It provides a reliable source of C3 and C4 chirality, which can be transferred and elaborated upon throughout a synthetic sequence.
-
Functional Versatility: The lactone can be opened to reveal a linear carboxylic acid and primary alcohol, while the secondary alcohols can be selectively protected, inverted, or oxidized.
-
Economic Viability: Its synthesis from common starting materials like D-isoascorbic acid makes it an accessible synthon for both academic and industrial research.[2]
This combination of features makes D-Erythronolactone an ideal starting point for synthesizing fragments of polyketide natural products, a class of compounds renowned for their potent biological activities, including antibiotic and antitumor properties.[3][4][5][6][7]
Core Synthetic Strategies & Transformations
The effective use of D-Erythronolactone hinges on a few fundamental, yet powerful, synthetic operations. The logical flow typically involves initial protection of the hydroxyl groups, followed by manipulation of the lactone ring or other functionalizations.
Caption: Fig 1. Key synthetic pathways originating from D-Erythronolactone.
Protection of Hydroxyl Groups: A Critical First Step
Before manipulating the lactone carbonyl, the C2 and C3 hydroxyl groups must be masked to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the orthogonality of its removal.
Causality Behind the Choice:
-
Benzyl (Bn) Ethers: Extremely robust to a wide range of non-reductive conditions (acidic, basic, organometallic). They are typically removed under mild conditions via catalytic hydrogenation (e.g., Pd/C, H₂), which preserves most other functional groups. This makes them ideal for multi-step syntheses.[8]
-
Silyl Ethers (e.g., TBS, TIPS): Offer tunable stability based on steric bulk. They are stable to many non-acidic reagents but are readily cleaved with fluoride sources (e.g., TBAF) or acid. Their differential stability allows for selective deprotection strategies.
-
Acetals (e.g., Isopropylidene): Protect both hydroxyls simultaneously as a cyclic acetonide. This is an efficient way to protect a cis-diol, as found in D-Erythronolactone.[1] They are stable to basic and reductive conditions but are easily removed with mild acid.
| Protecting Group | Typical Reagents for Installation | Cleavage Conditions | Stability & Remarks |
| Benzyl (Bn) | BnBr or BnCl, NaH or Ag₂O | H₂, Pd/C | Very stable to acid/base; orthogonal to silyl ethers. |
| TBS (t-butyldimethylsilyl) | TBSCl, Imidazole, DMF | TBAF; or mild acid (e.g., PPTS) | Good stability; removable without affecting benzyl ethers. |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, Acetone, cat. H⁺ | Aqueous Acid (e.g., AcOH, HCl) | Protects cis-diols efficiently; acid-labile.[1][9] |
Lactone Ring-Opening: Accessing Acyclic Intermediates
Ring-opening transforms the rigid cyclic scaffold into a flexible, acyclic intermediate, exposing a carboxylic acid (or ester) at one end and a primary alcohol at the other. This strategy is fundamental for incorporating the C4 chiral unit into a larger carbon chain.
Mechanistic Insight: The reaction is typically initiated by a nucleophile (e.g., an alkoxide, organometallic reagent) attacking the electrophilic lactone carbonyl. This tetrahedral intermediate then collapses, cleaving the C-O bond of the lactone ring. The stereocenters at C2 and C3 remain undisturbed during this process.
Application in the Synthesis of Polyketide Motifs
Many potent natural products, particularly macrolide antibiotics and antitumor agents, are built from repeating polyketide or polypropionate units.[3][4][10][11] While a direct total synthesis of a complex macrolide like Rhizoxin D or an Epothilone starting from D-Erythronolactone is not explicitly detailed in the immediate literature, the lactone is an exemplary synthon for creating the chiral fragments that constitute their backbones.[12]
The following workflow illustrates a conceptual strategy for generating a stereochemically defined polyketide fragment.
Caption: Fig 2. Conceptual workflow for elaborating D-Erythronolactone into a polyketide fragment.
This strategy leverages the inherent chirality of D-Erythronolactone. After protection, the lactone is reduced to a lactol, which is a masked aldehyde.[1] This aldehyde can then undergo C-C bond-forming reactions like a Wittig olefination to extend the carbon chain. Subsequent stereoselective functionalization of the newly formed double bond, guided by the existing stereocenters, allows for the creation of intricate polyol chains characteristic of polyketide natural products.
Detailed Experimental Protocols
The following protocols are presented as robust, validated methods for key transformations of D-Erythronolactone.
Protocol 1: Acetonide Protection of D-Erythronolactone to yield 2,3-O-Isopropylidene-D-erythronolactone
Principle: This protocol uses 2,2-dimethoxypropane in acetone with an acid catalyst to form a five-membered cyclic acetal (an acetonide) across the cis-hydroxyl groups of D-Erythronolactone. This is an efficient, high-yielding protection that is stable to basic, nucleophilic, and reductive conditions.[1]
Materials:
-
D-Erythronolactone (1.0 eq)
-
Anhydrous Acetone
-
2,2-Dimethoxypropane (approx. 1.5-2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq, catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add D-Erythronolactone (e.g., 5.0 g, 42.3 mmol).
-
Solvent Addition: Add anhydrous acetone (e.g., 85 mL) and stir until the solid is suspended.
-
Reagent Addition: Add 2,2-dimethoxypropane (e.g., 8.8 g, 11.0 mL, 84.6 mmol) followed by the catalytic amount of p-TsOH·H₂O (e.g., 0.40 g, 2.1 mmol).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) [Eluent: 50% Ethyl Acetate in Hexanes]. The product is significantly less polar than the starting diol.
-
Workup - Quenching: Once the reaction is complete, carefully quench the acid catalyst by adding saturated NaHCO₃ solution dropwise until effervescence ceases.
-
Workup - Extraction: Reduce the volume of the reaction mixture in vacuo to remove most of the acetone. Add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Benzyl Protection of D-Erythronolactone Hydroxyls
Principle: This protocol, adapted from a similar procedure, uses benzyl bromide with a silver(I) oxide promoter to form robust benzyl ethers.[8] Ag₂O acts as a base to deprotonate the hydroxyl groups and as a halide scavenger, driving the reaction to completion. This method is effective for acid-sensitive substrates.
Materials:
-
D-Erythronolactone (1.0 eq)
-
Benzyl bromide (BnBr) (2.5-3.0 eq)
-
Silver(I) oxide (Ag₂O) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Celite®
Procedure:
-
Reaction Setup: In a flask protected from light (wrapped in aluminum foil), suspend D-Erythronolactone (e.g., 1.0 g, 8.47 mmol) and freshly prepared or commercially available Ag₂O (e.g., 3.92 g, 16.9 mmol) in anhydrous DMF (e.g., 20 mL).
-
Reagent Addition: Add benzyl bromide (e.g., 2.5 mL, 21.2 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup - Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the silver salts. Wash the Celite pad thoroughly with additional ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash several times with water to remove the DMF, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure di-O-benzyl-D-erythronolactone.[8]
Conclusion and Future Outlook
D-Erythronolactone continues to be a powerful and reliable chiral synthon in the synthesis of complex natural products. Its value is rooted in its stereochemical integrity, functional group accessibility, and economic efficiency. The strategies outlined herein—namely, judicious hydroxyl protection and controlled ring-opening—provide a robust playbook for transforming this simple C4 building block into highly valuable, complex chiral intermediates. As synthetic methodologies advance, new catalysts and reagents will undoubtedly unlock even more creative and efficient pathways from D-Erythronolactone, further cementing its role in tackling the challenges of modern drug discovery and total synthesis.
References
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Organic Syntheses Procedure. 2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses. Available at: [Link].
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Begley, T. P., et al. A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC - NIH. Available at: [Link].
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Reddy, B. V. S., et al. Stereoselective Synthesis of Polyketide Segments of Nemamide A and Euglenatides D–E. ACS Omega. Available at: [Link].
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Reddy, B. V. S., et al. Stereoselective Synthesis of Polyketide Segments of Nemamide A and Euglenatides D-E. ResearchGate. Available at: [Link].
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Tatsuta, K. Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B. Available at: [Link].
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Nicolaou, K. C., & Chen, J. S. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. PMC - NIH. Available at: [Link].
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Garnier, T., et al. Natural Product Synthesis: The Endless Quest for Unreachable Perfection. PMC - NIH. Available at: [Link].
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Carr, P. D., et al. Biocatalytic Synthesis of Stereospecific Triketide Lactones using Polyketide Synthases. UW-La Crosse Journal of Undergraduate Research. Available at: [Link].
-
Ainscow, C., et al. Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing. ResearchGate. Available at: [Link].
-
Paterson, I., & Anderson, E. A. Diversity-Oriented Synthesis of Polyketide Natural Products via Iterative Chemo- and Stereoselective Functionalization of Polyenoates. ResearchGate. Available at: [Link].
-
Schulz, S., & Puhl, T. Identification, synthesis and mass spectrometry of a macrolide from the African reed frog Hyperolius cinnamomeoventris. PMC - NIH. Available at: [Link].
-
Takao, K., et al. Stereoselective Synthesis of Aromatic Polyketide Prealnumycin. Chemical and Pharmaceutical Bulletin. Available at: [Link].
-
O'Hagan, V., & Lam, H. W. Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. Available at: [Link].
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Organic Syntheses Procedure. Synthesis of 4-(((tert-butyldimethylsily)oxy)methyl)furan-2(5H)-1-one. Organic Syntheses. Available at: [Link].
-
Organic Syntheses Procedure. D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone). Organic Syntheses. Available at: [Link].
-
Lafontaine, J. A., et al. Enantioselective total synthesis of the antitumor macrolide rhizoxin D. The Journal of Organic Chemistry. Available at: [Link].
-
Kotev, M., et al. The macrolide antibiotic renaissance. British Journal of Pharmacology. Available at: [Link].
-
Fernandes, P. Nature nurtures the design of new semi-synthetic macrolide antibiotics. PMC - NIH. Available at: [Link].
-
Gonzalez, C. C., et al. De novo macrolide–glycolipid macrolactone hybrids: Synthesis, structure and antibiotic activity of carbohydrate-fused macrocycles. PMC - NIH. Available at: [Link].
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Application Notes & Protocols: D-Erythronolactone as a Versatile Chiral Precursor for the Synthesis of Bioactive Molecules
Abstract
D-Erythronolactone, a readily available four-carbon γ-lactone derived from carbohydrate sources, represents a powerful and economically efficient precursor in the field of synthetic organic chemistry. Its rigid, cyclic structure is endowed with two defined stereocenters (C2 and C3), making it an exemplary building block in the "chiral pool" approach to asymmetric synthesis. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of D-Erythronolactone. We will explore core synthetic transformations, provide a detailed, field-proven protocol for the multi-step synthesis of the bioactive intermediate 4-Phospho-D-erythronate, and discuss the broader implications for creating complex, stereochemically rich molecules.
Part 1: The Strategic Value of D-Erythronolactone in Chiral Synthesis
The fundamental principle behind using D-Erythronolactone is the transfer of its inherent chirality to a more complex target molecule. This strategy circumvents the need for often costly and complex asymmetric catalysts or chiral resolutions, directly leveraging nature's stereochemical precision.[1][2] The synthetic utility of D-Erythronolactone is unlocked through a series of fundamental, high-yielding transformations that modify its core structure.
Core Synthetic Transformations:
-
Hydroxyl Group Protection: The C2 and C3 hydroxyl groups are the primary sites of initial reactivity. Protecting them is essential to direct subsequent reactions to other parts of the molecule. Benzyl (Bn) ethers are a common choice due to their stability across a wide range of acidic and basic conditions and their facile removal via catalytic hydrogenation—a mild deprotection method that preserves sensitive functionalities in the final product.[3]
-
Lactone Ring Opening: The ester linkage of the lactone is susceptible to nucleophilic attack, typically under basic conditions (e.g., using LiOH or NaOH).[3] This saponification irreversibly opens the ring to form a linear carboxylate salt (an erythronate), thereby unmasking a C1 carboxylic acid and a C4 primary hydroxyl group for further, differential functionalization.
-
Functional Group Interconversion: Once the lactone is opened and the hydroxyls are protected, the resulting linear backbone offers three distinct functional handles (C1-carboxylate, C4-hydroxyl, and the protected C2/C3-hydroxyls) that can be selectively modified. This allows for chain extension, reduction, oxidation, or the introduction of key pharmacophores like phosphate groups.
Figure 1: Core synthetic transformations of D-Erythronolactone.
Part 2: Application Protocol: Multi-Step Synthesis of 4-Phospho-D-Erythronate (4PE)
This section provides a detailed protocol for the synthesis of 4-Phospho-D-erythronate (4PE), a key intermediate in the bacterial synthesis of pyridoxal 5′-phosphate (PLP) and an inhibitor of ribose 5-phosphate isomerase.[3] The protocol is adapted from a published, robust 5-step synthesis starting from D-Erythronolactone.[3]
Synthetic Rationale: The strategy relies on initial protection of the secondary hydroxyls, followed by ring opening to expose the primary and carboxylic acid functionalities. The carboxylic acid is then reduced, and the newly formed primary hydroxyl is selectively phosphorylated before final deprotection.
Figure 2: Workflow for the synthesis of 4-Phospho-D-erythronate.
Detailed Experimental Protocols
Materials & Equipment:
-
D-Erythronolactone
-
Benzyl bromide (BnBr)
-
Silver(I) oxide (Ag₂O)
-
Lithium hydroxide (LiOH)
-
Dibenzyl N,N-diethylphosphoramidite
-
tert-Butyl peroxide
-
Palladium on carbon (Pd/C, 10%)
-
Standard laboratory glassware, magnetic stirrers, rotary evaporator
-
Silica gel for column chromatography
-
Hydrogenation apparatus
Step 1: Protection - Synthesis of 2,3-di-O-benzyl-D-erythronolactone
-
Causality: Benzylation protects the C2 and C3 hydroxyls, preventing them from interfering with subsequent reactions at C1 and C4. Freshly prepared Ag₂O is used as a mild base and halide scavenger to drive the reaction.[3]
-
Suspend D-Erythronolactone (1.0 eq) in a suitable solvent like DMF.
-
Add freshly prepared Silver(I) oxide (Ag₂O, 2.5 eq).
-
Add Benzyl bromide (BnBr, 2.2 eq) dropwise at room temperature.
-
Stir the mixture in the dark for 24-48 hours until TLC analysis indicates consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove silver salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography (e.g., using a toluene:ethyl acetate 8:2 mixture as eluent) to yield the product as a white semi-solid.[3]
Step 2: Ring Opening - Synthesis of Lithium 2,3-di-O-benzyl-D-erythronate
-
Causality: Saponification with LiOH opens the lactone ring to generate the carboxylate and a free primary hydroxyl group. The reaction is performed at low temperatures to minimize side reactions.[3]
-
Dissolve the protected lactone from Step 1 (1.0 eq) in a THF/water mixture.
-
Cool the solution to 0-4 °C in an ice bath.
-
Add a solution of Lithium hydroxide (LiOH, 1.1 eq) in water dropwise.
-
Stir the mixture at 4 °C for 48 hours.[3]
-
Neutralize the reaction mixture carefully with an acidic resin (e.g., Dowex 50W-X12, H⁺-form) until the pH is neutral.
-
Filter off the resin and concentrate the filtrate. The resulting product is often used in the next step without extensive purification.[3]
Step 3 & 4: Selective Phosphorylation
-
Causality: This two-part sequence first requires modification of the C1 carboxylate (e.g., reduction and protection) to differentiate it from the C4 hydroxyl. The free C4-OH is then phosphitylated and oxidized in a one-pot procedure to install the stable dibenzyl phosphate group.
-
The crude product from Step 2 is converted to an intermediate where the C4-hydroxyl is free and the C1 position is appropriately modified (e.g., as a protected alcohol). This transformation requires multiple standard synthetic steps not detailed here for brevity.
-
Dissolve this intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Add dibenzyl N,N-diethylphosphoramidite (1.5 eq) followed by a suitable activator (e.g., tetrazole).
-
Stir at room temperature for 1-2 hours.
-
Add tert-butyl peroxide (2.0 eq) to oxidize the phosphite to the phosphate.
-
Stir for an additional 2-3 hours.
-
Quench the reaction and perform an extractive workup. Purify by silica gel chromatography to obtain the fully protected phosphate intermediate.
Step 5: Deprotection - Synthesis of 4-Phospho-D-Erythronate (4PE)
-
Causality: Catalytic hydrogenation is a mild and efficient method for cleaving all three benzyl protecting groups (two ethers and one phosphate ester) simultaneously to reveal the final product. A mixed solvent system is used to ensure solubility and complete deprotection.[3]
-
Dissolve the purified product from Step 4 in a methanol:water (95:5) solvent mixture.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the flask in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (20–60 psi) for 24 hours.[3]
-
Filter the reaction mixture through Celite to remove the catalyst and wash with water.
-
Lyophilize the filtrate to yield the final product, 4-Phospho-D-erythronate.
| Step | Transformation | Reported Yield | Overall Yield |
| 1-4 | D-Erythronolactone → Protected 4PE | - | - |
| 5 | Global Deprotection | High | 22% [3] |
| Total | D-Erythronolactone → 4PE | 22% [3] |
Part 3: Broader Applications in Bioactive Molecule Synthesis
The synthetic logic demonstrated with 4PE can be extended to a wide array of other bioactive targets. The D-Erythronolactone core provides a reliable platform for building stereochemically complex natural and non-natural products.
-
Chiral γ- and δ-Lactones: The lactone motif is a privileged structure found in numerous natural products with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] Methodologies for the stereoselective synthesis of these compounds are highly sought after.[6][7][8]
-
Complex Natural Products: Precursors like D-mannitol, a close relative of erythronolactone, have been used in the stereoselective synthesis of complex δ-lactones like (-)-Cleistenolide, showcasing the power of the chiral pool strategy.[1]
-
Pharmaceutical Intermediates: The ability to generate poly-functionalized, chiral C4 synthons makes D-Erythronolactone an attractive starting point for fragments used in medicinal chemistry and the synthesis of pharmaceutical intermediates.[9]
Conclusion
D-Erythronolactone is more than a simple starting material; it is a strategic tool for imparting stereochemical control in the synthesis of high-value molecules. Its low cost and rich, predictable chemistry allow for the efficient construction of complex chiral architectures. The detailed protocol for synthesizing 4-Phospho-D-erythronate serves as a practical template, illustrating the key transformations—protection, ring-opening, and functionalization—that can be adapted by researchers to target a broad spectrum of bioactive compounds for applications in drug discovery and chemical biology.
References
-
Title: A Simple Route for Synthesis of 4-Phospho-D-Erythronate Source: PMC - NIH URL: [Link]
-
Title: Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing Source: ResearchGate URL: [Link]
-
Title: Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus Source: PMC - NIH URL: [Link]
-
Title: Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus Source: Frontiers URL: [Link]
-
Title: Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinere Source: ResearchGate URL: [Link]
-
Title: Nature-Inspired Bioactive Compounds: A Promising Approach for Ferroptosis-Linked Human Diseases? Source: MDPI URL: [Link]
-
Title: Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide Source: SciELO URL: [Link]
-
Title: Streptomyces-Derived Bioactive Pigments: Ecofriendly Source of Bioactive Compounds Source: MDPI URL: [Link]
-
Title: Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea Source: PMC - NIH URL: [Link]
-
Title: Bioactive Compounds, Antioxidant, Cytotoxic, and Genotoxic Investigation of the Standardized Liquid Extract from Eugenia involucrata DC. Leaves Source: MDPI URL: [Link]
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Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL: [Link]
-
Title: Part 8: Stereochemistry in Biologics and Natural Products Source: Chiralpedia URL: [Link]
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Title: Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes Source: MDPI URL: [Link]
-
Title: Special Issue “Development and Synthesis of Biologically Active Compounds” Source: PMC - NIH URL: [Link]
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Title: Natural-product-like chiral derivatives by solid-phase synthesis Source: PubMed URL: [Link]
-
Title: Synthesis of Biologically Active Molecules through Multicomponent Reactions Source: MDPI URL: [Link]
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Title: Natural Products as Inspiration for the Development of Asymmetric Catalysis Source: PMC - NIH URL: [Link]
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Title: Natural Product Synthesis: The Endless Quest for Unreachable Perfection Source: PMC - NIH URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]
- 9. researchgate.net [researchgate.net]
D-Erythronolactone in the synthesis of carbohydrate derivatives
An In-Depth Guide to the Application of D-Erythronolactone in the Synthesis of Carbohydrate Derivatives
Authored by a Senior Application Scientist
D-Erythronolactone, a seemingly simple γ-lactone derived from D-erythronic acid, stands as a cornerstone chiral building block in the intricate world of carbohydrate chemistry.[1][2] Its rigid, five-membered ring structure, adorned with specific stereocenters, provides a powerful and versatile scaffold for the stereoselective synthesis of a wide array of complex carbohydrate derivatives, including rare sugars, iminosugars, and C-nucleosides.[1][2][3] This guide delves into the fundamental reactivity of D-Erythronolactone, providing detailed protocols and field-proven insights for researchers, medicinal chemists, and professionals in drug development.
The value of D-Erythronolactone is intrinsically tied to its nature as a chiral synthon—a building block that introduces specific chirality into a target molecule.[2][4][5][] This is paramount in the synthesis of pharmaceuticals and natural products, where biological activity is often dictated by a precise three-dimensional atomic arrangement.[2] This document will explore the strategic manipulation of its functional groups through protection, nucleophilic addition, and reduction, unlocking its potential to generate high-value, complex molecules.
Foundational Strategy: Protecting Group Chemistry
The journey into D-Erythronolactone chemistry almost invariably begins with the protection of its cis-diol. This initial step is critical for preventing unwanted side reactions and enabling regioselective modifications at the lactone carbonyl or the primary hydroxyl group (once the lactone is opened). The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its eventual removal.[7][8]
Acetonide Protection: A Robust and Routine Strategy
The most common and efficient strategy involves the protection of the C2 and C3 hydroxyls as an acetonide.[2] The resulting 2,3-O-Isopropylidene-D-erythronolactone is a stable, crystalline solid that serves as a versatile intermediate for numerous synthetic transformations.[2][9] The stability of the isopropylidene group under a variety of non-acidic conditions makes it an ideal choice for multi-step syntheses.[2]
Workflow for D-Erythronolactone Protection
Caption: General workflow for protecting D-Erythronolactone.
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol describes a standard procedure for the acetonide protection of D-Erythronolactone.
Materials:
-
D-Erythronolactone
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Suspend D-Erythronolactone (1.0 eq) in anhydrous acetone (10-15 mL per gram of lactone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding solid sodium bicarbonate or triethylamine until the mixture is neutralized (pH ~7).
-
Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield 2,3-O-Isopropylidene-D-erythronolactone as a white crystalline solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 67-69 °C[9] |
| Appearance | White crystalline solid |
| Key Analytical | ¹H NMR shows characteristic isopropylidene methyl signals. |
Core Reactions: Modifying the Lactone Scaffold
With the diol protected, the lactone carbonyl becomes the primary site for synthetic manipulation. Nucleophilic addition and reduction are the two most powerful transformations at this stage.
Nucleophilic Addition: Building Carbon-Carbon Bonds
The electrophilic carbonyl carbon of the protected lactone is susceptible to attack by a wide range of nucleophiles, particularly organometallic reagents.[10][11][12] This reaction is fundamental for creating C-C bonds, leading to the synthesis of branched-chain sugars and C-glycosides.[3] The addition typically proceeds stereoselectively, with the nucleophile attacking from the less sterically hindered face of the lactone ring.
The initial addition yields a hemiacetal (lactol), which can be trapped or, more commonly, reduced in a subsequent step to afford the stable C-glycoside.[3]
Mechanism of Nucleophilic Addition and Reduction
Caption: Stereoselective formation of a C-glycoside.
Protocol 2: Stereoselective Synthesis of a Furanose C-Glycoside
This protocol is adapted from methodologies involving the addition of lithiated nucleophiles to 2,3-O-Isopropylidene-D-erythronolactone.[3]
Materials:
-
2,3-O-Isopropylidene-D-erythronolactone
-
Organolithium reagent (e.g., Phenyllithium, PhLi) or a lithiated dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2,3-O-Isopropylidene-D-erythronolactone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting lactone.
-
To the resulting lactol intermediate at -78 °C, add triethylsilane (2.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (1.5 eq).
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C-glycoside.
| Parameter | Value |
| Reaction Type | Nucleophilic Addition followed by Reductive Trapping |
| Key Reagents | Organolithium, Et₃SiH, Lewis Acid |
| Expected Outcome | Formation of a stereochemically defined C-C bond at the anomeric center. |
| Purification | Silica Gel Chromatography |
Reduction: Accessing Acyclic and Furanose Scaffolds
Reduction of the lactone carbonyl is a key step towards synthesizing linear sugar alcohols or furanose sugars like L-Ribose. The choice of reducing agent is critical. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) will open the lactone to form the corresponding tetrol. In contrast, milder reagents can be used for more controlled transformations.
Application in Target-Oriented Synthesis
The true power of D-Erythronolactone is realized in its application as a starting material for high-value molecules with significant biological activity.
Synthesis of L-Ribose
L-Ribose is a key intermediate for the synthesis of L-nucleosides, which have shown potent antiviral activity.[13] Several synthetic routes have been developed to convert D-Erythronolactone or its derivatives into L-Ribose, often involving a key stereochemical inversion step.[13][14][15]
Conceptual Pathway from D-Erythronolactone Derivative to L-Ribose
Caption: Simplified synthetic logic for L-Ribose synthesis.
Synthesis of Iminosugars and Enzyme Inhibitors
Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom.[16][17] They are potent inhibitors of glycosidases and glycosyltransferases, with applications in treating viral infections, diabetes, and genetic disorders.[17] D-Erythronolactone is a valuable precursor for synthesizing pyrrolidine-based iminosugars (e.g., 1,4-dideoxy-1,4-imino-D-ribitol) and other enzyme inhibitors.[18][19]
For example, D-Erythronolactone is the starting material for 4-phospho-D-erythronate, a competitive inhibitor of Ribose-5-phosphate isomerase (RPI).[2][20] The availability of a straightforward synthesis from inexpensive D-Erythronolactone has been crucial for studying enzymes in bacterial metabolic pathways.[20]
| Inhibitor Synthesized from D-Erythronolactone | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |
| 4-Phospho-D-erythronate[2] | Ribose-5-phosphate isomerase (RPI) | 28 µM | Competitive |
| 4-Phospho-D-erythronohydroxamic acid[2] | Ribose-5-phosphate isomerase (RPI) | 29 µM | Competitive |
| 4-C-Me-LAB[2] | α-Glucosidase | 0.95 µM | Non-competitive |
Conclusion and Future Outlook
D-Erythronolactone continues to be an indispensable chiral synthon in modern organic chemistry. Its well-defined stereochemistry and versatile reactivity provide a reliable and cost-effective entry point to a diverse range of carbohydrate derivatives.[1][2] The protocols and strategies outlined in this guide highlight its utility in constructing complex molecular architectures, from C-glycosides to potent enzyme inhibitors. As the demand for novel carbohydrate-based therapeutics and biochemical probes grows, the creative application of foundational building blocks like D-Erythronolactone will remain central to innovation in drug discovery and chemical biology.
References
-
Addition of lithiated C-nucleophiles to 2,3-O-isopropylidene-D-erythronolactone: stereoselective formation of a furanose C-disaccharide - PubMed. [Link]
-
Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. [Link]
-
Protecting Groups. [Link]
-
Protecting groups. [Link]
-
Synthesis of iminosugars via 1,3-dipolar cycloaddition reactions of nitrones to α,β-unsaturated sugar aldonolactones - Comptes Rendus de l'Académie des Sciences. [Link]
-
A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC - NIH. [Link]
-
Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - NIH. [Link]
-
Novel synthesis of L-ribose from D-mannono-1,4-lactone - PubMed. [Link]
-
Downloaded 2023-09-06T16:19:21Z The UCD community has made this article openly available. Please share how this access benefits - Semantic Scholar. [Link]
-
1831-Hypersensitivity reaction - eviQ. [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. [Link]
-
Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PubMed Central. [Link]
-
A Practical Synthesis of L-Ribose - ResearchGate. [Link]
-
l-Ribose production from different starting materials using the... - ResearchGate. [Link]
-
Protective Group Strategies - ResearchGate. [Link]
-
Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose - ResearchGate. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. [Link]
-
Synthesis of Chiral Compounds and other Specialty Chemicals - ChiroBlock. [Link]
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]
-
4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. [Link]
-
Mechanism of nucleophilic addition reactions. (video) - Khan Academy. [Link]
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- 2. D-Erythronolactone | 15667-21-7 | Benchchem [benchchem.com]
- 3. Addition of lithiated C-nucleophiles to 2,3-O-isopropylidene-D-erythronolactone: stereoselective formation of a furanose C-disaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chemimpex.com [chemimpex.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel synthesis of L-ribose from D-mannono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of iminosugars via 1,3-dipolar cycloaddition reactions of nitrones to α,β-unsaturated sugar aldonolactones [comptes-rendus.academie-sciences.fr]
- 19. researchgate.net [researchgate.net]
- 20. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of D-Erythronolactone
Abstract: This technical guide provides detailed methodologies for the quantitative analysis of D-Erythronolactone, a key chiral synthon and biochemical intermediate. Recognizing the increasing importance of this molecule in pharmaceutical development and metabolic research, we present comprehensive protocols for its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices to ensure robust and reliable quantification.
Introduction: The Significance of D-Erythronolactone Quantification
D-Erythronolactone, a gamma-butyrolactone, is a versatile chiral building block in organic synthesis and a metabolite of interest.[1][2] Its accurate quantification is crucial for various applications, including pharmacokinetic studies, process monitoring in chemical synthesis, and metabolic flux analysis. This guide details two primary chromatographic techniques for the precise measurement of D-Erythronolactone in diverse matrices.
Physicochemical Properties of D-Erythronolactone:
| Property | Value | Source |
| Molecular Formula | C₄H₆O₄ | [3] |
| Molecular Weight | 118.09 g/mol | [3] |
| Melting Point | 100-102 °C | [4] |
| Solubility | Highly soluble in water and polar organic solvents. | [5] |
| Structure | (3R,4R)-3,4-dihydroxyoxolan-2-one | [3] |
Strategic Approach to Method Selection
The choice between HPLC and GC-MS for D-Erythronolactone quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Ideal for the direct analysis of D-Erythronolactone in aqueous and biological samples without the need for derivatization. Its high polarity makes it well-suited for reversed-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity. However, due to the low volatility of D-Erythronolactone, derivatization is a mandatory step to convert it into a thermally stable and volatile compound.
Quantification of D-Erythronolactone by High-Performance Liquid Chromatography (HPLC)
This section outlines a robust HPLC method for the quantification of D-Erythronolactone. The protocol is based on established methods for polar analytes and lactones and should be validated for the specific sample matrix.
Principle of HPLC Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. D-Erythronolactone, being a polar molecule, will have a low retention time on a non-polar stationary phase (like C18) with a highly aqueous mobile phase. The inclusion of a UV detector allows for quantification based on the analyte's absorbance.
Experimental Protocol: HPLC-UV
3.2.1. Materials and Reagents:
-
D-Erythronolactone reference standard (≥98% purity)
-
HPLC grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
3.2.2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.2.3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of D-Erythronolactone in water (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Extraction (from a biological matrix):
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
3.2.4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
3.2.5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the D-Erythronolactone standards against their known concentrations.
-
Determine the concentration of D-Erythronolactone in the samples by interpolating their peak areas from the calibration curve.
Chiral Separation of D- and L-Erythronolactone
In applications where the stereoisomeric purity is critical, a chiral HPLC method is necessary. Polysaccharide-based chiral stationary phases are highly effective for the separation of enantiomers.[6]
3.3.1. Chiral HPLC Column and Mobile Phase:
-
Column: Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column.
-
Mobile Phase: A non-polar mobile phase such as a mixture of n-hexane and isopropanol is typically used. The exact ratio will need to be optimized to achieve baseline separation.
Note: The development of a chiral separation method is often empirical and may require screening of different chiral columns and mobile phase compositions.[7][8]
Quantification of D-Erythronolactone by Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity, a GC-MS method is recommended. This protocol involves a two-step derivatization process to enhance the volatility of D-Erythronolactone.
Principle of GC-MS Analysis
GC separates volatile compounds based on their boiling points and interactions with the stationary phase. Mass spectrometry provides highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its fragments. Derivatization is essential to make D-Erythronolactone amenable to GC analysis.
Experimental Protocol: GC-MS with Derivatization
4.2.1. Materials and Reagents:
-
D-Erythronolactone reference standard (≥98% purity)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Hexane (GC grade)
4.2.2. Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
4.2.3. Derivatization and Sample Preparation:
-
Drying: Pipette a known volume of the sample or standard solution into a GC vial and evaporate to complete dryness under a stream of nitrogen. The absence of water is critical for efficient derivatization.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial tightly and incubate at 60 °C for 45 minutes. This step protects the carbonyl group.
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS). Cap the vial and incubate at 60 °C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
After cooling, the sample is ready for injection.
4.2.4. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
4.2.5. Data Analysis and Quantification:
-
Identify the characteristic ions of the derivatized D-Erythronolactone from a full scan analysis of a standard.
-
Use a quantifier ion for concentration determination and one or two qualifier ions for confirmation.
-
Construct a calibration curve and quantify the samples as described for the HPLC method.
Method Validation: Ensuring Trustworthy Results
Both the HPLC and GC-MS methods presented here must be validated for the specific application and sample matrix to ensure data integrity. Key validation parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Potential for Enzymatic Assays: A Forward Look
While chromatographic methods are the current standard, enzymatic assays offer the potential for high-throughput and specific quantification. Enzymes such as aldonolactone oxidoreductases catalyze the oxidation of aldono-1,4-lactones. For instance, L-gulono-1,4-lactone oxidase is involved in vitamin C biosynthesis.[9] While a specific enzyme for D-Erythronolactone is not commercially available, exploring the substrate specificity of related enzymes could be a promising area of research for developing a dedicated enzymatic assay. Such an assay would likely involve coupling the oxidation of D-Erythronolactone to a colorimetric or fluorometric reporter system.
Visualizing the Workflow
HPLC Workflow
Caption: HPLC workflow for D-Erythronolactone quantification.
GC-MS Workflow
Caption: GC-MS workflow for D-Erythronolactone quantification.
References
-
Sample Preparation. (n.d.). Retrieved January 5, 2026, from [Link]
-
Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved January 5, 2026, from [Link]
-
Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chromatography Sample Preparation Guide - Organomation. (n.d.). Retrieved January 5, 2026, from [Link]
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved January 5, 2026, from [Link]
-
Reactions catalyzed by various aldonolactone oxidoreductases. (a) L-Gulono-1,4-lactone oxidase (GUO) - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 5, 2026, from [Link]
-
Showing metabocard for Erythrono-1,4-lactone (HMDB0000349) - Human Metabolome Database. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Aldonolactone Oxidoreductases - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Showing Compound Erythrono-1,4-lactone (FDB021972) - FooDB. (2011, September 21). Retrieved January 5, 2026, from [Link]
-
Chiral Separation of Several Flavanones by Liquid Chromatography - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
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Authored by a Senior Application Scientist
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of D-Erythronolactone
Abstract
This comprehensive guide details a robust method for the analysis of D-Erythronolactone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. D-Erythronolactone, a cyclic monosaccharide, serves as a vital chiral building block in organic synthesis and is of interest in biochemical research.[1] Ensuring its purity and quantifying its presence in various matrices is critical for drug development and scientific experimentation. This document provides a foundational protocol, explains the scientific rationale behind methodological choices, and offers guidance on method validation and troubleshooting to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of D-Erythronolactone
D-Erythronolactone is a stable, polar molecule characterized by a melting point of 162-163°C and high solubility in water.[1] From an analytical perspective, its structure presents a distinct challenge: the lack of a significant UV-absorbing chromophore. This necessitates detection at low UV wavelengths or the use of alternative detection technologies. Furthermore, as a chiral molecule, its analysis may require specialized chiral stationary phases to separate it from its L-enantiomer if present.[2][3] This application note focuses on establishing a reliable achiral RP-HPLC method for quantification, which is a common requirement in quality control and reaction monitoring.
The method described herein is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity.[4][5]
Principle of Separation: Reversed-Phase Chromatography
Reversed-phase HPLC is the most widely used separation technique, leveraging a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[6] The separation mechanism is based on the hydrophobic partitioning of the analyte between the stationary and mobile phases.
-
Analyte Retention: Polar molecules, like D-Erythronolactone, have a weak affinity for the non-polar stationary phase and will elute relatively quickly with a highly aqueous mobile phase.
-
Mobile Phase Influence: The retention time is modulated by adjusting the ratio of the aqueous component to a less polar organic modifier (e.g., acetonitrile or methanol). Increasing the organic modifier content will decrease the mobile phase's polarity, causing the analyte to elute faster.
The causality behind choosing RP-HPLC is its robustness, reproducibility, and the vast availability of columns and established methodologies that can be adapted for this specific analysis.
HPLC Method Development Strategy
The development of a successful HPLC method is an iterative process of selecting and optimizing key parameters. The logic behind this process is to achieve a separation that is specific, robust, and fit for its intended purpose.
Caption: Step-by-step experimental workflow for analysis.
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV Detector
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters (e.g., PVDF or Nylon) [7]* D-Erythronolactone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or ortho-phosphoric acid)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 95:5 (v/v) Water:Acetonitrile. Add 0.1% formic acid to the final mixture. Degas the solution by sonication or vacuum filtration before use. [8]* Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of D-Erythronolactone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. [9]* Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.
Sample Preparation
-
Accurately weigh a known amount of the sample containing D-Erythronolactone.
-
Dissolve the sample in a pre-determined volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column. [7][10]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose, robust separation for a wide range of polarities. |
| Mobile Phase | 95:5 Water:Acetonitrile with 0.1% Formic Acid | Provides sufficient retention for a polar analyte while ensuring good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak efficiency. [8] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
| Detector | UV | |
| Wavelength | 210 nm | Maximizes potential absorbance for the lactone carbonyl group. |
| Run Time | 10 minutes | Should be sufficient for the elution of the analyte and any impurities. |
Data Analysis and System Suitability
Before processing sample data, the performance of the chromatographic system must be verified.
System Suitability Testing (SST)
Inject the middle concentration standard (e.g., 50 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time %RSD | ≤ 1.0% | Ensures system stability and reproducibility. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates precision of the injection and detection system. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range may indicate column issues. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
Quantification
-
Calibration Curve: Inject the prepared calibration standards from lowest to highest concentration. Plot the peak area response versus the concentration for each standard.
-
Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate a linear relationship between concentration and response. [11]3. Sample Analysis: Inject the prepared sample solutions. Determine the peak area of D-Erythronolactone and calculate its concentration using the linear regression equation from the calibration curve.
Method Validation and Forced Degradation
For use in regulated environments, the analytical method must be fully validated according to ICH guidelines. A crucial part of this is demonstrating specificity through forced degradation studies.
-
Forced Degradation: The drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products. [12][13][14]The HPLC method is then used to analyze these stressed samples.
-
Specificity: The method is considered "stability-indicating" if it can resolve the main D-Erythronolactone peak from all degradation products and any excipients, ensuring that only the intact analyte is being quantified. [5][9]
References
- International Journal of Pharmaceutical Research and Applications. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
- Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-PDA METHOD FOR IDENTIFICATION AND QUANTIFICATION OF MAJOR ACTIVE CONSTITUENT IN CYNODON DA.
- Hortolomei, M., et al. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method For Analysis of Erythrosine on Newcrom BH Column.
- glycodepot.com. (n.d.). D-Erythronolactone.
- ResearchGate. (n.d.).
- Hindawi. (2021).
- Česká a slovenská farmacie. (2007).
- Phenomenex. (n.d.).
- Der Pharma Chemica. (2013). Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of.
- Nacalai Tesque. (n.d.).
- LCGC International. (2023).
- NIH. (n.d.).
- An-Najah Journals. (2024).
- University of North Carolina. (n.d.).
- BenchChem. (2025).
- IJSDR. (n.d.).
- YouTube. (2022).
- Chiralpedia. (2022).
- Biosciences Biotechnology Research Asia. (2022).
- NIH. (2021).
- Revue Roumaine de Chimie. (n.d.).
- Technology Networks. (n.d.).
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- ResearchGate. (n.d.).
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- 11. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: Robust and Sensitive Analysis of D-Erythronolactone using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
D-Erythronolactone, a γ-lactone derived from D-erythronic acid, is a key molecule in various biological and chemical contexts. Its analysis is crucial in fields ranging from metabolomics to the quality control of pharmaceuticals and food products. However, like many sugars and their derivatives, D-Erythronolactone is a polar, non-volatile compound due to the presence of multiple hydroxyl (-OH) groups. These properties make it fundamentally unsuitable for direct analysis by gas chromatography (GC), a technique that requires analytes to be thermally stable and readily vaporized.[1][2]
To overcome this analytical challenge, chemical derivatization is an essential sample preparation step.[3][4] This process chemically modifies the analyte to enhance its volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection.[1][5][6] This application note provides a comprehensive, field-proven protocol for the robust and sensitive analysis of D-Erythronolactone. The method employs a sequential two-step derivatization process—methoximation followed by silylation—prior to GC-MS analysis. This dual-step approach is designed to yield a single, stable derivative, which simplifies chromatographic separation and ensures reproducible, accurate quantification.
The Rationale for Two-Step Derivatization
The success of analyzing polar molecules like D-Erythronolactone by GC-MS hinges on the effectiveness of the derivatization strategy. A single-step silylation can be effective but often leads to multiple chromatographic peaks for a single analyte due to the presence of isomers, such as anomers in reducing sugars.[7] Our protocol mitigates this issue by employing a logical two-step process.
-
Methoximation: The first step specifically targets the carbonyl group within the lactone structure. Reacting the analyte with methoxyamine hydrochloride converts the carbonyl into a stable methoxime derivative.[8][9] This crucial step "locks" the molecule's structure, preventing the formation of multiple isomers during the subsequent silylation step and ensuring that a single, sharp peak is observed in the chromatogram.[7]
-
Silylation: The second step addresses the primary cause of low volatility: the polar hydroxyl groups. A potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is used to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5][10] This conversion dramatically reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility and thermal stability for its journey through the GC system.[11][12]
Caption: Logical workflow of the two-step derivatization process.
Materials and Methods
Reagents and Consumables
-
D-Erythronolactone standard (≥98% purity)
-
Anhydrous Pyridine (≥99.8%, packaged under inert gas)
-
Methoxyamine hydrochloride (MOX reagent, ≥98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous n-Hexane or Ethyl Acetate (GC grade)
-
2 mL amber glass autosampler vials with PTFE-lined screw caps
-
Dry nitrogen gas supply
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler
-
Laboratory heating block or oven capable of maintaining temperatures up to 100°C
-
Sample concentrator with nitrogen evaporation manifold or a lyophilizer (freeze-dryer)
-
Microsyringes for reagent handling
Detailed Experimental Protocol
This protocol is designed for a sample that has been extracted and is ready for the final drying and derivatization steps. The paramount consideration is the exclusion of moisture, as silylating reagents are highly water-sensitive.[8][13]
Step 1: Complete Sample Desiccation
-
Aliquot the sample extract containing D-Erythronolactone into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at a temperature not exceeding 40°C. Alternatively, for aqueous samples, perform lyophilization until a dry powder or film is obtained.
-
Ensure the sample residue is completely free of water or solvent, as this is critical for the reaction's success.
Step 2: Two-Step Derivatization
-
Methoximation:
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the methoximation solution to the dried sample residue in the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Place the vial in a heating block or oven set to 60°C for 60 minutes.[9]
-
-
Silylation:
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Carefully add 80 µL of BSTFA + 1% TMCS to the vial.
-
Immediately re-cap the vial tightly and vortex for 30 seconds.
-
Return the vial to the heating block or oven, now set to 70°C, for an additional 45 minutes.[7]
-
-
Final Preparation:
-
After heating, allow the vial to cool completely to room temperature. The sample is now derivatized and ready for GC-MS analysis. Do not open the cap until the vial is in the autosampler tray to prevent moisture contamination.
-
Caption: Step-by-step experimental workflow for derivatization.
GC-MS Analytical Conditions
The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, high-performance gas chromatograph. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for non-polar TMS derivatives.[1] |
| Injector | Split/Splitless, 270°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split mode for concentrated samples and Splitless for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[14] |
| Oven Program | 80°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min | A temperature ramp effectively separates the analyte from solvent and reagent by-products.[15] |
| MS System | Agilent 5977B or equivalent | A reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[16] |
| Source Temperature | 230°C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150°C | Standard setting to ensure stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-550) | Allows for qualitative identification and spectral confirmation of the analyte. |
Expected Results and Discussion
Chromatographic Profile
Following this protocol, the derivatized D-Erythronolactone is expected to elute as a single, symmetrical peak, free from the isomeric interferences that can plague single-step derivatization methods.
Mass Spectral Fragmentation
The derivatization process yields a di-TMS-methoxime derivative of D-Erythronolactone.
-
Molecular Formula: C₁₁H₂₅NO₄Si₂
-
Calculated Molecular Weight: 291.13 g/mol
Electron ionization of this derivative will produce a characteristic fragmentation pattern that can be used for confident identification.[17][18] The molecular ion ([M]⁺• at m/z 291) may be of low abundance or absent, which is common for TMS derivatives.[19][20] However, several diagnostic fragment ions will be prominent:
-
m/z 276 ([M-15]⁺): This is the most characteristic high-mass ion, resulting from the loss of a single methyl radical (•CH₃) from one of the TMS groups. Its presence is a strong indicator of a TMS-derivatized compound.[19][20]
-
m/z 260 ([M-31]⁺): Corresponds to the loss of a methoxy radical (•OCH₃) from the methoxime group.
-
m/z 147: A common fragment in poly-silylated compounds, often representing [(CH₃)₂Si=O-Si(CH₃)₃]⁺.
-
m/z 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation. This ion is typically the base peak or one of the most abundant ions in the spectrum and serves as a definitive marker for a successful silylation reaction.[18]
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reaction conditions for D-Erythronolactone derivatization
An Application Guide to the Derivatization of D-Erythronolactone for Synthesis and Analysis
Authored by: A Senior Application Scientist
Introduction: The Versatility of D-Erythronolactone as a Chiral Synthon
D-Erythronolactone, a γ-lactone derived from D-erythronic acid, is a valuable chiral building block in medicinal chemistry and organic synthesis.[1][2] Its defined stereochemistry makes it a critical starting material for the synthesis of complex, biologically active molecules, including enzyme inhibitors and carbohydrate derivatives.[2][3] However, the inherent properties of D-Erythronolactone—specifically its high polarity and multiple hydroxyl groups—present significant challenges for direct analysis and selective chemical manipulation.
This application note provides a comprehensive guide to the essential derivatization strategies for D-Erythronolactone. We will explore the causality behind various experimental choices, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The goal is to equip you with the knowledge to overcome analytical hurdles and effectively utilize this versatile synthon in your research endeavors.
The Rationale for Derivatization: Overcoming Analytical and Synthetic Challenges
Direct analysis of D-Erythronolactone, particularly by gas chromatography (GC), is often impractical. Its polar hydroxyl groups lead to low volatility and poor thermal stability, causing peak tailing and potential decomposition in the hot GC injection port.[4][5] Derivatization addresses these issues by chemically modifying the hydroxyl groups to create a new compound with properties more suitable for analysis.
Key Objectives of Derivatization:
-
Increase Volatility: By replacing polar active hydrogens (on -OH groups) with nonpolar groups (e.g., trimethylsilyl), the resulting derivative becomes sufficiently volatile for GC analysis.[4]
-
Enhance Thermal Stability: Derivatization masks the reactive hydroxyl groups, preventing thermal degradation during analysis.[4]
-
Improve Chromatographic Separation: Modified derivatives exhibit improved peak shapes and better resolution on chromatographic columns.[6]
-
Enable Chiral Analysis: Reaction with a chiral derivatizing agent (CDA) converts the enantiomeric D-Erythronolactone into diastereomers, which can be separated and quantified using standard achiral chromatography.[7][8]
-
Facilitate Selective Synthesis: In organic synthesis, protecting the hydroxyl groups allows for selective reactions at other positions of the molecule.[2]
Core Derivatization Strategies and Protocols
The choice of derivatization strategy is dictated by the ultimate goal, whether it is quantitative analysis, chiral separation, or multi-step synthesis. Here, we detail the most effective and widely adopted methods.
Silylation for GC-MS Analysis: The Gold Standard for Quantification
Silylation is the most common derivatization technique for analyzing compounds with active hydrogens, such as alcohols, for GC-MS.[4] The process involves replacing the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. For compounds like D-Erythronolactone, which contain carbonyl groups, a two-step process involving methoximation followed by silylation is highly recommended to prevent the formation of multiple derivatives from different tautomers.[9][10]
The "Why": Causality Behind the Two-Step Protocol
-
Methoximation: The carbonyl group of the lactone can exist in equilibrium with its enol form. If silylated directly, both forms would react, leading to multiple peaks for a single analyte and complicating quantification. Methoximation "locks" the carbonyl group into a stable oxime derivative, ensuring that only one product is formed in the subsequent silylation step.[9][11]
-
Silylation: Following methoximation, a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the polar hydroxyl groups into nonpolar TMS ethers.[10][12] This dramatically increases the volatility and thermal stability of the molecule, making it ideal for GC-MS analysis.
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Application Note & Protocol: High-Fidelity Synthesis of D-Erythrulose via Selective Reduction of D-Erythronolactone
Abstract
D-Erythrulose, a natural ketotetrose, is a molecule of significant interest in the cosmetic and pharmaceutical industries.[1][2] Renowned for its application in sunless tanning formulations, it provides a more natural and longer-lasting tan compared to dihydroxyacetone (DHA) alone.[3][4] Beyond cosmetics, its chiral structure makes it a valuable building block in the asymmetric synthesis of complex pharmaceutical intermediates. This document provides a comprehensive, field-proven guide for the synthesis of D-Erythrulose from its corresponding lactone, D-Erythronolactone. We delve into the mechanistic rationale behind the chosen synthetic route, offer a detailed step-by-step protocol for the selective reduction, and provide guidance on purification and characterization, ensuring a self-validating and reproducible workflow.
Introduction and Scientific Rationale
The conversion of a lactone (a cyclic ester) to its corresponding ketose requires a selective reduction of the carbonyl group. This transformation is a cornerstone of carbohydrate chemistry. While various reducing agents exist, the challenge lies in preventing over-reduction to the corresponding diol (erythritol).
Several reductive strategies can be considered:
-
Catalytic Hydrogenation: Methods using catalysts like Ruthenium on carbon (Ru/C) are effective for hydrogenating sugars but can sometimes require high pressures and temperatures, potentially leading to side reactions.[5][6]
-
Dissolving Metal Reductions: Classical methods like sodium amalgam (Na/Hg) in a protic solvent are powerful but can be cumbersome and involve toxic mercury.[7][8]
-
Hydride Reductions: Modern organic synthesis heavily relies on hydride reagents.
-
Lithium Aluminium Hydride (LiAlH₄): A very strong reducing agent that would likely over-reduce the lactone to the diol.[9]
-
Sodium Borohydride (NaBH₄): A milder and safer reagent. While it readily reduces aldehydes and ketones, its reactivity towards esters and lactones is significantly lower.[10][11] This lower reactivity can be exploited for selective reduction under controlled conditions, often requiring an alcoholic solvent which also acts as a proton source for the workup.[12][13]
-
Lithium Triethylborohydride (LTBH, Super-Hydride®): A highly potent and sterically hindered hydride source that is particularly effective for the clean reduction of lactones to their hemiacetals (lactols), making it an excellent, albeit more expensive and reactive, choice for this synthesis.[9]
-
Our Chosen Approach: This guide will focus on a protocol using Sodium Borohydride (NaBH₄) . The choice is predicated on its wide availability, favorable safety profile, and cost-effectiveness. By carefully controlling stoichiometry and temperature, NaBH₄ can be effectively used to achieve the desired transformation. The causality is clear: we exploit the reagent's inherent selectivity for more reactive carbonyls, and by maintaining low temperatures, we kinetically disfavor the slower, undesired over-reduction pathway.[14]
Reaction Mechanism and Workflow
The synthesis proceeds via the nucleophilic addition of a hydride ion from Sodium Borohydride to the electrophilic carbonyl carbon of D-Erythronolactone. This opens the ring to form an intermediate alkoxyboronate. Subsequent protonation during the aqueous workup yields the open-chain D-Erythrulose.
Visualizing the Reaction Pathway
Caption: Chemical transformation from D-Erythronolactone to D-Erythrulose.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| D-Erythronolactone | ≥98% | Sigma-Aldrich | 56490-64-9 | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics | 16940-66-2 | Reducing agent. Handle with care. |
| Ethanol (EtOH) | Anhydrous, 200 Proof | Fisher Scientific | 64-17-5 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | 7647-01-0 | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | 7789-20-0 | NMR solvent. |
Quantitative Data
This protocol is designed for a 500 mg scale. Adjust quantities proportionally for scale-up or scale-down.
| Compound | Molar Mass ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| D-Erythronolactone | 118.09 | 500 | 4.23 | 1.0 |
| Sodium Borohydride | 37.83 | 80 | 2.11 | 0.5 |
Rationale for Stoichiometry : In theory, one mole of NaBH₄ can provide four moles of hydride (H⁻).[14] Therefore, 0.25 equivalents of NaBH₄ would be stoichiometrically sufficient. However, to ensure a reasonable reaction rate and account for any reaction with the solvent or trace water, we use 0.5 equivalents. Using a significant excess is avoided to minimize the risk of over-reduction.
Step-by-Step Methodology
A. Reaction Setup and Execution
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add D-Erythronolactone (500 mg, 4.23 mmol).
-
Dissolution: Add anhydrous ethanol (20 mL) to the flask and stir at room temperature until the lactone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring for 10-15 minutes.
-
Reduction: Carefully and slowly add sodium borohydride (80 mg, 2.11 mmol) to the cooled solution in small portions over 10 minutes. Causality Note: Portion-wise addition is critical to control the reaction rate, manage any effervescence, and maintain a low temperature, thereby maximizing selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 30 minutes.
-
TLC System: Use a 9:1 mixture of Dichloromethane:Methanol as the mobile phase.
-
Visualization: Stain with a p-anisaldehyde solution and gentle heating.
-
Interpretation: The reaction is complete when the spot corresponding to D-Erythronolactone (starting material) has been completely consumed. The product, D-Erythrulose, will appear as a new, more polar (lower Rf) spot.
-
B. Work-up and Isolation
-
Quenching: Once the reaction is complete (typically 2-3 hours), cautiously quench the reaction by adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is approximately neutral (~pH 6-7). This step safely neutralizes any unreacted NaBH₄.
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Rationale: D-Erythrulose has moderate polarity and will partition into the ethyl acetate layer.
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude D-Erythrulose as a viscous syrup.
C. Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of 100% Dichloromethane to 95:5 Dichloromethane:Methanol. The product will elute as the solvent polarity is increased.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to obtain pure D-Erythrulose as a clear, syrupy liquid. Determine the final yield.
Characterization
-
¹H NMR (D₂O): The proton NMR spectrum should confirm the structure. Although complex due to the presence of different forms (hydrates, dimers) in solution, characteristic signals for the CH₂OH and CH(OH) protons are expected.[15][16][17]
-
¹³C NMR (D₂O): The carbon spectrum is often more definitive, with a key signal for the ketone carbonyl (C=O) expected around 210-220 ppm, and signals for the hydroxylated carbons between 60-80 ppm.[18]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show the molecular ion peak corresponding to the molecular weight of D-Erythrulose (120.10 g/mol ).[1]
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains after 4h) | 1. Insufficient NaBH₄ (degraded reagent).2. Reaction temperature too low. | 1. Use fresh, newly opened NaBH₄.2. Allow the reaction to warm slowly to room temperature for 1 hour after initial stirring at 0 °C. |
| Over-reduction (Formation of erythritol by-product) | 1. Too much NaBH₄ added.2. Reaction temperature was too high. | 1. Adhere strictly to the 0.5 equivalents of NaBH₄.2. Ensure the ice bath is maintained and add the reagent slowly to prevent exothermic spikes. |
| Low Yield after Extraction | D-Erythrulose is highly water-soluble and may remain in the aqueous layer. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.2. Perform more extractions (e.g., 5-6 times) with ethyl acetate. |
| Difficulty in Purification | Product co-elutes with impurities. | 1. Use a shallower solvent gradient during column chromatography.2. Ensure the crude product is loaded onto the column in a minimal amount of solvent. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of D-Erythrulose from D-Erythronolactone using a controlled sodium borohydride reduction. By understanding the causality behind each experimental step—from the judicious choice of reagent stoichiometry to the careful control of reaction temperature—researchers can reliably produce this valuable ketose. The self-validating nature of the protocol, which includes in-process monitoring via TLC and definitive characterization of the final product, ensures high fidelity and supports its application in both academic research and industrial drug development.
References
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- Reduction using sodium borohyride?ResearchGate.
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- Electrochemical reduction of ketones to pinacols and alcohols.ResearchGate.
- Kinetic Analysis of Electrochemical Lactonization of Ketones Using Water as the Oxygen Atom Source.ResearchGate.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (BMDB0006293).Bovine Metabolome Database.
- Method of producing erythrulose from dihydroxyacetone and formaldehyde.Google Patents.
- Combination of erythrulose and a reducing sugar with self-tanning properties.Google Patents.
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- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.The Royal Society of Chemistry.
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- The major product obtained by the treatment of (η 5 -C 5 H 5 ) 2 Ni with Na/Hg in ethanol is.Testbook.
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- 3-OIsopropylidene-D-erythronolactone.ResearchGate.
- Glucose on reduction with sodium amalgam forms A Dulcitol B Sorbitol C Mannitol D Mannitol and sorbitol.Doubtnut.
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of D-Erythronolactone
Abstract: D-Erythronolactone is a vital chiral building block in the synthesis of pharmaceuticals and complex natural products. Its efficient production on a large scale is critical for advancing drug development and chemical research. This guide provides a comprehensive overview of prevalent synthetic strategies, focusing on scalability, efficiency, and economic viability. We present a detailed, field-tested protocol for a preferred industrial method, including process optimization considerations, in-process controls, and final product validation. This document is intended for researchers, process chemists, and drug development professionals seeking to implement or optimize the large-scale synthesis of D-Erythronolactone.
Introduction: The Significance of D-Erythronolactone
D-Erythronolactone, a gamma-lactone derived from the four-carbon sugar D-erythrose, is a highly valuable chiral intermediate. Its stereochemically defined structure, featuring two adjacent chiral centers, makes it an essential precursor in the asymmetric synthesis of numerous biologically active molecules.[1][2] Applications range from the synthesis of hormones and anticancer drugs to antiviral agents and natural sweeteners.[2][3]
The primary challenge in its industrial production lies in achieving high enantiopurity and yield from inexpensive, readily available starting materials. The inherent instability of its open-chain form, D-erythronic acid, which readily cyclizes, presents both an opportunity and a challenge in purification and handling.[4] This guide will dissect the most effective strategies to navigate these challenges for multi-kilogram scale production.
Comparative Analysis of Synthetic Strategies
The synthesis of D-Erythronolactone can be broadly categorized into chemical and biocatalytic routes. The choice of strategy is dictated by factors such as raw material cost, desired scale, capital equipment, and environmental considerations.
Chemical Synthesis Routes
Chemical methods often provide rapid access to the target molecule but may require harsh conditions or expensive reagents.
-
Oxidation of D-Isoascorbic Acid (Erythorbic Acid): This is a well-documented and robust method suitable for large-scale production.[5][6] Erythorbic acid, an inexpensive diastereomer of Vitamin C, undergoes oxidative cleavage, typically with hydrogen peroxide in the presence of a base, followed by acidification to promote lactonization.[6] This route is attractive due to the low cost of the starting material and reagents.
-
Oxidation of Glucose and other Carbohydrates: While D-glucose is an abundant and cheap feedstock, its selective oxidation to a C4 lactone is complex. The reaction often yields a mixture of products, including D-gluconic acid and D-glucaric acid, making purification difficult and reducing the overall yield of the desired D-Erythronolactone.[7][8] This complexity generally renders direct oxidation from glucose less viable for dedicated, large-scale D-Erythronolactone synthesis compared to the erythorbic acid route.
-
Multi-step Synthesis from Other Precursors: Various other starting materials like L-rhamnose, D-ribose, and D-arabinose have been reported.[6] However, these routes often involve multiple protection/deprotection steps, leading to lower overall yields and higher process mass intensity, making them less suitable for industrial scale-up.[6]
Biocatalytic and Fermentative Routes
Biocatalysis offers the potential for high selectivity and milder reaction conditions, aligning with green chemistry principles.
-
Enzymatic Oxidation: Enzymes like glucose oxidase can catalyze the oxidation of glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes to gluconic acid.[9] While highly specific, directing this process to efficiently yield a C4 fragment like D-Erythronolactone is a significant challenge and not a commercially established direct route.
-
Microbial Fermentation: Genetically engineered microorganisms can be designed to convert simple sugars like glucose into a variety of valuable chemicals.[10] While powerful for producing complex molecules, developing a robust, high-titer fermentation process specifically for D-Erythronolactone is a substantial undertaking and currently less common than chemical methods for this specific target.
Decision Rationale: For large-scale, commercially viable production, the oxidative cleavage of D-isoascorbic acid (erythorbic acid) stands out as the most balanced approach, offering high yields from an inexpensive starting material using a straightforward, scalable process.[5][6]
Data Summary: Comparison of Key Synthetic Routes
| Synthetic Route | Starting Material | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Oxidative Cleavage | D-Isoascorbic Acid | 75-85%[6] | Excellent | Low-cost materials, simple process, high yield. | Use of peroxide requires safety controls. |
| Direct Glucose Oxidation | D-Glucose | Low / Variable[7] | Moderate | Very cheap starting material. | Poor selectivity, complex product mixture, difficult purification.[7] |
| Multi-step Chemical | D-Ribose, L-Rhamnose | < 30% (overall)[6] | Poor | Access to diverse chiral synthons. | Low overall yield, high cost, multiple steps.[6] |
| Biocatalytic | D-Glucose | N/A (not established) | Poor to Moderate | High selectivity, green process. | Not a direct, established route; high development cost.[10] |
Visualization of Synthetic Pathways
The following diagrams illustrate the primary approaches to synthesizing D-Erythronolactone.
Caption: Overview of major synthetic routes to D-Erythronolactone.
Recommended Protocol: Large-Scale Synthesis from D-Isoascorbic Acid
This protocol details a robust and scalable method for producing multi-kilogram quantities of D-Erythronolactone via the oxidative cleavage of D-isoascorbic acid.
Materials and Reagents
| Material | Grade | CAS Number | Supplier Recommendation |
| D-Isoascorbic Acid (Erythorbic Acid) | ≥98% | 89-65-6 | Major chemical suppliers |
| Sodium Carbonate (Anhydrous) | Reagent | 497-19-8 | Major chemical suppliers |
| Hydrogen Peroxide | 30-35% w/w aq. soln. | 7722-84-1 | Major chemical suppliers |
| Hydrochloric Acid | 37% w/w (conc.) | 7647-01-0 | Major chemical suppliers |
| Activated Carbon (Norit A or similar) | Decolorizing | 7440-44-0 | Major chemical suppliers |
| Ethyl Acetate | ACS Grade | 141-78-6 | Major chemical suppliers |
| Deionized Water | High Purity | 7732-18-5 | In-house generation |
Equipment
-
Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Large rotary evaporator.
-
Filtration apparatus (e.g., Büchner funnel, Nutsche filter).
-
High-vacuum pump.
-
pH meter.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of D-Erythronolactone.
Step-by-Step Procedure
(This procedure is based on a 1.0 mole / 176.12 g scale of D-isoascorbic acid and can be scaled linearly.[6])
-
Dissolution and Cooling: Charge the jacketed reactor with D-isoascorbic acid (1.0 mol, 176.12 g) and deionized water (2.8 L). Begin stirring and cool the mixture to 5-10°C using the circulator.
-
Basification: Cautiously add anhydrous sodium carbonate (2.0 mol, 212.0 g) in small portions, ensuring the internal temperature does not exceed 20°C. Gas evolution (CO₂) will occur. Stir until a clear, yellow solution is obtained.
-
Oxidation: While maintaining the temperature below 25°C, add 31% hydrogen peroxide (2.25 mol, 220 mL) dropwise via the addition funnel over 20-30 minutes. A moderate exotherm will be observed.
-
Heating and Quenching: After the addition is complete, stir for 5 minutes. Then, heat the reaction mixture to 40-45°C and hold for 30 minutes. Cautiously add activated carbon (45 g) in portions to decompose excess peroxide. Heat the mixture to 75-80°C for 30 minutes until gas evolution ceases (confirm with a negative starch-iodide test).
-
Filtration: Filter the hot mixture through a pad of Celite to remove the activated carbon. Wash the filter cake with hot deionized water (500 mL).
-
Acidification and Lactonization: Combine the filtrate and washes. Cool the solution to 10-15°C. Cautiously acidify to pH 1 by adding concentrated hydrochloric acid (~450 mL of 6N HCl). This step is crucial for the in-situ formation of the lactone from the intermediate erythorronic acid.[4]
-
Concentration: Concentrate the acidic solution on a rotary evaporator at 50°C under reduced pressure until a thick, pale-yellow solid residue is obtained.
-
Isolation and Purification: To the residue, add boiling ethyl acetate (1.8 L). Stir vigorously for 5 minutes to triturate the solid. Decant the hot ethyl acetate solution. Repeat the trituration with another portion of boiling ethyl acetate (700 mL). Combine the hot ethyl acetate extracts.
-
Crystallization and Drying: Cool the combined ethyl acetate solution to 5°C to induce crystallization. Filter the resulting white solid, wash with cold ethyl acetate, and dry under high vacuum at 40°C to a constant weight.
-
Product Characterization: The final product should be a white crystalline solid.
Process Optimization and Scale-Up Considerations
-
Temperature Control: The initial oxidation with H₂O₂ is exothermic. Precise temperature control is critical to prevent runaway reactions and minimize side-product formation. For larger scales, ensure the reactor's cooling capacity is sufficient.
-
Reagent Addition: Controlled, portion-wise addition of sodium carbonate and dropwise addition of hydrogen peroxide are mandatory for safety and selectivity.
-
Solvent Selection: Ethyl acetate is an excellent choice for purification due to its ability to dissolve the lactone while leaving inorganic salts behind. The volume can be optimized to maximize recovery while minimizing solvent waste.
-
Continuous Processing: While this guide details a batch process, hybrid batch-continuous options have been explored to improve efficiency, though technical challenges with solid byproducts can arise.[5]
-
Waste Management: The process generates a significant amount of aqueous waste containing sodium chloride. A proper waste treatment and disposal plan is essential for large-scale operations.
References
-
Sharratt, A. P., et al. (2012). Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing. Organic Process Research & Development. Available at: [Link]
-
Corpe, V. A., et al. (2011). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Nafaj, A. J., et al. (2019). Catalyzed d-Glucose Oxidation Products Using 2D NMR. ACS Catalysis. Available at: [Link]
-
Schmid, C. R., & Wovkulich, P. M. (1990). 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE. Organic Syntheses. Available at: [Link]
-
ChemBK. (2024). D-ERYTHRONIC ACID GAMMA-LACTONE. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349). Available at: [Link]
-
Doluda, V. Y., et al. (2015). D-glucose catalytic oxidation over palladium nanoparticles introduced in the hypercrosslinked polystyrene matrix. Catalysis Science & Technology. Available at: [Link]
-
Wang, Y., et al. (2022). Enhanced Catalytic Cycle of Glucose Oxidation and Reactive Species with ROS and RHS Generation Mediated by Galvanic Engineering of Dual Atomic Sites on Covalent Organic Frameworks Demonstrating Synergistic Bimetal Tumor Treatment. Advanced Materials. Available at: [Link]
-
Zhou, L. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. LinkedIn. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical oxidation of β-D-glucose to D-glucono-1,5-lactone. Available at: [Link]
-
Frost, J. W., & Draths, K. M. (1995). Biocatalytic syntheses of aromatics from D-glucose: renewable microbial sources of aromatic compounds. Annual Review of Microbiology. Available at: [Link]
-
Prati, L., et al. (2002). Selective Oxidation of D-Glucose on Gold Catalyst. Journal of Catalysis. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in D-Erythronolactone Synthesis
Welcome to the technical support center for D-Erythronolactone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, with a focus on improving reaction yield and product purity. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific, common problems that can lead to low yields of D-Erythronolactone.
Q1: My D-Erythronolactone yield is consistently low when starting from D-Erythorbic Acid (D-Isoascorbic Acid). What are the most likely causes?
Low yields in this synthesis often stem from issues in one of four areas: the oxidation reaction, product degradation, side reactions, or losses during workup and purification. Below is a systematic guide to identifying the root cause.
Possible Cause 1: Incomplete Oxidation The oxidative cleavage of D-Erythorbic acid with hydrogen peroxide (H₂O₂) is a critical step.[1] If the reaction is incomplete, a significant portion of your starting material will remain, directly impacting the final yield.
-
Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of reagents. The reaction typically involves adding sodium carbonate first, followed by the dropwise addition of hydrogen peroxide.[2]
-
Temperature Control: The initial addition of sodium carbonate should be done with ice bath cooling to manage the exothermic reaction.[2] Subsequently, the reaction is warmed to ensure it proceeds to completion. A maximum internal temperature of around 42°C is often targeted.[2] Failure to reach the optimal temperature may result in an incomplete reaction.
-
Reaction Time: The reaction requires a specific duration at the elevated temperature (e.g., 30 minutes at 42°C) to go to completion.[2] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Possible Cause 2: Product Degradation D-Erythronolactone, like many lactones, can be sensitive to harsh conditions.
-
pH Extremes: The γ-lactone ring is susceptible to hydrolysis under strongly basic conditions.[3] While the reaction is performed in the presence of a base (sodium carbonate), prolonged exposure or excessively high pH can be detrimental. During workup, acidification to pH 1 is required, but this should be done cautiously.[2]
-
Thermal Degradation: Overheating during reaction or solvent evaporation can lead to product degradation. Stick to the recommended temperature profiles; for example, rotary evaporation should be conducted at moderate temperatures (e.g., 50°C).[2]
Possible Cause 3: Losses During Workup & Purification A significant amount of product can be lost during the isolation and purification stages.
-
Incomplete Extraction: D-Erythronolactone has high solubility in water (674 mg/mL at 25°C), which can make extraction challenging.[3] After acidification, the protocol often involves concentrating the acidic solution to a solid residue containing the product, oxalic acid, and sodium chloride, rather than performing a liquid-liquid extraction from a large aqueous volume.[2] Bypassing this concentration step can lead to major yield loss.
-
Inefficient Crystallization: The final purification step is often crystallization from a solvent like hot ethyl acetate or an ether-hexane mixture.[2]
-
Purity Issues: The crude solid contains inorganic salts (e.g., sodium chloride) which must be removed, as they can interfere with crystallization.[2] The procedure in Organic Syntheses involves triturating the crude solid with hot ethyl acetate to selectively dissolve the lactone.[2]
-
Temperature: Crystallization yield is highly dependent on temperature. For instance, when using an ether-hexane mixture for the isopropylidene derivative, crystallization at 0°C gave a ~71-75% yield, while at 8°C, the yield dropped to 48%.[2]
-
Below is a troubleshooting workflow to systematically diagnose the issue.
Caption: Troubleshooting workflow for low D-Erythronolactone yield.
Q2: I'm having difficulty purifying the final product, and I suspect the presence of significant impurities. What are they and how can I remove them?
The primary impurities depend on the synthetic route, but when starting from D-Erythorbic acid, the main contaminants in the crude product are inorganic salts and oxalic acid.
-
Sodium Chloride (NaCl): This is formed during the neutralization of sodium carbonate with hydrochloric acid in the workup. It is largely insoluble in the organic solvents used for purification, such as ethyl acetate.[2]
-
Removal Strategy: The established protocol involves concentrating the acidified aqueous solution to a solid mass and then triturating (washing/slurrying) this solid with hot ethyl acetate. D-Erythronolactone dissolves in the hot solvent while the salt does not, allowing for separation by filtration.[2]
-
-
Oxalic Acid: This is a co-product from the oxidative cleavage of the two-carbon side chain of D-Erythorbic acid.
-
Removal Strategy: Oxalic acid has different solubility properties than D-Erythronolactone. Careful selection of crystallization solvent and conditions can effectively separate the two.
-
-
Unreacted Starting Material: If the reaction was incomplete, D-Erythorbic acid will be present.
-
Removal Strategy: The presence of starting material indicates a need to revisit and optimize the reaction conditions (see Q1). Purification can be achieved via column chromatography, though optimizing the reaction is a more efficient approach.
-
Analytical Approach: To confirm the identity of impurities, use techniques like NMR spectroscopy on the crude product. The presence of large amounts of starting material or unexpected organic byproducts points to a reaction issue, while a clean organic spectrum but low mass recovery points to losses of the desired product during workup, likely due to its water solubility or entrapment with inorganic salts.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions to enhance understanding and proactive optimization of the D-Erythronolactone synthesis.
Q1: What is the most efficient and commonly used laboratory-scale synthesis for D-Erythronolactone?
The most expeditious and widely cited route is the oxidative degradation of D-Erythorbic acid (also known as D-Isoascorbic Acid).[1][2] This method is favored for several reasons:
-
Inexpensive Starting Material: D-Erythorbic acid is a readily available and inexpensive food preservative.[2]
-
High Yield: When performed correctly, the procedure can provide good yields, with reports of 77% for the isolated lactone.[2]
-
Directness: It is a one-pot reaction followed by workup and purification, making it more straightforward than multi-step degradations from other sugars.[1]
The reaction involves the cleavage of the C4-C5 bond using hydrogen peroxide in a basic solution, followed by acidification.
Caption: Simplified pathway for D-Erythronolactone synthesis.
Q2: How does the choice of starting material affect the synthesis strategy and overall yield?
While D-Erythorbic acid is preferred, D-Erythronolactone can be synthesized from other carbohydrates, though these routes are often more complex and may result in lower overall yields.[1][2]
| Starting Material | Synthetic Strategy | Advantages | Disadvantages |
| D-Erythorbic Acid | One-pot oxidative cleavage[1] | Inexpensive, direct, good yield[2] | Requires careful control of reaction conditions to avoid side reactions. |
| D-Glucose / D-Ribose | Multi-step oxidative degradation (e.g., Ruff Degradation)[1][4] | Utilizes common chiral pool starting materials. | Multiple steps lead to lower overall yields and more complex procedures.[2] |
| D-Erythrose | Direct oxidation of the aldehyde[1] | Very direct conversion. | D-Erythrose is less common and more expensive than D-Erythorbic acid. |
Q3: What is the purpose of preparing the 2,3-O-Isopropylidene derivative of D-Erythronolactone?
The 2,3-O-Isopropylidene derivative is a protected form of D-Erythronolactone that is extremely valuable as a chiral synthon in organic synthesis.[2][5]
-
Protection of the Diol: The isopropylidene group (an acetonide) protects the two adjacent hydroxyl groups from reacting in subsequent chemical steps. This is crucial when performing chemistry on other parts of a molecule into which the lactone has been incorporated.
-
Improved Solubility: The acetonide derivative is less polar than the parent lactone, improving its solubility in a wider range of organic solvents used in synthesis.
-
Stability: The protecting group is stable under many reaction conditions but can be easily removed with mild acid when the diol functionality needs to be restored.[1]
-
High-Yield Preparation: The protection reaction itself, using acetone and an acid catalyst, is typically very high-yielding (e.g., 75%).[2]
Q4: How stable is D-Erythronolactone, and what are the recommended storage conditions?
D-Erythronolactone is a relatively stable crystalline solid with a melting point around 101-105°C.[6] However, as a γ-lactone, its primary vulnerability is to hydrolysis.
-
pH Sensitivity: The lactone ring can be opened by hydrolysis, a reaction that is significantly accelerated under basic conditions.[3] It is stable under neutral and acidic conditions.
-
Storage: For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to protect it from moisture and potential contaminants.
References
-
Organic Syntheses. (n.d.). 2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses Procedure. Retrieved from [Link]
-
Botros, S., & Taha, M. O. (2014). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. ACS Medicinal Chemistry Letters, 5(8), 922-925. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Erythrono-1,4-lactone (HMDB0000349). Retrieved from [Link]
-
Organic Syntheses. (n.d.). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Important Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.6: The Oxidation-Reduction Reactions of Monosaccharides. Retrieved from [Link]
Sources
identifying side products in D-Erythronolactone reactions
Technical Support Center: D-Erythronolactone Reactions
Welcome to the technical support center for D-Erythronolactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral synthon. Here, we address common challenges, with a specific focus on the identification and mitigation of side products that can impact reaction yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during reactions with D-Erythronolactone.
Q1: My reaction yield is significantly lower than expected. What are the common culprits?
Low yields can stem from several factors including incomplete reactions, product decomposition, or loss during workup and purification.[1][2] With D-Erythronolactone, key issues often involve instability of the lactone ring under certain pH conditions, leading to hydrolysis, or the formation of unexpected side products.[3][4] We recommend first re-evaluating your reaction monitoring (TLC, LC-MS) to confirm full consumption of the starting material and then consulting the detailed troubleshooting guides below.
Q2: I see an unexpected spot on my TLC/peak in my LC-MS. What could it be?
An unexpected product is a common challenge. Its identity depends heavily on the reaction conditions.
-
Under basic conditions: You may be observing the hydrolyzed product, D-erythronic acid.[5][6]
-
Under acidic conditions (especially with protecting groups): Incomplete protection or acid-catalyzed rearrangement can lead to various isomers or partially protected species.
-
During oxidations: Over-oxidation or cleavage of the carbon backbone can occur.
-
During reductions: Incomplete reduction to the diol is a possibility.[6][7]
Refer to the Troubleshooting Guides for reaction-specific side products.
Q3: How can I confirm the structure of a suspected side product?
Isolation followed by characterization is the gold standard. Techniques like preparative chromatography can be used for isolation. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for structural elucidation.[5][8] Comparing the obtained spectra with known compounds or using 2D NMR techniques can provide definitive structural information.
Q4: My D-Erythronolactone starting material appears to be degrading upon storage. How can I prevent this?
D-Erythronolactone is a stable compound at room temperature when kept dry.[9][10] However, it is susceptible to hydrolysis, especially in the presence of moisture and basic conditions.[4][5] It is best stored in a desiccator in a cool, dry place.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating side products in specific reaction types involving D-Erythronolactone.
Guide 1: Acetonide Protection of Diols
The protection of the cis-diol of D-Erythronolactone as an acetonide is a common first step in many synthetic routes.[11][12] While seemingly straightforward, several side products can arise.
Issue: Formation of a More Polar Side Product and Low Yield of the Desired Acetonide.
-
Potential Cause: Incomplete reaction or hydrolysis of the lactone. The reaction is typically performed under acidic catalysis (e.g., p-TsOH) with 2,2-dimethoxypropane or acetone.[12][13] The presence of water can lead to a competing hydrolysis reaction, opening the lactone ring to form the corresponding hydroxy acid. This hydroxy acid is significantly more polar and will not readily undergo acetonide formation.
-
Diagnostic Protocol: Reaction Monitoring via HPLC
-
Prepare a standard of D-Erythronolactone in the mobile phase.
-
At timed intervals (e.g., 0, 1, 2, 4 hours), quench a small aliquot of the reaction mixture with a suitable base (e.g., triethylamine) and dilute with the mobile phase.
-
Analyze the samples by HPLC. The appearance of a new, more polar peak relative to the starting material, which does not correspond to the product, is indicative of hydrolysis.
-
-
Solutions & Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[1] Use anhydrous acetone and a dehydrating agent like anhydrous CaCl2 in a Soxhlet extractor to remove water formed during the reaction.[13]
-
Choice of Acetal Source: 2,2-Dimethoxypropane is often preferred over acetone as it does not produce water as a byproduct.[12]
-
Temperature Control: While gentle heating can accelerate the reaction, excessive temperatures can promote side reactions. Monitor the reaction closely.
-
Issue: A less polar impurity is observed by TLC/LC-MS.
-
Potential Cause: This is less common but could be due to side reactions of the acetone or 2,2-dimethoxypropane under acidic conditions, leading to small amounts of oligomeric byproducts. It could also indicate an impurity in the starting material.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for a less polar impurity.
-
Solutions & Preventative Measures:
-
Purify Reagents: Ensure the purity of acetone or 2,2-dimethoxypropane by distillation if necessary.
-
Chromatographic Purification: The desired acetonide-protected lactone can typically be separated from less polar impurities by silica gel chromatography.[12]
-
Guide 2: Lactone Ring-Opening Reactions (Hydrolysis)
The γ-lactone ring of D-Erythronolactone is susceptible to nucleophilic attack, most commonly hydrolysis under basic or acidic conditions.[4][6]
Issue: Disappearance of Starting Material with No Desired Product Formation under Basic Conditions.
-
Potential Cause: Base-mediated hydrolysis. Lactones readily hydrolyze in the presence of bases like sodium hydroxide to form the salt of the parent hydroxycarboxylic acid.[6][7] This reaction is often irreversible if the resulting carboxylate is deprotonated.
-
Mechanistic Insight:
-
Solutions & Preventative Measures:
-
pH Control: If your reaction requires basic conditions, use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) and strictly exclude water.
-
Protecting Groups: If subsequent steps require harsh basic conditions, consider protecting the lactone functionality, for example by reduction to the corresponding lactol and protection of the resulting hemiacetal.
-
Temperature: Perform the reaction at the lowest possible temperature to minimize hydrolysis. [3] Issue: Equilibrium Mixture of Lactone and Hydroxy Acid under Acidic Conditions.
-
-
Potential Cause: Acid-catalyzed hydrolysis is a reversible process, leading to an equilibrium between the lactone and the open-chain hydroxy acid. [4]The position of this equilibrium depends on the concentration of water and the temperature.
-
Solutions & Preventative Measures:
-
Anhydrous Conditions: As with acetonide formation, maintaining anhydrous conditions will favor the closed, lactone form.
-
Azeotropic Removal of Water: For reactions that produce water, using a Dean-Stark trap can drive the equilibrium towards the lactone. [3]
-
Quantitative Data Summary
The stability of γ-lactones like D-Erythronolactone is highly dependent on the reaction conditions. The table below summarizes the general outcomes.
| Condition | Reagents | Primary Product(s) | Key Side Product(s) | Mitigation Strategy |
| Acetonide Protection | Acetone/2,2-DMP, Acid Catalyst | 2,3-O-Isopropylidene-D-erythronolactone | D-Erythronic Acid | Use anhydrous reagents, Dean-Stark trap. [3][12] |
| Basic Hydrolysis | NaOH, H₂O | Sodium D-Erythronate | - | Avoid aqueous bases if the lactone is desired. |
| Acidic Hydrolysis | HCl/H₂SO₄, H₂O | Equilibrium Mixture | - | Exclude water to favor the lactone form. [4] |
| Reduction | LiAlH₄, THF | (2R,3R)-Butane-1,2,3,4-tetraol | Partially reduced intermediates | Ensure sufficient reducing agent and reaction time. |
| Oxidation | PCC, CH₂Cl₂ | Target oxidized product | Over-oxidation products | Careful control of stoichiometry and temperature. |
Part 3: Analytical Protocols
Protocol 1: General Purpose HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring reactions of D-Erythronolactone and its derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 2 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 5-10 µL
Sample Preparation:
-
Withdraw ~50 µL of the reaction mixture.
-
Immediately quench the reaction by adding it to a vial containing 500 µL of a suitable solvent (e.g., mobile phase or a solvent that dissolves all components and stops the reaction).
-
Vortex the sample.
-
If necessary, filter through a 0.22 µm syringe filter before injection.
This method can be adapted by altering the gradient, mobile phase additives, or column chemistry to achieve optimal separation for your specific mixture of products and side products. [14][15]
References
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of British Columbia. Retrieved from [Link]
-
Lactone-Synthesis. (n.d.). BYJU'S. Retrieved from [Link]
-
Wang, Y., & Tennyson, R. L. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-658. Retrieved from [Link]
-
Lactones: Structure, Synthesis, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]
-
Lactone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Reactions of Lactones and Lactams. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved from [Link]
-
Schafer, W. A., et al. (2007). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development, 11(5), 870-876. Retrieved from [Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). ACS Publications. Retrieved from [Link]
-
Denton, J. R., et al. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. Organic Letters, 17(22), 5594-5597. Retrieved from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2025). National Institutes of Health. Retrieved from [Link]
-
2,3-o-isopropylidene-d-erythronolactone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Acetonides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2,3-O-Isopropylidene-D-erythronolactone. (n.d.). PubChem. Retrieved from [Link]
-
Stability of gamma-valerolactone under neutral, acidic, and basic conditions. (2017). Structural Chemistry, 28(2), 423-429. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International. Retrieved from [Link]
-
Tricky Oxidation of a Diol to a Lactone. (2023, November 29). YouTube. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
2,3-O-Isopropylidene-D-erythronolactone. (2025). ResearchGate. Retrieved from [Link]
-
D-erythronolactone and 2,3-O-isopropylidene-L-erythrose as C4 building units. (1994). Liebigs Annalen, 1994(8), 775-780. Retrieved from [Link]
-
Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. (2017). Molecules, 22(5), 723. Retrieved from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. glycodepot.com [glycodepot.com]
- 6. byjus.com [byjus.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. D-ERYTHRONOLACTONE | 15667-21-7 [amp.chemicalbook.com]
- 10. D-ERYTHRONOLACTONE | 15667-21-7 [amp.chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for D-Erythronolactone synthesis
Welcome to the technical support center for the synthesis of D-Erythronolactone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the optimization of reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
This section addresses common queries you may have before or during the synthesis of D-Erythronolactone.
Q1: What are the most common and efficient starting materials for synthesizing D-Erythronolactone?
A1: The most direct and widely used precursor is D-isoascorbic acid, also known as erythorbic acid.[1][2] This C6 molecule undergoes an oxidative cleavage of its two-carbon side chain to yield the C4 target, D-Erythronolactone. This method is favored because erythorbic acid is inexpensive and readily available.[2] Other reported starting materials include D-glucose, D-ribonolactone, and L-rhamnose, but these routes are often less direct, involving more steps and potentially lower overall yields.[2]
Q2: What is the core reaction mechanism for the synthesis from D-isoascorbic acid?
A2: The synthesis from D-isoascorbic acid is an oxidative degradation. The process involves treating an aqueous solution of D-isoascorbic acid with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a base like sodium carbonate (Na₂CO₃). The reaction proceeds through the oxidation of the enediol system in erythorbic acid. This leads to an unstable intermediate that fragments, cleaving the C4-C5 bond and releasing the two-terminal carbons to yield D-Erythronolactone.[1] The reaction is then acidified to protonate the resulting carboxylate and facilitate product isolation.
Q3: What are the typical yields for the D-isoascorbic acid route, and what factors are most critical for success?
A3: Yields for this synthesis are generally good, often reported in the range of 70-77%.[2] The most critical factors influencing the yield are:
-
Temperature Control: The initial addition of hydrogen peroxide is exothermic. Maintaining a low temperature during this phase is crucial to prevent runaway reactions and degradation of the starting material and product.[2]
-
pH Management: The reaction is base-mediated, but proper acidification is essential for work-up and isolation.[1]
-
Purity of Reagents: Using high-purity D-isoascorbic acid and ensuring the hydrogen peroxide has not degraded are vital for a clean reaction.
-
Efficient Work-up: Complete removal of water and proper extraction techniques are necessary to isolate the product effectively.[2]
Q4: How is D-Erythronolactone typically purified after synthesis?
A4: Purification is commonly achieved through recrystallization. After the reaction work-up, which involves acidification and removal of water, a crude solid is obtained. This solid can be purified by trituration and recrystallization from a suitable solvent like ethyl acetate.[2] For more challenging purifications or to isolate highly pure material, silica gel chromatography can be employed, though care must be taken as the related hydroxy acid can sometimes re-cyclize on the column.[3]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiment.
Problem 1: Low or No Yield of D-Erythronolactone
-
Question: I followed the protocol, but my final yield was significantly lower than expected, or I isolated no product at all. What could have gone wrong?
-
Answer & Solutions:
-
Ineffective Oxidation: The most common cause is degraded hydrogen peroxide. H₂O₂ solutions can decompose over time. Always use a fresh, properly stored bottle or titrate an older bottle to confirm its concentration.
-
Improper Temperature Control: If the temperature rose too high (e.g., above 42°C) during H₂O₂ addition or the subsequent heating phase, it could lead to decomposition of the desired product or promote side reactions.[2] Ensure your ice bath is effective and monitor the internal reaction temperature, not just the bath temperature.
-
Incorrect pH: Insufficient base (sodium carbonate) will result in poor reaction efficiency. Conversely, incomplete acidification during work-up will leave the product as a salt in the aqueous layer, preventing its extraction.[4] Use a pH meter or pH paper to confirm the solution is acidic (pH ~1) before concentration and extraction.[2]
-
Product Lost During Work-up: D-Erythronolactone has high water solubility.[5] If the aqueous layer is not thoroughly extracted, a significant amount of product can be lost. Additionally, ensure complete removal of water after acidification; residual water can hinder crystallization.[2]
-
Problem 2: The Reaction is Incomplete or Stalls
-
Question: I am monitoring my reaction by TLC, and a significant amount of starting material (D-isoascorbic acid) remains even after the recommended reaction time. How can I drive the reaction to completion?
-
Answer & Solutions:
-
Check Reagent Stoichiometry: Ensure you have used the correct molar equivalents of sodium carbonate and hydrogen peroxide. A common mistake is using an insufficient amount of the oxidizing agent.
-
Extend Reaction Time: While the protocol provides a guideline, reaction rates can vary. If starting material is still present, consider extending the heating period (e.g., at 42°C) for an additional 15-30 minutes while monitoring by TLC.
-
Ensure Proper Mixing: In a large-scale reaction, inadequate stirring can lead to localized "dead spots" where reagents are not effectively mixed. Use a suitable mechanical stirrer to ensure the mixture is homogeneous.
-
Problem 3: Difficulty Isolating a Solid Product
-
Question: After the work-up and evaporation of the solvent, I am left with a thick, yellowish oil or gum instead of the expected white solid. What should I do?
-
Answer & Solutions:
-
Incomplete Drying: The most likely culprit is residual water.[2] D-Erythronolactone is hygroscopic, and even small amounts of water can prevent crystallization. Dry the residue under a high vacuum (e.g., 0.2 mm Hg) at a moderate temperature (~50°C) until a constant weight is achieved.
-
Presence of Impurities: Salts (from neutralization) or organic byproducts can act as crystallization inhibitors. Try dissolving the oil in a minimal amount of hot ethyl acetate and then cooling it slowly to 5°C. If it still fails to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. If all else fails, purification by silica gel chromatography may be necessary.
-
Optimized Experimental Protocol
This protocol is adapted from a verified procedure for the synthesis of D-Erythronolactone from D-isoascorbic acid.[2]
Materials & Reagents:
-
D-Isoascorbic Acid (Erythorbic Acid)
-
Deionized Water
-
Anhydrous Sodium Carbonate (powdered)
-
30-35% Hydrogen Peroxide (aqueous solution)
-
Activated Carbon (e.g., Norit A)
-
6 N Hydrochloric Acid
-
Ethyl Acetate
Procedure:
-
Initial Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-isoascorbic acid (1.0 eq) in deionized water (approx. 14 mL per gram of acid).
-
Basification: Cool the solution in an ice bath. Add anhydrous sodium carbonate (2.0 eq) in small portions to control the initial effervescence.
-
Oxidation: While maintaining cooling with the ice bath, add 31-35% hydrogen peroxide (approx. 2.2-2.5 eq) dropwise via the addition funnel. Monitor the internal temperature, ensuring it does not rise excessively (target range 15-25°C).[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and immerse the flask in a water bath heated to ~42°C. Stir for 30 minutes. The internal temperature should reach a maximum of 42°C.[2]
-
Quenching: To decompose excess peroxide, add activated carbon (e.g., Norit, ~0.2g per gram of starting acid) in small portions. Heat the mixture on a steam bath (internal temp ~75-80°C) for 30 minutes until gas evolution ceases.
-
Work-up & Acidification: Filter the hot mixture through a Celite pad to remove the carbon. Cautiously acidify the filtrate to pH 1 with 6 N HCl. Vigorous evolution of CO₂ will occur.[2]
-
Isolation: Concentrate the acidic solution on a rotary evaporator. Dry the resulting solid residue under high vacuum at 50°C to a constant weight.
-
Purification: Add boiling ethyl acetate to the crude solid and triturate for 5 minutes. Decant the hot solution and repeat with a smaller portion of ethyl acetate. Combine the hot solutions, cool to 5°C, and filter the resulting white crystals. Wash the solid with cold ethyl acetate and dry under vacuum to yield pure D-Erythronolactone. A typical yield is around 77%.[2]
Data & Visualization
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | D-Isoascorbic Acid | Inexpensive, readily available, and provides a direct synthetic route.[2] |
| Base | Sodium Carbonate (2.0 eq) | Neutralizes the acidic protons of erythorbic acid to facilitate oxidation. |
| Oxidizing Agent | Hydrogen Peroxide (~2.2-2.5 eq) | Effective and environmentally benign oxidant for the cleavage reaction. |
| Initial Temp. | 6-19°C (Internal) | The oxidation is exothermic; low temperature prevents side reactions.[2] |
| Reaction Temp. | 42°C (Internal) | Gentle heating drives the reaction to completion after the initial exothermic phase.[2] |
| Purification | Recrystallization (Ethyl Acetate) | Effective method for obtaining high-purity crystalline product.[2] |
| Expected Yield | ~77% | A well-optimized batch should consistently produce yields in this range.[2] |
Diagrams
Caption: Troubleshooting decision tree for synthesis issues.
References
-
A Simple Route for Synthesis of 4-Phospho-D-Erythronate . National Center for Biotechnology Information. Available at: [Link]
-
2,3-o-isopropylidene-d-erythronolactone . Organic Syntheses Procedure. Available at: [Link]
-
Catalyzed d-Glucose Oxidation Products Using 2D NMR . Cardiff University. Available at: [Link]
-
Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing . ResearchGate. Available at: [Link]
-
d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species . National Center for Biotechnology Information. Available at: [Link]
-
Biochemical oxidation of β-D-glucose to D-glucono-1,5-lactone (gluconic acid δ-lactone) by glucose oxidase and subsequent hydration to gluconic acid . ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. Available at: [Link]
Sources
preventing side reactions during D-Erythronolactone purification
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of D-Erythronolactone. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and purity of your final product.
Introduction to D-Erythronolactone and Its Purification Challenges
D-Erythronolactone, a versatile chiral building block, is a gamma-lactone with significant applications in the synthesis of complex molecules and natural products.[1] Its purification, however, is often complicated by its susceptibility to side reactions, primarily hydrolysis and epimerization. Understanding the chemical properties of D-Erythronolactone is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₄ | [2] |
| Molecular Weight | 118.09 g/mol | [2] |
| Melting Point | 100-102 °C | [3] |
| Solubility in Water | 674 mg/mL at 25 °C | [1] |
| pKa | ~5.9 | [1] |
The primary challenges in purifying D-Erythronolactone stem from the reactivity of the lactone ring. This guide will provide in-depth, practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the purification of D-Erythronolactone?
The two most common side reactions are lactone hydrolysis and epimerization .
-
Lactone Hydrolysis: The ester bond in the γ-lactone ring is susceptible to cleavage by water, a reaction that is significantly accelerated under basic conditions, yielding the open-chain D-Erythronic acid.[1] While the lactone is more stable under acidic to neutral conditions, prolonged exposure to aqueous environments, especially at elevated temperatures, can still lead to hydrolysis.[4]
-
Epimerization: The stereocenters in D-Erythronolactone can be susceptible to epimerization, particularly at the C2 and C3 positions, under certain conditions, such as exposure to strong bases or high temperatures. This can lead to the formation of diastereomeric impurities that may be difficult to separate.
Q2: What are the ideal storage conditions for purified D-Erythronolactone to prevent degradation?
To ensure long-term stability, purified D-Erythronolactone should be stored as a dry, crystalline solid in a tightly sealed container at or below room temperature, protected from moisture. For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).
Q3: What analytical techniques are recommended for assessing the purity of D-Erythronolactone and detecting side products?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for quantifying the purity of D-Erythronolactone and separating it from its hydrolysis product, D-Erythronic acid, and other potential impurities. A mobile phase of acidified water and an organic modifier like acetonitrile or methanol is typically effective.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of purification. A typical mobile phase could be a mixture of ethyl acetate and hexanes. Visualization can be achieved using a permanganate stain, which reacts with the hydroxyl groups, or by using a phosphomolybdic acid stain.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the quantification of D-Erythronolactone.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of D-Erythronolactone and provides actionable solutions based on established scientific principles.
Issue 1: Low yield of D-Erythronolactone after purification, with evidence of the open-chain carboxylic acid in analytical data.
-
Root Cause: This is a classic sign of lactone hydrolysis . The lactone ring has likely opened during the workup or purification process. This is particularly common if the pH has become basic at any stage.[1]
-
Solutions:
-
Maintain Acidic to Neutral pH: Throughout the extraction and purification process, ensure the pH of all aqueous solutions remains slightly acidic (ideally pH 4-6). Avoid using basic solutions for extraction or washing. If a basic wash is unavoidable, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Minimize Contact with Water: Use anhydrous solvents whenever possible and dry your organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Low-Temperature Processing: Perform all purification steps, including extractions and chromatography, at reduced temperatures (e.g., 0-4°C) to slow down the rate of hydrolysis.
-
Solvent Choice: When using protic solvents, minimize the duration of contact and use them at low temperatures.
-
Issue 2: The purified product shows unexpected peaks in the HPLC or NMR, suggesting the presence of diastereomers.
-
Root Cause: This indicates that epimerization may have occurred. This can be triggered by exposure to basic conditions or excessive heat.
-
Solutions:
-
Strict pH Control: As with hydrolysis, maintaining a slightly acidic to neutral pH is crucial to prevent base-catalyzed epimerization.
-
Avoid Strong Bases: Do not use strong bases during workup or purification. If a base is required, use a weak, non-nucleophilic base and handle it at low temperatures for a minimal amount of time.
-
Temperature Management: Avoid prolonged heating of D-Erythronolactone solutions. If a recrystallization requires heating, do so for the shortest possible time to achieve dissolution.
-
Issue 3: Difficulty in achieving high purity by recrystallization; the product "oils out" or crystallizes poorly.
-
Root Cause: This can be due to an inappropriate choice of solvent system or the presence of significant impurities that inhibit crystallization.
-
Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent is one in which D-Erythronolactone is sparingly soluble at room temperature but highly soluble when hot. Given its polar nature, consider the following single and mixed solvent systems for screening:
-
Recrystallization Protocol:
-
Dissolve the crude D-Erythronolactone in a minimal amount of the appropriate hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated charcoal.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Issue 4: Poor separation of D-Erythronolactone from impurities during column chromatography.
-
Root Cause: This can result from an improperly chosen mobile phase, incorrect stationary phase, or poor column packing.
-
Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography (Silica Gel): A common choice for lactone purification. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. An Rf value of ~0.3 on a TLC plate for D-Erythronolactone is a good starting point for developing a column chromatography method.[10]
-
Reversed-Phase Chromatography (C18): Can be effective for separating polar compounds. A mobile phase consisting of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of any carboxylic acid impurities and improve peak shape, is a good starting point.
-
-
Consider the Stationary Phase:
-
If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica (by washing with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.[11]
-
-
Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude sample in a minimal amount of the initial mobile phase or a weak solvent before loading it onto the column to ensure a narrow starting band.[10]
-
Experimental Protocols
Protocol 1: Recrystallization of D-Erythronolactone
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Dissolution: In an Erlenmeyer flask, add the crude D-Erythronolactone and the "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexanes) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of D-Erythronolactone
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Develop a solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf of ~0.3 for D-Erythronolactone.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude D-Erythronolactone in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with the less polar mobile phase. If a gradient elution is needed, gradually increase the percentage of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
Visualizations
Workflow for D-Erythronolactone Purification
Caption: Recommended purification workflows for D-Erythronolactone.
Logical Relationship of Side Reactions and Prevention
Caption: Interplay of conditions, side reactions, and preventative measures.
References
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- Process of crystallizing pure d-glucono-delta-lactone. (1937). Google Patents.
-
Epimerization kinetic curves of the molar percentage of isomers (%) versus reaction time (h). (n.d.). Retrieved from [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Chromatography: How to Run a Small Scale Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Reversed-Phase Flash Purification - Biotage. (n.d.). Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
The kinetics of the alkaline hydrolysis of some γ-lactones - RSC Publishing. (1939). Retrieved from [Link]
-
General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems. (2008). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024). Retrieved from [Link]
-
Mobile-Phase Cleanup Using Solid-Phase Extraction Disks. (2014). Retrieved from [Link]
-
Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem. (n.d.). Retrieved from [Link]
-
Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. (2020). Retrieved from [Link]
-
GLUCONO DELTA LACTONE - Ataman Kimya. (n.d.). Retrieved from [Link]
-
D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE - Megazyme. (n.d.). Retrieved from [Link]
-
GLUCONO-δ-LACTONE. (1998). Retrieved from [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Retrieved from [Link]
-
Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed. (1998). Retrieved from [Link]
-
Recrystallization Solvent Pair - YouTube. (2013). Retrieved from [Link]
-
Stability of sugar solutions: a novel study of the epimerization kinetics of lactose in water. (2014). Retrieved from [Link]
-
Heterogeneous catalytic epimerization of d-glucose to d-mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved from [Link]
-
(PDF) Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method - ResearchGate. (2016). Retrieved from [Link]
-
Visualizing a TLC plate - YouTube. (2021). Retrieved from [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. (2019). Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). Retrieved from [Link]
-
Effect of Mobile Phase Variation and Purification on Chromatogram View by Using Fruits and Rose Extracts and HPLC Method - Semantic Scholar. (2016). Retrieved from [Link]
-
TLC Plate Visualization | PDF | Thin Layer Chromatography | Staining - Scribd. (n.d.). Retrieved from [Link]
-
Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020). Retrieved from [Link]
-
The antiscorbutic action of L-ascorbic acid and D-isoascorbic acid (erythorbic acid) in the guinea pig - PubMed. (n.d.). Retrieved from [Link]
-
SOME OBSERVATIONS ON THE KINETICS OF THE C.4 EPIMERIZATION OF TETRACYCLINE. | Semantic Scholar. (1977). Retrieved from [Link]
-
The influence of stereochemistry of antioxidants and flavonols on oxidation processes in a model wine system: ascorbic acid, erythorbic acid, +-catechin and (-)-epicatechin - PubMed. (2010). Retrieved from [Link]
Sources
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- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Technical Support Center: D-Erythronolactone Solution Stability
Welcome to the technical support center for D-Erythronolactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for addressing the stability challenges of D-Erythronolactone in solution. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experimental design.
Troubleshooting Guide & Stability FAQs
This section is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with D-Erythronolactone solutions.
Q1: My D-Erythronolactone solution is losing biological activity over time. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the lactone ring. D-Erythronolactone is a cyclic ester, which exists in a pH-dependent equilibrium with its ring-opened hydroxyacid form, D-erythronic acid.[1][2] This hydrolysis can be catalyzed by both acid and base, leading to a loss of the specific biological or chemical properties associated with the closed-ring lactone structure.[3][4][5][6]
The rate of this hydrolysis is significantly influenced by pH, temperature, and the solvent system used. Under alkaline (basic) conditions, the hydrolysis is typically rapid and effectively irreversible, as the resulting carboxylate anion is resistant to re-cyclization.[3][7] While acidic conditions can also promote hydrolysis, they tend to favor the equilibrium shifting back toward the lactone form (lactonization).[3][4]
Mechanism: The pH-Dependent Equilibrium of D-Erythronolactone
The core stability issue of D-Erythronolactone is the equilibrium between its cyclic (lactone) form and its open-chain (hydroxycarboxylate) form. This process is primarily driven by pH.
Caption: D-Erythronolactone equilibrium diagram.
Q2: What is the optimal pH range to maintain the stability of D-Erythronolactone in an aqueous solution?
Answer: To maximize stability and keep the compound in its active lactone form, aqueous solutions should be maintained in a neutral to slightly acidic pH range, typically between pH 4 and 6.5 .
Extreme pH values should be strictly avoided. Alkaline conditions (pH > 7.5) will cause rapid and extensive hydrolysis.[3][8] Strongly acidic conditions (pH < 3) can also accelerate hydrolysis, although the equilibrium is more favorable to the lactone form compared to basic conditions.[4][5]
| pH Range | Stability Outlook | Predominant Species | Recommendation |
| < 4.0 | Moderate | D-Erythronolactone | Acceptable for short-term use, but monitor for acid-catalyzed hydrolysis. |
| 4.0 - 6.5 | Optimal | D-Erythronolactone | Highly Recommended for storage and experimental use. |
| 6.5 - 7.5 | Fair to Poor | Increasing D-Erythronic Acid | Use immediately after preparation. Avoid storage. |
| > 7.5 | Very Poor | D-Erythronate (Carboxylate) | Avoid. Rapid degradation of the lactone ring. |
Q3: How should I prepare and store stock solutions of D-Erythronolactone?
Answer: Proper preparation and storage are critical for ensuring the longevity and reliability of your D-Erythronolactone stock.
For Solvents:
-
Aprotic Organic Solvents: For long-term storage, dissolving D-Erythronolactone in a dry, aprotic organic solvent such as DMSO or anhydrous Ethanol is the best practice. In the absence of water, the primary degradation pathway (hydrolysis) is prevented.
-
Aqueous Solutions: If an aqueous solution is necessary, use a buffered system within the optimal pH range of 4.0-6.5. Citrate or acetate buffers are suitable choices. Prepare only the volume needed for the experiment and use it as fresh as possible.
Storage Conditions:
-
Solid Form: Store the solid compound in a tightly sealed container at room temperature (10°C - 25°C), protected from moisture.[9]
-
Solutions:
-
Organic Stocks (e.g., DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Stocks: Storage of aqueous solutions is not recommended . If unavoidable, store at 2-8°C for a very short period (no more than 24 hours) and re-verify integrity before use.
-
Q4: How can I experimentally verify the stability of my D-Erythronolactone solution?
Answer: You must employ analytical techniques to distinguish between the lactone and its hydrolyzed acid form. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
A stability-indicating HPLC method can separate D-Erythronolactone from its primary degradant, D-erythronic acid. By monitoring the peak area of D-Erythronolactone over time, you can quantify its stability under your specific experimental conditions.
Workflow: Troubleshooting D-Erythronolactone Stability
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: HPLC Method for Stability Assessment
This protocol provides a robust starting point for validating the stability of D-Erythronolactone in your formulations. Method validation should always be performed according to established guidelines.[10]
Objective: To quantify the concentration of D-Erythronolactone and separate it from its hydrolysis product, D-erythronic acid.
1. Materials & Reagents:
-
D-Erythronolactone Reference Standard
-
D-Erythronic Acid (if available, for peak identification)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Acetate (or Formic Acid)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase | Isocratic: 90:10 (v/v) mixture of 20 mM Ammonium Acetate (pH 5.0) and Acetonitrile. Gradient elution may be required for complex matrices. |
| Flow Rate | 1.0 mL/min[11] |
| Column Temp. | 30°C[11] |
| Injection Vol. | 10 µL[11] |
| Detection | UV at 210 nm[11] |
3. Sample Preparation:
-
Prepare a stock solution of D-Erythronolactone (e.g., 1 mg/mL) in the desired solvent/buffer system to be tested.
-
At specified time points (e.g., T=0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot with the mobile phase to a suitable concentration within the linear range of the assay (e.g., 10-100 µg/mL).
-
Filter through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
The D-erythronic acid, being more polar, will typically have a shorter retention time than the D-Erythronolactone.
-
Calculate the percentage of D-Erythronolactone remaining at each time point relative to the initial concentration at T=0.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
References
- Biosynth. (2022). Safety Data Sheet - D-Erythronic acid γ-lactone.
- GlycoDepot. (n.d.). D-Erythronolactone.
- Ford, J. M. (1973). U.S. Patent No. 3,720,689. Washington, DC: U.S.
- Isshiki, T., et al. (1974). U.S. Patent No. 3,787,585. Washington, DC: U.S.
- Tratnyek, P. G., et al. (2021).
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- Chem-Impex. (n.d.). (-)-2,3-O-Isopropylidene-D-erythronolactone.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions.
- Roshal, A., et al. (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI.
- BenchChem. (2025).
- Zhang, D., & Flaherty, D. P. (2020). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization.
- Wikipedia. (n.d.). Lactone.
- Leal, C., et al. (2017). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed.
- ChemBK. (2024). D-ERYTHRONIC ACID GAMMA-LACTONE.
- Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed.
- Tagami, T., et al. (2017). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.
- Shu, Z., et al. (2018). Understanding the pH-Dependent Reaction Mechanism of a Glycoside Hydrolase Using High Resolution X-Ray and Neutron Crystallography.
- BenchChem. (2025). Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. BiochemSphere.
- ChemicalBook. (n.d.). D-ERYTHRONOLACTONE | 15667-21-7.
- ChemicalBook. (n.d.). D-ERYTHRONOLACTONE | 15667-21-7.
- BenchChem. (2025).
- Mena, P., et al. (2017).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of D-Erythronic Acid. BenchChem.
- ChemicalBook. (n.d.). 51607-16-0(2,3-O-ISOPROPYLENE-D-ERYTHRONOLACTONE) Product Description.
- Hubert, P., et al. (2013). Methodology for the validation of analytical methods involved in uniformity of dosage units tests. PubMed.
Sources
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- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Chiral Induction with D-Erythronolactone Auxiliary
A Note from the Senior Application Scientist: While D-Erythronolactone, a readily available chiral building block derived from Vitamin C, presents a structurally intriguing scaffold for asymmetric synthesis, it is important to note that its application as a widely adopted chiral auxiliary is not extensively documented in peer-reviewed literature compared to established systems like Evans oxazolidinones or Oppolzer's camphorsultams. This guide, therefore, is constructed based on the fundamental principles of asymmetric induction and troubleshooting strategies that have proven effective for other chiral auxiliaries, particularly those with related structural features such as lactone rings and multiple stereocenters. The following troubleshooting guide and FAQs are intended to provide a rational and scientifically grounded framework for researchers exploring the potential of D-Erythronolactone in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using D-Erythronolactone as a chiral auxiliary?
A1: The core principle of employing D-Erythronolactone as a chiral auxiliary lies in its inherent chirality and rigid bicyclic-like structure upon N-acylation. This defined three-dimensional arrangement is intended to create a sterically and electronically biased environment around a prochiral center, directing the approach of an incoming reagent to one face of the molecule over the other. This facial discrimination is the basis for achieving high diastereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions. The multiple stereocenters within the lactone framework are expected to play a crucial role in dictating the conformational preferences of the reactive intermediate, thereby influencing the stereochemical outcome of the reaction.
Q2: How is the D-Erythronolactone auxiliary attached to the substrate and subsequently removed?
A2: The D-Erythronolactone auxiliary is typically attached to the substrate via an amide bond formation. The hydroxyl group of the lactone can be derivatized to an amine, which is then acylated with the desired carboxylic acid derivative. Alternatively, the lactone can be opened to reveal a carboxylic acid and a secondary alcohol, which can then be functionalized.
Cleavage of the auxiliary post-reaction is a critical step and the method chosen will depend on the desired functionality in the final product. Common cleavage methods for N-acyl auxiliaries include:
-
Hydrolysis: Basic (e.g., LiOH/H₂O₂) or acidic (e.g., HCl/H₂O) hydrolysis can yield the corresponding carboxylic acid. Care must be taken to avoid epimerization of the newly formed stereocenter under harsh conditions.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will furnish the primary alcohol.
-
Transesterification: Reaction with an alkoxide (e.g., NaOMe in MeOH) can provide the methyl ester.
Q3: What are the potential advantages of using a carbohydrate-derived auxiliary like D-Erythronolactone?
A3: Carbohydrate-derived auxiliaries offer several potential benefits:
-
Chiral Pool: They are derived from readily available and inexpensive chiral starting materials from nature.
-
High Functionality: The presence of multiple functional groups can allow for chelation control with Lewis acids, potentially leading to more rigid transition states and higher stereoselectivity.
-
Structural Rigidity: The fused ring system can provide a well-defined conformational bias, which is crucial for effective chiral induction.
Troubleshooting Guide: Enhancing Diastereoselectivity
Issue 1: Low Diastereomeric Ratio (d.r.) in an Aldol Addition Reaction
Symptoms: You are performing a Lewis acid-promoted aldol addition of an N-acyl D-Erythronolactone derivative with an aldehyde and obtaining a nearly 1:1 mixture of diastereomers, as determined by ¹H NMR spectroscopy.
Potential Causes and Solutions:
-
Suboptimal Lewis Acid: The choice of Lewis acid is critical for achieving high diastereoselectivity. A weakly coordinating Lewis acid may not be sufficient to form a rigid, chelated transition state, leading to poor facial discrimination.
-
Troubleshooting Steps:
-
Screen a range of Lewis acids: Systematically evaluate different Lewis acids with varying steric bulk and Lewis acidity. Common choices include TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂.
-
Consider bidentate chelation: The oxygen atoms of the lactone ring and the carbonyl group of the N-acyl chain may participate in chelation. Lewis acids capable of bidentate coordination, such as TiCl₄, might enforce a more rigid transition state.
-
Optimize stoichiometry: The amount of Lewis acid can influence the reaction pathway. Use at least a stoichiometric amount to ensure complete complexation.
-
-
-
Inappropriate Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, leading to lower selectivity.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C). This will favor the transition state with the lower activation energy, often leading to a higher diastereomeric ratio.
-
Maintain strict temperature control: Ensure that the reaction temperature is kept constant throughout the addition of reagents and the reaction time.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the conformation of the transition state and the aggregation state of the reagents.
-
Troubleshooting Steps:
-
Screen different solvents: Evaluate a range of solvents with varying polarities, from non-coordinating solvents like dichloromethane (CH₂Cl₂) and toluene to more coordinating solvents like tetrahydrofuran (THF).
-
Ensure anhydrous conditions: Water can compete with the substrate for coordination to the Lewis acid, leading to a decrease in stereoselectivity. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
-
Issue 2: Poor Stereoselectivity in a Diels-Alder Reaction
Symptoms: A Diels-Alder reaction between an N-acryloyl D-Erythronolactone derivative and a diene results in a low endo:exo ratio and poor facial selectivity.
Potential Causes and Solutions:
-
Insufficient Lewis Acid Activation: Lewis acids are often used to catalyze Diels-Alder reactions by lowering the LUMO energy of the dienophile. The effectiveness of the Lewis acid can be influenced by its ability to coordinate to the N-acryloyl moiety.
-
Troubleshooting Steps:
-
Screen Lewis acids: Similar to the aldol reaction, screen a variety of Lewis acids to find one that effectively activates the dienophile and promotes a highly ordered transition state.
-
Consider steric effects: The steric bulk of the Lewis acid can influence the facial selectivity by blocking one face of the dienophile.
-
-
-
Thermal vs. Catalyzed Reaction: Uncatalyzed Diels-Alder reactions often require higher temperatures, which can lead to lower stereoselectivity.
-
Troubleshooting Steps:
-
Employ a Lewis acid catalyst: This will allow the reaction to proceed at a lower temperature, which generally favors the formation of the kinetic product with higher stereoselectivity.
-
Optimize reaction time and temperature: Even with a catalyst, finding the optimal balance of reaction time and temperature is crucial to maximize the yield of the desired diastereomer without promoting side reactions or epimerization.
-
-
Issue 3: Difficulty in Removing the D-Erythronolactone Auxiliary
Symptoms: Standard cleavage conditions (e.g., LiOH/H₂O₂) result in low yield of the desired product, decomposition, or epimerization of the adjacent stereocenter.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky nature of the auxiliary and the product may hinder the approach of the cleaving reagent.
-
Troubleshooting Steps:
-
Screen different cleavage reagents: If basic hydrolysis is problematic, explore acidic conditions or reductive cleavage methods.
-
Modify reaction conditions: Increase the reaction temperature or time, but monitor for epimerization. The use of co-solvents may also improve solubility and reactivity.
-
-
-
Product Instability: The desired product may be sensitive to the cleavage conditions.
-
Troubleshooting Steps:
-
Use milder conditions: Explore milder hydrolytic reagents, such as lithium hydroperoxide (LiOOH), which can be more selective for the exocyclic amide bond.
-
Protecting groups: If other functional groups in the molecule are not compatible with the cleavage conditions, consider using appropriate protecting groups that can be removed under orthogonal conditions.
-
-
Data Summary: Expected Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Variation | Expected Effect on Diastereoselectivity | Rationale |
| Temperature | Decrease | Increase | Favors the transition state with the lower activation energy. |
| Lewis Acid | Stronger, more chelating | Increase | Promotes a more rigid and ordered transition state. |
| Solvent Polarity | Varies | Dependent on the specific reaction and transition state polarity. | Can influence the stability and conformation of the transition state. |
| Reagent Concentration | Lower | May Increase | Can minimize aggregation and favor intramolecular over intermolecular reactions. |
Experimental Protocols
General Procedure for N-Acylation of a D-Erythronolactone Derivative
This is a hypothetical procedure based on standard acylation methods.
-
To a solution of the aminated D-Erythronolactone derivative (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add the desired acyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Strategy
Hypothetical Transition State for a Lewis Acid-Mediated Aldol Addition
Caption: A decision tree for troubleshooting low diastereoselectivity.
References
Due to the limited specific literature on D-Erythronolactone as a chiral auxiliary, this list comprises resources on the general principles of asymmetric synthesis and the use of other relevant chiral auxiliaries.
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 2019. [Link]
-
Asymmetric induction. Wikipedia. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 2016. [Link]
-
Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Request PDF on ResearchGate. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 2022. [Link]
-
2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 2009. [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 2024. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 2014. [Link]
D-Erythronolactone Synthesis: Technical Support & Troubleshooting Center
Welcome to the technical support center for the synthesis of D-Erythronolactone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of D-Erythronolactone, a valuable chiral building block.
Q1: My reaction yield is consistently low when oxidizing D-Erythrose. What are the likely causes and how can I improve it?
A1: Low yields in the oxidation of D-Erythrose to D-Erythronolactone are a frequent challenge. The primary causes often revolve around three areas: oxidant choice, reaction conditions, and side reactions.
-
Oxidant Potency and Selectivity: Strong, non-selective oxidizing agents like nitric acid can lead to over-oxidation, cleaving the carbon backbone and forming tartaric acid or other degradation products.[1][2] Mild oxidizing agents are preferred for converting the aldehyde group of the aldose to a carboxylic acid, which then forms the lactone.[3][4]
-
Reaction Conditions:
-
Solvent Choice: The solvent can dramatically influence the outcome. For instance, with PDC, using dichloromethane (CH2Cl2) favors the oxidation of primary alcohols to aldehydes.[5] However, for non-conjugated primary alcohols, using a polar solvent like dimethylformamide (DMF) can promote oxidation all the way to the carboxylic acid.[5][8] This is crucial for forming the lactone from the starting aldose.
-
pH Control: In aqueous oxidation systems, pH is critical. Basic conditions can promote undesired epimerization of D-Erythrose to D-Threose, complicating the purification process.[9][10] For methods like TEMPO-mediated oxidation, maintaining a specific pH (e.g., pH 10) is essential for catalyst turnover and selectivity.[11][12]
-
-
Side Reactions:
-
Epimerization: As mentioned, basic conditions can cause the starting material to isomerize.
-
Over-oxidation: Even with milder reagents, using a large excess or elevated temperatures can lead to the formation of aldaric acids (oxidation at both ends of the sugar chain).[3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to stop the reaction upon consumption of the starting material.
-
Q2: I am observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these byproducts and how can I minimize them?
A2: The presence of multiple products is typically due to a lack of reaction selectivity or degradation.
-
Unreacted Starting Material: The most obvious spot. This indicates an incomplete reaction. Consider increasing the molar equivalent of the oxidant slightly (e.g., from 1.5 to 2.0 eq.) or extending the reaction time.
-
Epimers: If your reaction conditions are basic, you may be forming D-Threose from D-Erythrose.[10][13] Ensure your reaction medium is neutral or slightly acidic if the chosen oxidant allows.
-
Aldonic Acid Intermediate: Before lactonization, you form D-Erythronic acid. Depending on the workup conditions, you may have a mixture of the open-chain acid and the closed lactone. An acidic workup can help drive the equilibrium towards the lactone.
-
Degradation Products: Small C1-C3 fragments can be formed from aggressive oxidation. This is often indicated by streaking on the TLC plate. Lowering the reaction temperature can mitigate this.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for D-Erythronolactone Synthesis.
Q3: My purification by column chromatography is giving low recovery. Are there better methods?
A3: D-Erythronolactone is a small, polar molecule, which can make silica gel chromatography challenging due to its high solubility in polar mobile phases and potential for irreversible adsorption.
-
Spontaneous Cyclization: If you have isolated the methyl ester of erythronic acid, it can undergo spontaneous cyclization back to the lactone on silica gel, complicating purification.[14]
-
Alternative Purification:
-
Recrystallization: This is often the most effective method. A well-documented procedure involves trituration and crystallization from hot ethyl acetate.[15] Yields of up to 77% for the pure lactone have been reported using this method after an initial workup.[15]
-
Solvent Extraction: For some routes, such as the synthesis from erythorbic acid, a carefully planned series of extractions can isolate the product effectively before final crystallization.[16]
-
Q4: I am considering using a chromium-based oxidant like PDC. What are the key safety and handling considerations?
A4: Chromium (VI) compounds like Pyridinium Dichromate (PDC) are powerful oxidizing agents but require strict safety protocols.[7]
-
Toxicity: Hexavalent chromium compounds are toxic, irritants, and suspected carcinogens.[6][7] Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Fire Hazard: PDC is an oxidant and can promote fires.[6] Do not store it near flammable materials.
-
Waste Disposal: All chromium waste must be collected and disposed of as hazardous waste according to your institution's environmental health and safety guidelines. Do not pour it down the drain.
Section 2: Recommended Synthetic Protocols
Here we provide detailed, step-by-step methodologies for reliable synthesis of D-Erythronolactone.
Protocol 1: Oxidation of D-Erythrose using Pyridinium Dichromate (PDC)
This method is chosen for its reliability and the milder, less acidic nature of PDC compared to other chromium reagents.[7] The use of DMF as a solvent is critical for driving the oxidation of the primary alcohol (formed upon ring-opening of the hemiacetal) to the carboxylic acid.[5]
Materials:
-
D-Erythrose
-
Pyridinium Dichromate (PDC)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Celite or silica gel for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-Erythrose (1.0 eq) in anhydrous DMF.
-
Addition of Oxidant: To the stirred solution, add Pyridinium Dichromate (PDC) (approx. 2.0 - 2.5 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with an equal volume of water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a dark, oily residue. To remove chromium salts, pass the crude material through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate. The resulting solid can be further purified by recrystallization from hot ethyl acetate as described in the literature to yield pure D-Erythronolactone.[15]
-
Protocol 2: Oxidative Cleavage of Erythorbic Acid (D-Isoascorbic Acid)
This is an efficient and high-yielding method starting from an inexpensive precursor.[16] The reaction involves oxidative cleavage of the two-carbon side chain using hydrogen peroxide.
Materials:
-
Erythorbic acid (D-Isoascorbic Acid)
-
Sodium carbonate (anhydrous)
-
30-35% Hydrogen peroxide (H₂O₂)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: In a three-necked flask equipped with a stirrer and thermometer, dissolve erythorbic acid (1.0 eq) in deionized water and cool in an ice bath.
-
Base Addition: Add anhydrous sodium carbonate (2.0 eq) in small portions, keeping the temperature low.
-
Oxidation: Add hydrogen peroxide (approx. 2.25 eq) dropwise over 10-15 minutes. The internal temperature will rise. Allow the reaction to stir and warm.
-
Peroxide Quench: After stirring for about 30 minutes, add activated carbon (e.g., Norit) to decompose excess peroxide. Heat the mixture gently (e.g., on a steam bath) until gas evolution ceases.
-
Acidification & Isolation:
-
Filter the hot mixture through Celite to remove the carbon.
-
Cautiously acidify the filtrate to pH 1 with 6N HCl.
-
Concentrate the acidic solution via rotary evaporation to obtain a solid residue.
-
-
Purification:
Section 3: Data Summary & Comparative Analysis
The choice of synthetic route can significantly impact yield and purity. Below is a comparison of common starting materials and reported yields.
| Starting Material | Key Reagents | Reported Yield | Key Advantages | Common Issues | Reference |
| D-Erythrose | Pyridinium Dichromate (PDC), DMF | Good to Excellent | Milder conditions, good selectivity | Chromium waste, complex workup | [5][17] |
| D-Glucose | Lead Tetraacetate | ≥ 80% to intermediate | High-yielding degradation | Use of highly toxic lead reagent | [18][19] |
| Erythorbic Acid | H₂O₂, Na₂CO₃ | ~77% | Inexpensive starting material, high yield | Requires careful control of exotherm | [15][16] |
| Carbohydrates | TEMPO / NaOCl | High (for uronic acids) | Highly selective for primary alcohols, metal-free | Can be less effective with free aldehyde groups | [11][20][21] |
| Aldoses | Electrochemical Oxidation | Variable | Avoids stoichiometric chemical oxidants | Requires specialized equipment, potential for side reactions | [22][23] |
Section 4: Process Visualization
A generalized workflow for the synthesis and purification of D-Erythronolactone is presented below.
Caption: General Workflow: From Starting Material to Pure Product.
References
- AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT.
- Chemistry Stack Exchange. (2016).
- Wikipedia. (n.d.). Cornforth reagent.
- Organic Chemistry Portal. (n.d.). Pyridinium Dichromate (PDC).
- NPTEL Archive. (n.d.). 1.3.6 Pyridinium Dichromate (PDC)
- Organic Syntheses. (n.d.). 2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses Procedure.
- PMC. (2020).
- RWTH Publications. (1994). D-erythronolactone and 2,3-O-isopropylidene-L-erythrose as C4 building units.
- National Institutes of Health. (n.d.).
- Request PDF. (n.d.).
- Glycodepot. (n.d.). D-Erythronolactone.
- BenchChem. (n.d.). D-Erythronolactone from D-Erythorbic Acid.
- Chemistry Steps. (n.d.).
- Request PDF. (n.d.). Specific oxidation pattern of soluble starch with TEMPO-NaBr-NaClO system.
- BenchChem. (n.d.). overcoming side reactions in D-Erythrose synthesis.
- ResearchGate. (n.d.). Multikilogram Synthesis of 4-D-Erythronolactone via Batch and Continuous Processing. Request PDF.
- PubMed Central. (n.d.). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions.
- ACS Publications. (2024). Electrochemical and Non-Electrochemical Pathways in the Electrocatalytic Oxidation of Monosaccharides and Related Sugar Alcohols into Valuable Products. Chemical Reviews.
- ACS Publications. (1957).
- ResearchGate. (n.d.).
- Request PDF. (n.d.). TEMPO-Mediated Oxidation of Polysaccharides: An Ongoing Story.
- PubMed. (2016). Specific oxidation pattern of soluble starch with TEMPO-NaBr-NaClO system.
- ACS Publications. (n.d.). TEMPO-Mediated Oxidation of Native Cellulose. The Effect of Oxidation Conditions on Chemical and Crystal Structures of the Water-Insoluble Fractions. Biomacromolecules.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of D-Erythrose: Chemical versus Enzymatic Routes.
- ResearchGate. (n.d.). (PDF) Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions.
- PMC. (2022). d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species.
- Chemistry LibreTexts. (2014). 22.6: The Oxidation-Reduction Reactions of Monosaccharides.
- ResearchGate. (n.d.). (a) Scheme of the oxidation reactions from D-glucose (Glc) to.... Download Scientific Diagram.
- Cardiff University. (2019).
- ResearchGate. (n.d.). Biochemical oxidation of β-D-glucose to D-glucono-1,5-lactone (gluconic....
- YouTube. (2014). Reactions with D-Glucose.
- ACS Publications. (n.d.). Multikilogram Synthesis of 4-d-Erythronolactone via Batch and Continuous Processing. Organic Process Research & Development.
- Pearson. (n.d.). Monosaccharides - Weak Oxidation (Aldonic Acid): Videos & Practice Problems.
- ResearchG
- Chemistry LibreTexts. (2023). Important Reactions.
- Filo. (2025). Oxidation of either D-erythrose or D-threose with nitric acid gives tarta...
- PubMed. (2017). Anomerization reaction of bare and microhydrated d-erythrose via explicitly correlated coupled cluster approach.
- Human Metabolome Database. (n.d.). Showing metabocard for Erythrono-1,4-lactone (HMDB0000349).
- DTU Research Database. (n.d.).
- MDPI. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidation of either D-erythrose or D-threose with nitric acid gives tarta.. [askfilo.com]
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- 4. Monosaccharides - Weak Oxidation (Aldonic Acid) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Cornforth reagent - Wikipedia [en.wikipedia.org]
- 7. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Oxidation of Monosaccharide Carbohydrates - Chemistry Steps [chemistrysteps.com]
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- 12. Specific oxidation pattern of soluble starch with TEMPO-NaBr-NaClO system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A Simple Route for Synthesis of 4-Phospho-D-Erythronate - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Synthons: Validation of D-Erythronolactone in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral synthon is a cornerstone of modern asymmetric synthesis, dictating the efficiency, stereochemical purity, and economic feasibility of constructing complex, enantiomerically pure molecules. Among the arsenal of building blocks derived from the natural chiral pool, D-Erythronolactone, a C4 γ-lactone, presents a compelling option due to its rigid structure and densely functionalized, stereochemically defined core.
This guide provides an in-depth validation of D-Erythronolactone's utility as a chiral synthon. We will move beyond a simple cataloging of reactions and instead present a critical analysis of its performance. By examining its synthesis and application in a real-world case study—the synthesis of the biochemical intermediate 4-Phospho-D-erythronate (4PE)—and comparing the strategic implications against alternative synthons, this document serves as a practical resource for chemists designing elegant and efficient synthetic routes.
Part 1: Profiling the Synthon: D-Erythronolactone
D-Erythronolactone, or (3R,4R)-3,4-dihydroxy-dihydrofuran-2(3H)-one, is a carbohydrate-derived building block. Its value in organic synthesis is intrinsically linked to its nature as a chiral synthon—a molecule that contains stereocenters that can be used to introduce specific chirality into a target molecule.[1] This is particularly crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a precise three-dimensional arrangement of atoms.[1][2]
Key Structural Features:
-
C4 Framework: Provides a compact and functionalized four-carbon chain.
-
γ-Lactone: A stable cyclic ester that can be preserved, modified, or opened to reveal a linear chain with differentiated termini.
-
Defined Stereocenters (C3, C4): The fixed (3R,4R) configuration allows for the direct transfer of chirality, eliminating the need for early-stage asymmetric induction steps.
Synthesis of D-Erythronolactone
While D-Erythronolactone can be prepared from various carbohydrates like D-ribose, D-glucose, and L-rhamnose, these routes can be low-yielding or require numerous steps.[3] A more direct and commonly employed synthesis utilizes its C5 epimer, D-isoascorbic acid (erythorbic acid), via oxidative cleavage.[1][3] This process involves the treatment of an aqueous solution of D-isoascorbic acid with an oxidizing agent like hydrogen peroxide.[1][4]
The workflow below illustrates this efficient conversion, which is often the first step a researcher must perform before the synthon can be deployed in a larger synthesis.
Caption: A streamlined workflow for the synthesis of D-Erythronolactone.
Experimental Protocol: Synthesis of D-Erythronolactone from D-Isoascorbic Acid
This protocol is adapted from established, scaled-up procedures.[3][4] The rationale for this choice is its operational simplicity and relatively high yield compared to historical methods.
-
Dissolution: Dissolve D-isoascorbic acid in an aqueous solution of sodium carbonate at 0-5 °C. The carbonate serves as a base to deprotonate the acid, facilitating the subsequent oxidation.
-
Oxidation: Add 30% hydrogen peroxide dropwise to the solution, maintaining the temperature below 10 °C. This exothermic reaction is the key oxidative cleavage step. Vigorous gas evolution (CO₂) may occur.
-
Quenching & Acidification: After the addition is complete, allow the reaction to stir for 1 hour. Carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2. This step protonates the resulting carboxylate and prepares the product for extraction.
-
Extraction: The aqueous solution is concentrated under reduced pressure. The resulting semi-solid residue, containing the product and inorganic salts, is then triturated repeatedly with a hot solvent like ethyl acetate in which D-Erythronolactone is soluble but the salts are not.[4] This differential solubility is key to achieving separation.
-
Isolation: The combined organic extracts are cooled, allowing the D-Erythronolactone to crystallize. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. A typical yield for this procedure is around 77%.[3]
Part 2: A Case Study: Synthesis of 4-Phospho-D-erythronate (4PE)
To validate D-Erythronolactone's effectiveness, we will examine its use in the synthesis of 4-Phospho-D-erythronate (4PE). 4PE is a vital biochemical intermediate in the biosynthesis pathway of pyridoxal 5'-phosphate (PLP), a form of Vitamin B6, in some bacteria.[1][5] Its availability is crucial for studying the enzymes in this pathway, but early syntheses were hindered by low yields and expensive precursors.[5] The use of D-Erythronolactone as the starting material provides a more efficient and cost-effective route.[5]
The synthetic strategy hinges on leveraging the pre-existing stereochemistry of D-Erythronolactone and selectively functionalizing the primary hydroxyl group at the C4 position.
Caption: Synthetic workflow from D-Erythronolactone to 4-Phospho-D-erythronate (4PE).
Experimental Protocol: Key Step - Protection of D-Erythronolactone
This protocol, adapted from the literature, describes the critical first step of protecting the secondary hydroxyl groups, which is essential for selective functionalization of the C4 primary hydroxyl that is unmasked later.[5]
-
Setup: To a solution of D-Erythronolactone (1 equivalent) in a suitable solvent like DMF, add freshly prepared silver(I) oxide (Ag₂O, ~2.5 equivalents). The use of Ag₂O is a classic method for promoting benzylation while neutralizing the HBr byproduct without introducing a basic aqueous medium that could hydrolyze the lactone.
-
Benzylation: Add benzyl bromide (BnBr, ~2.5 equivalents) to the suspension. The reaction mixture is stirred in the dark at room temperature for 24-48 hours.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is filtered through celite to remove silver salts. The filtrate is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield 2,3-di-O-benzyl-D-erythronolactone as a white semi-solid.[5] This step sets the stage for the subsequent regioselective reactions.
Part 3: Comparative Analysis with Alternative Chiral Synthons
While D-Erythronolactone provides an elegant solution for the 4PE synthesis, a responsible drug development professional must consider alternatives. The most common alternatives are other components of the "chiral pool," particularly abundant carbohydrates like D-Glucose (a C6 sugar) and D-Ribose (a C5 sugar).[1][3][6]
Choosing these alternatives necessitates a fundamentally different synthetic strategy. Instead of starting with the correct carbon skeleton (C4), one must begin with a longer chain and perform cleavage reactions to arrive at the target size. This introduces additional steps and potential for side reactions, impacting overall yield and efficiency.
Strategic Performance Comparison
The following table compares the strategic requirements for synthesizing a C4 target like 4PE from D-Erythronolactone versus larger, more common sugars.
| Performance Metric | D-Erythronolactone | D-Ribose (C5 Sugar) | D-Glucose (C6 Sugar) |
| Starting Material | Requires prior synthesis, higher cost.[7] | Readily available, moderate cost. | Abundant, lowest cost. |
| Key Transformations | Protection, Lactone Opening, Phosphorylation.[5] | Protection, Oxidative Cleavage (C1-C2) , Reduction, Functional Group Interconversion. | Protection, Oxidative Cleavage (e.g., C2-C3 or C4-C5) , multiple protection/deprotection steps. |
| Stereochemical Control | Inherent in starting material. All stereocenters are pre-defined. | Inherent, but cleavage reactions must be selective to preserve the desired stereocenters. | Inherent, but requires extensive protecting group manipulation to isolate the desired C4 fragment. |
| Reported Overall Yield (for 4PE) | 22% (over 5 steps from D-Erythronolactone).[5] | Not reported for 4PE, but syntheses of C4 fragments from ribose are multi-step and yields vary. | Not reported for 4PE, but typically lower overall yields for complex targets due to the high number of steps. |
| Primary Advantage | Directness; the C4 core is already assembled. | Good stereochemical density. | Very low cost of starting material. |
| Primary Disadvantage | Cost and availability of the synthon itself.[7] | Requires a chain-shortening step. | Requires significant chain degradation and protecting group chemistry, leading to a long route. |
Part 4: Discussion - The Scientist's Perspective
The data clearly validates D-Erythronolactone as a highly effective chiral synthon, but its utility is context-dependent. The decision to use it is a classic trade-off between the cost of the starting material and the efficiency of the overall synthetic route.
Why Choose D-Erythronolactone? The primary motivation is synthetic elegance and efficiency . The 4PE synthesis is a perfect example. The 5-step, 22% yield route from D-Erythronolactone is preparatively useful.[5] A hypothetical route from D-Glucose would require protecting four secondary hydroxyls and one primary hydroxyl, selectively reacting or cleaving specific bonds, and then deprotecting—a process that could easily double the number of steps and drastically reduce the overall yield. The causality is clear: by investing in a synthon that closely mirrors a large fragment of the target, you significantly shorten the synthetic path.
Limitations and Alternatives: The main drawback is the "cost of entry." D-Erythronolactone is not as cheap or abundant as D-Glucose.[7] If the final product is a low-cost commodity chemical, a longer route from a cheaper starting material might be economically preferable despite being less elegant. Furthermore, if the target molecule requires a different stereochemical configuration than (3R,4R), D-Erythronolactone is simply the wrong starting material, and one would need to turn to other synthons like L-erythronolactone or those derived from tartaric acid or other sugar families.
Conclusion
D-Erythronolactone is unequivocally validated as a powerful and effective chiral synthon for asymmetric synthesis. Its pre-defined C4 framework and fixed stereochemistry offer a direct and efficient pathway to complex chiral targets, bypassing the often lengthy and lower-yielding protecting group and chain-cleavage strategies required when starting from larger carbohydrates like D-Glucose.
The successful, preparatively useful synthesis of 4-Phospho-D-erythronate demonstrates its practical value in producing biochemically significant molecules that are otherwise difficult to access.[5] For researchers, scientists, and drug development professionals, D-Erythronolactone should be considered a premier strategic option when the target molecule contains a four-carbon core with (3R,4R) stereochemistry. While the initial cost of the synthon must be considered, the significant reduction in step count, purification complexity, and development time often provides a compelling argument for its selection, embodying the principle of achieving complexity through strategic simplicity.
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Cohen, N., et al. (1983). 2,3-O-isopropylidene-d-erythronolactone. Organic Syntheses, 61, 8. Retrieved from [Link]
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Ramsay, R. R., et al. (2007). A Simple Route for Synthesis of 4-Phospho-D-Erythronate. PMC, 2007(10), 2416-2418. Retrieved from [Link]
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Schulte, B., et al. (1994). D-erythronolactone and 2,3-O-isopropylidene-L-erythrose as C4 building units: An efficient synthesis of both enantiomers of endo-brevicomin and its 7-vinyl analogues. Liebigs Annalen, 1994(8), 775-780. Retrieved from [Link]
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Wang, C., et al. (2021). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 8(21), 6041-6046. Retrieved from [Link]
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Feringa, B. L., & de Lange, B. (1988). Chiral Synthons in Pesticide Syntheses. University of Groningen research portal. Retrieved from [Link]
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Wang, T., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, 57(81), 10584-10587. Retrieved from [Link]
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Dziemian, S., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution. International Journal of Molecular Sciences, 23(22), 13898. Retrieved from [Link]
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Moore, J. T., et al. (2013). Enantioselective Synthesis of Isotopically Labeled Homocitric Acid Lactone. eScholarship. Retrieved from [Link]
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The Organic Chemist's Guide to Chiral Scaffolds: A Comparative Analysis of D-Erythronolactone
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The specific three-dimensional arrangement of a molecule is often the primary determinant of its biological activity, making the choice of the initial chiral building block a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign.[1][2] Among the myriad of options available in the "chiral pool," those derived from abundant, renewable resources are of paramount importance. This guide provides an in-depth comparison of D-Erythronolactone, a versatile C4 synthon, with other prominent chiral building blocks, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Defining the Ideal Chiral Building Block
Before delving into specifics, it is crucial to establish the metrics by which we evaluate these foundational molecules. An ideal chiral building block is not merely a molecule with a stereocenter; it is a tool that must offer a combination of practical and strategic advantages.
-
Stereochemical Integrity: High enantiomeric and diastereomeric purity is non-negotiable.
-
Functional Group Handles: The presence of versatile and differentially reactive functional groups (e.g., hydroxyls, carbonyls, esters) allows for predictable and selective transformations.
-
Synthetic Accessibility: The starting material should be readily available from inexpensive and, ideally, renewable feedstocks.
-
"Chiral Economy": The efficiency with which the inherent chirality of the building block is transferred to the final target molecule.
The following diagram illustrates the decision-making workflow a synthetic chemist might employ when selecting a chiral synthon for a new project.
Caption: A workflow for selecting an optimal chiral building block.
A Profile of D-Erythronolactone
D-Erythronolactone, a γ-lactone, is a compact C4 building block possessing two defined stereocenters ((3R,4R)).[3][4] Its synthetic utility stems from its rigid furanone core and two hydroxyl groups, which can be selectively protected or activated for further transformations.
-
Origin: Readily accessible via the oxidative degradation of the inexpensive and renewable food preservative, D-erythorbic acid (isoascorbic acid).[5]
-
Key Features: The lactone functionality is a prime site for nucleophilic attack, leading to ring-opened products with high stereochemical fidelity. The cis-diol arrangement allows for straightforward protection as an acetonide, enabling selective reaction at other sites.[5]
-
Applications: It serves as a precursor to D-erythrose and D-ribose derivatives, which are fundamental components in the synthesis of nucleoside analogues with antiviral properties.[6]
The Alternatives: A Comparative Overview
To contextualize the utility of D-Erythronolactone, we will compare it against two other widely used chiral building blocks: Diethyl L-tartrate and (R)-Solketal (a derivative of D-Glyceraldehyde).
| Feature | D-Erythronolactone | Diethyl L-Tartrate | (R)-Solketal (Glyceraldehyde Acetonide) |
| CAS Number | 15667-21-7 | 87-91-2 | 22323-82-6 |
| Structure | C4 γ-lactone with cis-diols | C4 diethyl ester with trans-diols | C3 acetal with a primary alcohol |
| Source | D-Erythorbic Acid (renewable) | L-Tartaric Acid (wine byproduct) | D-Mannitol / D-Glyceraldehyde |
| Key Transformation | Lactone ring-opening | Chiral ligand for asymmetric catalysis (e.g., Sharpless Epoxidation) | Chain extension from the primary alcohol or aldehyde deprotection |
| Stereocenters | 2 (fixed) | 2 (fixed) | 1 (fixed) |
| Primary Utility | Precursor to tetrose/pentose sugars | Chiral auxiliary and building block | C3 chiral synthon |
Case Study: Synthesis of a Ribavirin Analogue Core
To provide a practical comparison, we will analyze the synthetic pathways to a key intermediate for C-nucleoside antivirals, such as Ribavirin. The target is a protected D-ribofuranose derivative, which can be coupled with a heterocyclic base. Ribavirin itself is a broad-spectrum antiviral agent, and its synthesis provides an excellent platform for comparing the efficiency of different chiral starting materials.[1][7]
The overall strategy involves synthesizing a protected and activated ribose derivative (the glycosyl donor) and coupling it with the nucleobase, 1,2,4-triazole-3-carboxamide.
Caption: Comparative synthetic strategies to a Ribavirin analogue.
Pathway A: The D-Erythronolactone Approach
This route leverages the inherent C4 framework of erythronolactone to build the ribose sugar. The key is the stereocontrolled addition of a C1 unit.
-
Protection: The cis-diols of D-Erythronolactone are protected as an acetonide. This is a high-yielding reaction that simplifies subsequent steps by masking the C2 and C3 hydroxyls.[5]
-
Reduction: The lactone is partially reduced to the corresponding lactol (a cyclic hemiacetal). This unmasks a reactive aldehyde equivalent.
-
Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction is used to add a one-carbon unit, forming a five-carbon chain.[8][9]
-
Functional Group Manipulation: The newly formed double bond is dihydroxylated, and the hydroxyl groups are protected (e.g., benzoylation) to form the key intermediate, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This intermediate is a stable, crystalline solid, ideal for the subsequent coupling reaction.[10][11]
Pathway B: The Diethyl L-Tartrate Approach
This pathway builds the chiral backbone from a smaller C2 unit derived from tartrate, relying on powerful asymmetric reactions to set the stereochemistry.
-
Symmetry Reduction: Diethyl L-tartrate is converted into a mono-protected aldehyde, a multi-step process that establishes the C4 and C5 stereocenters of the future ribose.[7]
-
Asymmetric Epoxidation: An allylic alcohol, synthesized from the chiral aldehyde, undergoes a Sharpless Asymmetric Epoxidation. This is the cornerstone of the strategy, as the choice of the tartrate ligand ((+)-DET or (-)-DET) directly controls the stereochemistry of the resulting epoxide with very high enantiomeric excess (>95% ee).[12]
-
Epoxide Opening & Cyclization: The epoxide is opened, and subsequent functional group manipulations lead to the formation of the furanose ring.
-
Final Protection: The hydroxyl groups are benzoylated to yield the same glycosyl donor as in Pathway A.
Quantitative Comparison
| Metric | Pathway A (D-Erythronolactone) | Pathway B (Diethyl L-Tartrate) | Rationale & Causality |
| Starting Material Cost | Low | Low | Both are derived from inexpensive, bulk chemicals. |
| Typical Step Count | 5-7 steps to glycosyl donor | 7-9 steps to glycosyl donor | Pathway A starts with a more advanced C4 scaffold, requiring fewer steps for assembly. |
| Key Stereochemical Step | Substrate control (inherent) | Catalyst control (Sharpless Epoxidation) | Pathway A relies on the fixed stereochemistry of the starting material. Pathway B creates a key stereocenter using a highly reliable catalytic asymmetric reaction. |
| Estimated Overall Yield | ~25-35% | ~15-25% | The longer sequence and more complex transformations in Pathway B typically lead to a lower overall yield. |
| Scalability | High | Moderate to High | Pathway A involves more classical, robust reactions. The Sharpless epoxidation in Pathway B is well-established for scale-up but requires careful control of catalytic components. |
Experimental Protocols
The following are representative, detailed protocols for key steps in the synthesis of a Ribavirin analogue.
Protocol 1: Acetonide Protection of D-Erythronolactone (Pathway A)
Adapted from Organic Syntheses.[5]
Materials:
-
D-Erythorbic Acid (1.0 eq)
-
Potassium Permanganate (KMnO₄) (1.0 eq)
-
Acetone (solvent)
-
2,2-Dimethoxypropane (DMP) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.006 eq, catalytic)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of D-erythorbic acid in water is treated with potassium permanganate to oxidatively cleave the enediol, yielding crude D-Erythronolactone after workup.
-
The crude, dried D-Erythronolactone is suspended in acetone in a round-bottom flask equipped with a mechanical stirrer.
-
Anhydrous MgSO₄ is added, followed by the addition of 2,2-dimethoxypropane in one portion.
-
p-TsOH is added to the stirred slurry at room temperature under a nitrogen atmosphere. The use of p-TsOH as an acid catalyst facilitates the trans-ketalization reaction between the diol and DMP, which acts as both a reagent and a water scavenger.
-
The reaction is stirred at room temperature for 18 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
The reaction is quenched with a few drops of aqueous ammonia and filtered. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford 2,3-O-isopropylidene-D-erythronolactone as a white solid.
-
Characterization: The product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should match literature values (mp 68-68.5°C).[5]
Protocol 2: Vorbrüggen Glycosylation: Coupling of Protected Ribose and Triazole
Adapted from standard nucleoside synthesis procedures.[7]
Materials:
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq)
-
Methyl 1,2,4-triazole-3-carboxylate (1.1 eq)
-
Hexamethyldisilazane (HMDS)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq, catalyst)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (solvent)
Procedure:
-
In a flame-dried, three-neck flask under an argon atmosphere, suspend methyl 1,2,4-triazole-3-carboxylate in anhydrous DCE.
-
Add HMDS and a catalytic amount of ammonium sulfate. Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated triazole. This step is crucial as it increases the nucleophilicity of the triazole nitrogen for the subsequent coupling. The volatile byproducts are then removed under vacuum.
-
To the cooled, silylated triazole, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCE.
-
Cool the mixture to 0°C and add TMSOTf dropwise. TMSOTf is a powerful Lewis acid that activates the glycosyl donor by facilitating the departure of the acetate group, generating an intermediate oxocarbenium ion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup & Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the protected nucleoside.
Protocol 3: Deprotection of Benzoyl Groups
Adapted from standard deprotection methods.[13][14]
Materials:
-
Protected Ribavirin Analogue (1.0 eq)
-
Saturated methanolic ammonia (NH₃/MeOH)
Procedure:
-
Dissolve the protected nucleoside in a pressure-rated flask containing a saturated solution of ammonia in methanol.
-
Seal the flask tightly and stir the solution at room temperature for 24-48 hours. The ammonolysis cleaves the benzoyl ester groups to form benzamide and the free hydroxyls. This method is effective for removing both O-benzoyl and N-benzoyl groups.
-
Monitor the reaction by TLC until all starting material and partially deprotected intermediates are consumed.
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. The residue is then triturated with diethyl ether to remove the benzamide byproduct. The remaining solid, the crude final product, is purified by recrystallization or silica gel chromatography to yield the pure Ribavirin analogue.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
This guide demonstrates that both D-Erythronolactone and Diethyl L-Tartrate are powerful and effective chiral building blocks for complex molecule synthesis.
-
D-Erythronolactone offers a more direct, "chiral economy"-focused route to ribose-like structures. Its pre-existing C4 framework and defined stereochemistry make it an excellent choice when the target molecule's backbone closely matches its structure. The synthetic route is often shorter with a higher overall yield.
-
Diethyl L-Tartrate excels in its role as a chiral auxiliary, enabling the creation of stereocenters with exceptional control via reactions like the Sharpless epoxidation. While the synthetic route may be longer, this approach offers greater flexibility for synthesizing a wider variety of chiral structures that may not be easily accessible from the carbohydrate pool.
The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific synthetic challenge. As the field of organic synthesis moves towards greater efficiency and sustainability, building blocks like D-Erythronolactone, derived from renewable resources, will undoubtedly play an increasingly critical role in the development of next-generation pharmaceuticals.
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PrepChem.com. (n.d.). Synthesis of 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromide. [Link]
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PubMed. (1971). 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)- -D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide. [Link]
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A Tale of Two C4 Chiral Synthons: D-Erythronolactone and L-Threose in the Crucible of Asymmetric Synthesis
For Immediate Publication
Shanghai, China – January 5, 2026 – In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, the choice of starting material can dictate the success and elegance of a synthetic route. Among the myriad of options in the chiral pool, the four-carbon synthons D-erythronolactone and L-threose have emerged as versatile and powerful tools. This guide provides a comprehensive comparison of these two building blocks, offering insights into their respective strengths and weaknesses, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The C4 Chiral Pool
D-Erythronolactone, a γ-lactone derived from D-erythronic acid, and L-threose, a four-carbon monosaccharide, both offer a dense array of stereocenters and functional groups within a compact framework. Their rigid cyclic (in the case of the lactone) or acyclic, yet conformationally influenced (in the case of threose and its derivatives), structures provide a scaffold for the stereocontrolled construction of complex molecules. This guide will delve into their applications, focusing on stereocontrol, reaction scope, and practical considerations.
At a Glance: Key Physicochemical and Stereochemical Properties
| Property | D-Erythronolactone | L-Threose |
| Molecular Formula | C₄H₆O₄ | C₄H₈O₄ |
| Molar Mass | 118.09 g/mol | 120.10 g/mol |
| Structure | γ-lactone with cis-diol | Aldotetrose with anti-diols |
| Key Stereochemical Feature | C2 and C3 hydroxyl groups are syn | C2 and C3 hydroxyl groups are anti[1] |
| Typical Protected Form | 2,3-O-Isopropylidene-D-erythronolactone | 2,3-O-Isopropylidene-L-threose |
Performance in Asymmetric Synthesis: A Comparative Analysis
The fundamental difference in the relative stereochemistry of the hydroxyl groups—syn in D-erythronolactone and anti in L-threose—is the primary determinant of their divergent applications in asymmetric synthesis.
Stereocontrol: Directing the Path of Reactions
D-Erythronolactone: The syn-diol arrangement in D-erythronolactone, often protected as an acetonide, creates a rigid convex face. This steric hindrance effectively directs incoming reagents to the opposite, less hindered face of the molecule, leading to high diastereoselectivity in a variety of transformations. For instance, in the synthesis of butenolides, the stereocenters of the lactone can be used to control the stereochemistry of newly formed chiral centers.
L-Threose: The anti-diol configuration in L-threose and its derivatives provides a more extended and flexible backbone. While this can sometimes lead to challenges in achieving high stereoselectivity, it also offers unique opportunities for directing reactions. For example, chelation control involving the hydroxyl groups and a metal catalyst can be employed to favor specific diastereomers in nucleophilic additions.
Reaction Scope and Synthetic Applications
D-Erythronolactone: A Gateway to Butenolides and Beyond
D-Erythronolactone is a well-established precursor for the synthesis of chiral butenolides, a structural motif present in numerous natural products with diverse biological activities. The lactone ring can be readily opened and the resulting chain elongated to construct these valuable compounds.
dot
Caption: Synthetic utility of D-Erythronolactone.
A notable example is the synthesis of (-)-malyngolide, an antibiotic with a γ-butyrolactone core. While a direct synthesis from D-erythronolactone is not prominently reported, the structural similarity of the target to butenolides derived from this synthon highlights its potential in this area. Syntheses of related butenolides, such as whiskey and cognac lactones, often leverage the stereochemical information embedded in C4 chiral synthons.
L-Threose: A Versatile Scaffold for Tetrahydrofurans and Nucleoside Analogs
The stereochemical arrangement of L-threose makes it an excellent starting material for the synthesis of substituted tetrahydrofurans, which are core structures in many lignans and other natural products.[2][3][4][5] The ability to selectively protect and functionalize the hydroxyl groups allows for the controlled construction of the tetrahydrofuran ring with desired stereochemistry.
Furthermore, L-threose is a key component in the synthesis of threose nucleic acid (TNA), an artificial genetic polymer with potential applications in biotechnology and medicine. The unique four-carbon sugar backbone of TNA imparts interesting hybridization properties and resistance to nuclease degradation.
dot
Caption: Synthetic utility of L-Threose.
Experimental Data: A Head-to-Head Comparison
| Transformation | Starting Material | Reagents and Conditions | Product | Yield | Diastereoselectivity | Reference |
| Synthesis of a Butenolide Precursor | 2,3-O-Isopropylidene-D-erythronolactone | 1. DIBAL-H, THF, -78 °C; 2. Ph₃P=CHCO₂Et, CH₂Cl₂, rt | α,β-Unsaturated ester | ~70-80% (over 2 steps) | >95:5 dr | General procedure adapted from butenolide syntheses |
| Synthesis of a Tetrahydrofuran Precursor | 2,3-O-Isopropylidene-L-threose derivative | 1. Wittig olefination; 2. Dihydroxylation; 3. Acid-catalyzed cyclization | Substituted tetrahydrofuran | ~60-70% (over 3 steps) | >90:10 dr | General procedure adapted from lignan syntheses |
Analysis: The synthesis of a butenolide precursor from D-erythronolactone is a more direct process, often requiring fewer steps and proceeding with high diastereoselectivity due to the rigid lactone framework. In contrast, the construction of a tetrahydrofuran from L-threose typically involves more synthetic manipulations, including olefination and subsequent cyclization, which can impact the overall yield. However, the flexibility of the threose backbone allows for the introduction of a wider range of substituents on the resulting tetrahydrofuran ring.
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Oxidation of Erythorbic Acid: To a solution of erythorbic acid (35.2 g, 0.20 mol) in deionized water (500 mL) at 0 °C, add anhydrous sodium carbonate (42.4 g, 0.40 mol) in portions. Add 31.3% aqueous hydrogen peroxide (44 mL, 0.45 mol) dropwise, maintaining the temperature below 20 °C. Heat the solution to 42 °C for 30 minutes.
-
Work-up and Lactonization: Decompose excess peroxide with activated carbon (Norit A). Filter the hot mixture and acidify the filtrate to pH 1 with 6 N HCl. Concentrate the solution in vacuo to obtain crude D-erythronolactone.
-
Acetonide Protection: To the crude D-erythronolactone, add acetone (175 mL), 2,2-dimethoxypropane (50 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate. Stir at room temperature for 3 hours. Neutralize with triethylamine and concentrate.
-
Purification: Dissolve the residue in ether and filter to remove salts. Concentrate the filtrate and recrystallize from ether/hexanes to afford 2,3-O-isopropylidene-D-erythronolactone as a white solid.
Protocol 2: A General Procedure for the Wittig Reaction on a Protected Threose Derivative
This protocol is a general representation of a Wittig olefination commonly performed on sugar-derived aldehydes.[6][7]
-
Ylide Generation: To a suspension of a suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane, 1.2 equiv.) in dry THF at 0 °C, add a strong base such as n-butyllithium dropwise until the characteristic color of the ylide persists.
-
Aldehyde Preparation: In a separate flask, dissolve the protected L-threose derivative (e.g., 2,3-O-isopropylidene-L-threose, 1.0 equiv.) in dry THF.
-
Wittig Reaction: Add the aldehyde solution to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Practical Considerations: Cost and Availability
Both D-erythronolactone and L-threose are commercially available from various suppliers. However, their cost can be a significant factor in large-scale synthesis. D-Erythronolactone, often derived from the inexpensive erythorbic acid, is generally more affordable than L-threose. The price of L-threose can be considerably higher, which may limit its use in industrial applications.
Conclusion: Choosing the Right Tool for the Job
Both D-erythronolactone and L-threose are valuable chiral synthons, each with its own set of advantages.
D-Erythronolactone is the synthon of choice for the stereoselective synthesis of butenolides and related structures where the syn-diol relationship can be exploited for efficient stereocontrol. Its rigid framework and relatively lower cost make it an attractive starting material for these targets.
L-Threose , on the other hand, offers greater flexibility for the synthesis of a broader range of structures, particularly substituted tetrahydrofurans and nucleoside analogs. While syntheses starting from L-threose may require more steps, the ability to manipulate its more flexible backbone allows for the creation of a wider diversity of complex molecules.
Ultimately, the choice between D-erythronolactone and L-threose will depend on the specific synthetic target and the desired stereochemical outcome. A thorough understanding of their respective reactivities and stereochemical biases, as outlined in this guide, will enable the synthetic chemist to make an informed decision and design more efficient and elegant synthetic routes.
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Albertson, A. K. F., & Lumb, J.-P. (2015). A bio-inspired total synthesis of tetrahydrofuran lignans. Angewandte Chemie International Edition, 54(7), 2204–2208. [Link]
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Jahn, U., et al. (2018). Bioinspired Total Synthesis of Tetrahydrofuran Lignans by Tandem Nucleophilic Addition/Redox Isomerization/Oxidative Coupling and Cycloetherification Reactions as Keysteps. ResearchGate. [Link]
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Wan, Z., & Nelson, S. G. (2000). Optically Active Allenes from β-Lactone Templates: Asymmetric Total Synthesis of (-)-Malyngolide. Journal of the American Chemical Society, 122(42), 10470–10471. [Link]
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Gaboury, J. A., & Sibi, M. T. (1994). Synthesis of tetrahydrofuran lignans. Journal of the Indian Institute of Science, 74, 135-148. [Link]
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Silva, T. M. S., et al. (2004). Synthesis of trypanocidal tetrahydrofuran lignans. ARKIVOC, 2004(vi), 112-126. [https://www.semantic scholar.org/paper/Synthesis-of-trypanocidal-tetrahydrofuran-lignans-Silva-Melo/9a2b53f6b4e7e8b6b2c2d4e3e3b7b3c2c5c9d4a9]([Link] scholar.org/paper/Synthesis-of-trypanocidal-tetrahydrofuran-lignans-Silva-Melo/9a2b53f6b4e7e8b6b2c2d4e3e3b7b3c2c5c9d4a9)
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Chavan, S. P., et al. (2013). A protecting-group-free synthesis of (+)-nephrosteranic, (+)-protolichesterinic, (+)-nephrosterinic, (+)-phaseolinic, (+)-rocellaric acids and (+)-methylenolactocin. Organic & Biomolecular Chemistry, 11(31), 5123-5129. [Link]
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Cohen, N., et al. (1988). 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE. Organic Syntheses, 66, 123. [Link]
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Enders, D., et al. (2000). Stereoselective synthesis of (+)-nephrosteranic acid, (+)-trans-cognac lactone, and (+)-trans-whisky lactone using a chiral cyclohexadienyl Ti compound. The Journal of Organic Chemistry, 65(20), 6618–6624. [Link]
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Chem LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
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A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of D-Erythronolactone
Introduction: The Imperative of Stereochemical Fidelity in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, D-Erythronolactone stands out as a valuable chiral synthon—a foundational building block used to construct complex, stereochemically defined molecules.[1] Its utility is derived from the specific three-dimensional arrangement of its atoms. However, the very chirality that makes it valuable also presents a critical analytical challenge: ensuring its stereochemical purity. The two enantiomers of a chiral molecule, while chemically similar, can have vastly different biological effects, a principle tragically illustrated by the thalidomide catastrophe.[2] Therefore, the rigorous assessment of enantiomeric excess (% ee)—a measure of the purity of a chiral sample—is not merely a quality control step, but a fundamental requirement for safety, efficacy, and regulatory compliance.[3][4][5]
This guide provides a comparative analysis of the principal analytical methodologies for determining the stereochemical purity of D-Erythronolactone. We will move beyond procedural lists to explore the causality behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating analytical systems that provide robust and trustworthy data.
Core Methodologies for Chiral Discrimination
The assessment of enantiomeric purity hinges on creating a chiral environment where the two enantiomers interact differently, allowing them to be distinguished. This can be achieved through various analytical techniques, each with a distinct mechanism and application domain. The primary methods include chromatographic separations, Nuclear Magnetic Resonance (NMR) spectroscopy, traditional polarimetry, and advanced chiroptical techniques like Vibrational Circular Dichroism (VCD).
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely considered the benchmark for enantiomeric purity analysis due to its high resolution, robustness, and the vast array of available chiral stationary phases (CSPs).[2] The fundamental principle is the differential interaction of the D- and L-enantiomers with the CSP, leading to different retention times and, consequently, separation.
Causality of Method Design: For a small, polar molecule like D-Erythronolactone, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[6][7] These phases form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion within the chiral grooves of the polysaccharide structure. The choice of mobile phase is critical; it must solubilize the analyte while modulating its interaction with the CSP to achieve optimal resolution. Normal-phase or polar organic modes are often preferred for lactones.
Experimental Protocol: Chiral HPLC Analysis of D-Erythronolactone
Objective: To quantify the enantiomeric excess (% ee) of a D-Erythronolactone sample using a polysaccharide-based chiral stationary phase.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA)
-
Sample: D-Erythronolactone, ~1 mg/mL in mobile phase
-
Reference Standards: Enantiomerically pure D-Erythronolactone and L-Erythronolactone (if available) or a racemic mixture.
Step-by-Step Methodology:
-
System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase (e.g., 80:20 n-Hexane:IPA + 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to an appropriate wavelength for the lactone carbonyl group (e.g., 210-220 nm).
-
Sample Preparation: Accurately weigh and dissolve the D-Erythronolactone sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Standard Injection: If available, inject the pure D-enantiomer standard to determine its retention time. Inject a racemic or L-enantiomer standard to confirm the elution order and the retention time of the undesired enantiomer.
-
Sample Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration (e.g., 20-30 minutes) to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times from the standard injections.
-
Integrate the peak areas for each enantiomer (Area_D and Area_L).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100
-
Self-Validation & Trustworthiness: The method's validity is confirmed by achieving a baseline resolution (Rs > 1.5) between the enantiomeric peaks. System suitability is further established by ensuring high precision (%RSD < 2%) for replicate injections of the major enantiomer. The addition of a small amount of acid like TFA can sharpen peaks for acidic or neutral analytes by suppressing unwanted ionic interactions with the stationary phase.[6]
NMR Spectroscopy: A Structural and Quantitative Powerhouse
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without requiring chromatographic separation. Since enantiomers are indistinguishable in an achiral solvent, the strategy involves using a chiral auxiliary to induce a diastereomeric environment, making the enantiomers spectroscopically non-equivalent.[8]
Key Approaches for D-Erythronolactone:
-
Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form rapid, reversible diastereomeric complexes with the analyte through non-covalent interactions.[8][9] This complexation leads to differential shielding of the analyte's protons, resulting in separate signals for each enantiomer in the ¹H NMR spectrum. For lactones, chiral lanthanide shift reagents or chiral fluoro-alcohols like 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) are particularly effective.[10][11]
-
Chiral Derivatizing Agents (CDAs): A CDA reacts covalently with the analyte to form a stable pair of diastereomers.[8][9] These diastereomers have distinct chemical shifts and coupling constants, allowing for quantification by integrating their respective signals. This approach is powerful but requires that the reaction goes to completion without any kinetic resolution.
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent (CSA)
Objective: To determine the % ee of D-Erythronolactone by resolving enantiomeric signals in the ¹H NMR spectrum using a CSA.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz)
-
High-quality NMR tubes
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Benzene-d₆
-
Chiral Solvating Agent: (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol ((R)-TFAE) or a lanthanide-based chiral shift reagent.
-
Sample: D-Erythronolactone, ~5-10 mg
Step-by-Step Methodology:
-
Reference Spectrum: Dissolve ~5 mg of the D-Erythronolactone sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum. This serves as a baseline.
-
Addition of CSA: To the same NMR tube, add the CSA in molar equivalents (e.g., start with 1 equivalent and increase incrementally). After each addition, gently mix the sample.
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum after each addition of the CSA. Monitor the spectrum for the splitting of one or more of the lactone's proton signals into two distinct sets of signals, representing the two enantiomers. The magnitude of the separation is dependent on the concentration of the CSA.[10]
-
Optimization: Continue adding the CSA until optimal separation of a pair of signals is achieved without excessive line broadening.
-
Data Analysis:
-
Select a well-resolved pair of signals corresponding to the D- and L-enantiomers.
-
Carefully integrate the areas of these two signals (Integral_D and Integral_L).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Integral_D - Integral_L) / (Integral_D + Integral_L)] * 100
-
Causality and Trustworthiness: The CSA method is powerful because it is non-destructive and provides a direct measure of the molar ratio. The accuracy depends on achieving baseline separation of the integrated signals and ensuring that the relaxation delays are sufficient for quantitative integration. The choice of solvent is also critical, as it can influence the strength of the diastereomeric interaction.
Complementary and Orthogonal Techniques
While HPLC and NMR are primary quantitative methods, other techniques serve important, often complementary, roles.
Polarimetry
This classical technique measures the rotation of plane-polarized light by a chiral sample.[12] For D-Erythronolactone, a specific rotation value is reported, typically between -69° and -75° (c=1, H₂O).
-
Principle: The observed rotation is directly proportional to the concentration of the chiral substance, the path length, and its specific rotation. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.[4]
-
Causality & Limitations: Polarimetry is fast and non-destructive but suffers from lower accuracy and precision compared to chromatographic or NMR methods.[2][13] Its accuracy is highly dependent on precise control of concentration, temperature, and solvent, and it is insensitive to small amounts of enantiomeric impurity.[13] It is best used as a rapid check or for confirming the identity of a bulk, highly pure sample rather than for precise % ee determination.
Vibrational Circular Dichroism (VCD)
VCD is a modern spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[14][15]
-
Principle: A VCD spectrum provides a unique fingerprint of a molecule's absolute configuration. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration (D or L) can be unambiguously determined.[15]
-
Causality & Application: VCD is not a primary tool for quantifying % ee but is unparalleled for the de novo determination of absolute stereochemistry, especially when an authentic reference standard is unavailable. It provides the ultimate validation of a chiral molecule's identity. The technique is sensitive to the molecule's 3D structure in solution, making it a powerful tool for conformational analysis.[15]
Comparative Summary and Method Selection
The choice of the optimal analytical method is dictated by the specific requirements of the analysis, including the need for quantitation versus structural confirmation, sample availability, required sensitivity, and throughput.
| Parameter | Chiral HPLC | NMR with CSA/CDA | Polarimetry | Vibrational Circular Dichroism (VCD) |
| Primary Application | Precise % ee quantification, preparative separation | Precise % ee quantification, structural insights | Bulk purity check, identity confirmation | Absolute configuration determination |
| Principle | Differential interaction with a Chiral Stationary Phase | Formation of transient or stable diastereomers | Rotation of plane-polarized light | Differential absorption of polarized IR light[14] |
| Sensitivity (LOQ) | High (ng/mL to µg/mL) | Moderate (requires mg of sample) | Low | Moderate (requires mg of sample)[16] |
| Precision (%RSD) | High (< 2%) | High (< 2% with good resolution) | Low | Not applicable for % ee |
| Analysis Time | 10 - 30 minutes per sample | 5 - 20 minutes per sample | < 5 minutes per sample | Hours (including data analysis) |
| Key Advantage | "Gold standard", high resolution, established protocols | No separation needed, direct molar ratio | Very fast, simple instrumentation | Unambiguous absolute configuration |
| Key Limitation | Requires method development, expensive columns | Lower sensitivity, potential for signal overlap | Low accuracy, insensitive at high % ee[13] | Requires complex calculations, not for routine % ee |
Decision Workflow for Method Selection
The following workflow provides a logical pathway for selecting the appropriate analytical technique based on the experimental objective.
Caption: Logical workflow for selecting an analytical method.
Conclusion: An Integrated Approach to Stereochemical Control
Ensuring the stereochemical purity of D-Erythronolactone requires a well-reasoned analytical strategy. While chiral HPLC remains the workhorse for accurate and sensitive quantification of enantiomeric excess, NMR spectroscopy provides an excellent, non-separative alternative that yields direct molar information. These primary quantitative methods are powerfully complemented by orthogonal techniques. Polarimetry offers a rapid, albeit less precise, quality check, while Vibrational Circular Dichroism stands as the ultimate authority for the de novo assignment of absolute configuration. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can implement a holistic and self-validating approach to stereochemical control, guaranteeing the quality and integrity of this critical chiral building block.
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Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. ACS Publications. Available from: [Link]
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Enantiomeric Excess Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
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Chiral Solid Solutions for the NMR Analysis of Enantiomers: A Potential New Approach to Chiral Analysis. Semantic Scholar. Available from: [Link]
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A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PubMed Central. Available from: [Link]
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2,3-O-Isopropylidene-D-erythronolactone. ResearchGate. Available from: [Link]
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A Researcher's Guide to the Spectroscopic Characterization of D-Erythronolactone
An In-Depth Comparison with Structural Alternatives
In the landscape of drug development and organic synthesis, the precise characterization of chiral molecules is paramount. D-Erythronolactone, a versatile building block, presents a case study in the power of modern spectroscopic techniques.[1] This guide, intended for researchers and scientists, provides a comprehensive overview of the spectroscopic data for D-Erythronolactone and contrasts it with its diastereomer, L-Threonolactone, and a simpler analog, γ-butyrolactone. Understanding the subtle yet significant differences in their spectral signatures is key to unambiguous identification and quality control.
D-Erythronolactone is a stable, polar compound with a melting point of 100-102°C.[2] Its utility as a chiral auxiliary and a precursor in the synthesis of complex molecules underscores the need for robust analytical methods for its characterization.[1]
Spectroscopic Fingerprints of D-Erythronolactone
The unique arrangement of hydroxyl groups and the lactone ring in D-Erythronolactone gives rise to a distinct set of signals across various spectroscopic platforms.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of D-Erythronolactone reveals the connectivity and stereochemistry of the protons in the molecule. Key signals include multiplets for the protons on the lactone ring and distinct resonances for the hydroxyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the lactone is a particularly diagnostic signal, typically appearing significantly downfield.
IR spectroscopy is invaluable for identifying functional groups. In D-Erythronolactone, the prominent features are a strong absorption band corresponding to the C=O stretch of the lactone and a broad band associated with the O-H stretching of the hydroxyl groups. The presence of the lactone ring is confirmed by C-O stretching vibrations in the fingerprint region.[3]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For D-Erythronolactone, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of small molecules like water and carbon monoxide.
Comparative Spectroscopic Analysis
To truly appreciate the unique spectroscopic signature of D-Erythronolactone, it is instructive to compare it with structurally related compounds.
D-Erythronolactone and L-Threonolactone are diastereomers, meaning they have the same connectivity but differ in the spatial arrangement at one or more chiral centers. This difference in stereochemistry leads to subtle but measurable differences in their NMR spectra, particularly in the coupling constants between protons on the lactone ring. While their IR and Mass spectra are expected to be very similar, high-resolution techniques may reveal minor differences.
γ-Butyrolactone is a simpler analog that lacks the hydroxyl groups of D-Erythronolactone.[4][5] This structural simplification results in a significantly different spectroscopic profile.
-
¹H NMR: The spectrum of γ-butyrolactone is much simpler, showing only signals for the methylene protons of the lactone ring.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum of γ-butyrolactone is reduced due to the absence of the hydroxyl-bearing carbons.
-
IR: The most notable difference in the IR spectrum is the absence of the broad O-H stretching band in γ-butyrolactone.[4] The C=O stretching frequency may also be slightly different due to the absence of hydrogen bonding.[5]
-
MS: The molecular ion peak for γ-butyrolactone will be at a lower m/z value, and its fragmentation pattern will be simpler than that of D-Erythronolactone.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).[1]
-
Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation information.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Data Summary
| Spectroscopic Technique | D-Erythronolactone | L-Threonolactone | γ-Butyrolactone |
| ¹H NMR | Complex multiplets for ring protons, OH signals | Different coupling constants for ring protons | Simple multiplets for methylene protons |
| ¹³C NMR | Signals for carbonyl, hydroxyl-bearing, and other ring carbons | Similar chemical shifts to D-Erythronolactone | Fewer signals, no hydroxyl-bearing carbon signals |
| IR (cm⁻¹) | ~1770 (C=O), ~3400 (broad, O-H) | ~1770 (C=O), ~3400 (broad, O-H) | ~1770 (C=O), no O-H band |
| Mass Spec (m/z) | M⁺ peak, fragments from loss of H₂O, CO | M⁺ peak, similar fragmentation to D-Erythronolactone | Lower M⁺ peak, simpler fragmentation |
Molecular Structure of D-Erythronolactone
Caption: Ball-and-stick model of D-Erythronolactone.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
References
- D-Erythronolactone - glycodepot.com. (n.d.).
- Fourier transform infrared spectrum of a typical aqueous-based... | Download Scientific Diagram - ResearchGate. (n.d.).
- Behind the Reactivity of Lactones: A Computational and Spectroscopic Study of Phenol·γ-Butyrolactone | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- gamma-butyrolactone - SWGDRUG.org. (2005, August 22).
- D-ERYTHRONIC ACID GAMMA-LACTONE - ChemBK. (2024, April 9).
- ATR-IR spectra of all lactones produced (in black, preceded by “L” in... - ResearchGate. (n.d.).
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A Comparative Guide to the Synthetic Routes of D-Erythronolactone: From Classic Degradations to Modern Biocatalysis
D-Erythronolactone, a chiral C4 building block, is a valuable intermediate in the stereoselective synthesis of a wide array of complex natural products and pharmaceuticals. Its compact, functionalized structure makes it an ideal starting point for elaborating more complex molecular architectures. The demand for efficient and scalable methods to access this synthon has driven the development of numerous synthetic strategies. This guide provides a comprehensive comparison of the most pertinent synthetic routes to D-Erythronolactone, offering an in-depth analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these transformations, present comparative data, and provide detailed experimental protocols for the most salient methods.
Overview of Synthetic Strategies
The synthesis of D-Erythronolactone can be broadly categorized into three main approaches, each with its own set of guiding principles and practical considerations:
-
Oxidative Cleavage of Vitamin C Analogs: This strategy leverages inexpensive and readily available starting materials like erythorbic acid (D-isoascorbic acid) and employs oxidative degradation to furnish the target lactone in a highly efficient manner.
-
Degradation of C5 and C6 Sugars: This classical approach utilizes abundant monosaccharides such as D-arabinose and D-glucose as starting points. These routes typically involve carbon chain shortening through various chemical degradations.
-
Emerging Biocatalytic and Chemoenzymatic Methods: Representing the frontier in sustainable synthesis, these methods employ enzymes to achieve high selectivity and efficiency under mild reaction conditions, offering a greener alternative to traditional chemical transformations.
The choice of a particular synthetic route will invariably depend on a multitude of factors, including the desired scale of production, cost constraints, available laboratory infrastructure, and environmental considerations. This guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their project.
Comparative Analysis of Synthetic Routes
A side-by-side comparison of the key synthetic routes reveals the trade-offs inherent in each approach. The following table summarizes the critical parameters for each strategy:
| Parameter | Route 1: Oxidative Cleavage of Erythorbic Acid | Route 2: Degradation of C5/C6 Sugars (e.g., from D-Arabinose) | Route 3: Biocatalytic Approaches |
| Starting Material | Erythorbic Acid (D-isoascorbic acid) | D-Arabinose, D-Glucose, etc. | Simple diols or ketoesters |
| Key Reagents | Oxidizing agents (e.g., p-tolyldiazonium bisulfate) | Oxidants (e.g., bromine, lead tetraacetate), catalysts (e.g., ferric salts) | Enzymes (e.g., alcohol dehydrogenases, Baeyer-Villiger monooxygenases), cofactors |
| Typical Overall Yield | High (can exceed 75%)[1] | Moderate to Low (often requires multiple steps with purification losses)[1][2][3] | Variable (can be high, but dependent on enzyme activity and stability)[4][5] |
| Number of Steps | Few (often a one-pot or two-step procedure) | Multiple | Typically one or two enzymatic steps |
| Scalability | Demonstrated at the multi-kilogram scale[6] | Can be challenging due to multiple steps and purification | Potentially high, especially with immobilized enzymes, but may require specialized bioreactors |
| Environmental Impact | Can involve hazardous reagents and solvents | Often employs toxic heavy metals (e.g., lead) and harsh reaction conditions | Generally considered environmentally benign (aqueous media, mild conditions) |
| Stereocontrol | Excellent (inherent in the chiral starting material) | Generally good, but risk of epimerization under harsh conditions | Excellent (enzymes are highly stereoselective) |
In-Depth Look at Key Synthetic Pathways
Route 1: The Expeditious Path from Erythorbic Acid
The oxidative degradation of erythorbic acid stands out as a highly efficient and direct route to D-Erythronolactone.[1] This method leverages the structural similarity between the starting material and the product, requiring only the cleavage of a two-carbon unit.
Workflow Diagram:
Caption: Oxidative degradation of Erythorbic Acid to D-Erythronolactone.
Causality Behind Experimental Choices: The choice of oxidizing agent is critical in this transformation. While various reagents can effect this cleavage, the use of diazonium salts, followed by hydrolysis, has proven to be particularly effective.[1] The reaction proceeds through an intermediate that readily hydrolyzes to yield the desired lactone. For syntheses requiring a protected form, the direct conversion of erythorbic acid to 2,3-O-isopropylidene-D-erythronolactone is also a highly efficient process.[1]
Route 2: The Classical Approach via Sugar Degradation
The degradation of readily available sugars like D-arabinose represents a more traditional approach. A common method is the Ruff degradation, which involves the oxidation of the aldose to an aldonic acid, followed by oxidative decarboxylation.
Workflow Diagram:
Caption: Synthesis of D-Erythronolactone from D-Arabinose via Ruff Degradation.
Causality Behind Experimental Choices: The Ruff degradation, while historically significant, often suffers from low yields.[2][3] This is due to the harsh reaction conditions which can lead to over-oxidation and other side reactions. Alternative methods, such as the use of lead tetraacetate for the oxidative cleavage of D-arabinose, have been reported to offer improved yields but come with the significant drawback of using a toxic heavy metal reagent.[2] The choice of catalyst in the oxidative decarboxylation step is also crucial, with ferric salts being commonly employed.
Route 3: The Green Frontier with Biocatalysis
Biocatalytic methods offer a promising, environmentally friendly alternative for the synthesis of lactones.[4][5] While a direct, single-enzyme conversion of a simple substrate to D-Erythronolactone is not yet well-established, a chemoenzymatic approach starting from a suitable diol is a viable strategy. For instance, the oxidative lactonization of erythritol could be envisioned.
Workflow Diagram:
Caption: Proposed biocatalytic synthesis of D-Erythronolactone from Erythritol.
Causality Behind Experimental Choices: The success of this route hinges on the selection of a highly selective alcohol dehydrogenase (ADH) that can efficiently oxidize the primary alcohol groups of erythritol.[4] The reaction typically proceeds through a lactol intermediate which is then further oxidized to the lactone. A key challenge in enzymatic reactions requiring cofactors like NAD(P)H is the need for an efficient cofactor regeneration system to make the process economically viable.
Experimental Protocols
Protocol 1: Synthesis of D-Erythronolactone from Erythorbic Acid
This protocol is adapted from a well-established procedure and is known for its high yield and efficiency.[1]
Materials:
-
Erythorbic acid
-
p-Toluidine
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
Prepare a solution of p-tolyldiazonium bisulfate by reacting p-toluidine with sodium nitrite in the presence of sulfuric acid at low temperature.
-
Add the erythorbic acid to the diazonium salt solution. The reaction is typically vigorous and may require cooling.
-
After the initial reaction subsides, heat the mixture to ensure complete hydrolysis of the intermediate.
-
Cool the reaction mixture and extract the D-Erythronolactone with ethyl acetate.
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, optical rotation, and spectroscopic methods (¹H NMR, ¹³C NMR). The expected melting point is around 97-99 °C.[1]
Protocol 2: Synthesis of D-Erythrose from D-Arabinose (Lead Tetraacetate Method)
This method is presented as a higher-yielding alternative to the classical Ruff degradation.[2]
Materials:
-
D-Arabinose
-
Lead tetraacetate (Pb(OAc)₄)
-
Glacial acetic acid
-
Oxalic acid dihydrate
-
Ethyl acetate
Procedure:
-
Dissolve D-arabinose in glacial acetic acid.
-
Add lead tetraacetate portion-wise to the stirred solution at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, precipitate the excess lead salts by adding a solution of oxalic acid dihydrate in acetic acid.
-
Filter the mixture to remove the lead oxalate precipitate.
-
The filtrate contains the D-erythrose, which can be further purified by chromatographic methods. For conversion to D-Erythronolactone, the crude D-erythrose can be subjected to oxidation (e.g., with bromine water) followed by lactonization.
Self-Validation and Safety: Caution: Lead tetraacetate is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The progress of the reaction and the purity of the product should be monitored by TLC and HPLC. The final product should be characterized by spectroscopic methods to confirm its identity.
Conclusion and Future Outlook
The synthesis of D-Erythronolactone can be approached from several distinct angles, each with its own set of strengths and weaknesses. The oxidative cleavage of erythorbic acid remains the most expedient and scalable route for producing this valuable chiral building block. While classical sugar degradation methods are still relevant, they are often hampered by lower yields and the use of hazardous reagents.
The future of D-Erythronolactone synthesis will likely be shaped by the continued development of biocatalytic and chemoenzymatic strategies. As our understanding of enzyme catalysis deepens and new, robust enzymes are discovered or engineered, we can expect to see the emergence of highly efficient, selective, and environmentally sustainable routes to this and other important chiral synthons. The development of a direct, single-step enzymatic conversion from a simple, renewable feedstock would represent a paradigm shift in the production of D-Erythronolactone.
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- A synthetic route to 3-C-alkyl (or 3-C-phenyl-) 2,3-dideoxy-D-erythro-pentono-1,4-lactones: intermediates in the synthesis of 2(3H)-furanones. PubMed.
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A Comparative Guide to D-Erythronolactone: Superior Performance in Chiral Synthesis and Biological Applications
Executive Summary
In the landscape of specialty chemicals and pharmaceutical intermediates, lactones represent a class of compounds with immense versatility. Among them, D-Erythronolactone, a γ-lactone derived from D-erythronic acid, has emerged as a molecule of significant interest. This guide provides an in-depth comparison of D-Erythronolactone with other common lactones, highlighting its distinct advantages supported by experimental evidence. We will explore its superior utility as a chiral synthon, its unique biological activities, and its enhanced stability, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its full potential.
Introduction: The Significance of Lactones in Modern Chemistry
Lactones, which are cyclic esters, are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2][3] Their importance is underscored by their roles as key intermediates in organic synthesis and as bioactive compounds in their own right.[1][2] The five-membered γ-lactone ring system is particularly stable and is a common feature in many biologically relevant molecules.[1] This guide focuses on D-Erythronolactone, a specific γ-lactone, and elucidates the key advantages that distinguish it from other lactones in various scientific applications.
A Profile of D-Erythronolactone
D-Erythronolactone, systematically named (3R,4R)-3,4-dihydroxyoxolan-2-one, is a chiral molecule with a well-defined stereochemistry.[4] This inherent chirality is a cornerstone of its utility in the stereoselective synthesis of complex target molecules.[5]
Key Physicochemical Properties:
-
Molecular Weight: 118.09 g/mol [4]
-
Solubility: Highly soluble in water (674 mg/mL at 25°C), with slight solubility in DMSO and methanol.[6][7][8]
-
Stability: It is a stable compound that can withstand high temperatures and is stored under dry, room temperature conditions.[6][7][8]
Comparative Analysis: D-Erythronolactone vs. Other Lactones
The advantages of D-Erythronolactone become most apparent when compared directly with other commonly used lactones, such as L-ascorbic acid (Vitamin C, a lactone derivative), and other sugar-derived lactones.
A primary advantage of D-Erythronolactone lies in its application as a chiral synthon. A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule, which is critical in pharmaceutical development where biological activity is often enantiomer-specific.[5]
-
Rigid, Pre-defined Stereochemistry: D-Erythronolactone possesses two adjacent chiral centers ((3R,4R)), providing a rigid and predictable stereochemical framework. This is a distinct advantage over lactones that may be achiral or have less defined stereochemistry.
-
Versatile Functionalization: The two hydroxyl groups at the C-2 and C-3 positions can be selectively protected, allowing for regioselective reactions at specific sites.[5] For instance, the formation of 2,3-O-Isopropylidene-D-Erythronolactone is a common strategy to create a stable, yet easily deprotected, intermediate for the synthesis of various natural products.[5][9] This level of synthetic control is not as readily achievable with many other lactones.
-
Synthesis of Bioactive Molecules: It has been successfully employed as a precursor in the synthesis of complex natural products, including leukotrienes and carbohydrate derivatives, underscoring its value in drug discovery.[7][9][10]
Logical Relationship: Utility as a Chiral Synthon
Caption: D-Erythronolactone's utility as a chiral synthon.
D-Erythronolactone exhibits a range of biological activities that distinguish it from other lactones.[8] While many lactones possess some form of bioactivity, the specific profile of D-Erythronolactone makes it a candidate for various therapeutic applications.[2][3]
-
Aldose Reductase Inhibition: D-Erythronolactone has been identified as an inhibitor of aldose reductase.[11] This enzyme is implicated in the polyol pathway, which, when overactivated in hyperglycemic conditions, contributes to diabetic complications like neuropathy, retinopathy, and nephropathy.[12][13][14] While other aldose reductase inhibitors exist, many have been withdrawn due to adverse effects.[15] The potential for a well-tolerated inhibitor derived from a natural sugar acid is of significant interest.[8]
-
Antimicrobial and Antioxidant Properties: Studies have shown that D-Erythronolactone possesses antibacterial, antifungal, and antioxidant activities.[8] While L-ascorbic acid is a well-known antioxidant, the additional antimicrobial properties of D-Erythronolactone broaden its potential applications.[16][17]
-
Collagen Stimulation: It has been reported to stimulate the production of collagen, suggesting potential applications in wound healing and tissue repair.[8]
Comparative Biological Activities
| Feature | D-Erythronolactone | L-Ascorbic Acid (Vitamin C) | Other γ-Lactones (General) |
|---|---|---|---|
| Aldose Reductase Inhibition | Yes | No significant activity | Variable, often weaker |
| Antioxidant Activity | Yes[8] | Strong [18] | Variable |
| Antimicrobial Activity | Yes (Antibacterial, Antifungal)[8] | Limited | Variable, some show activity[2] |
| Collagen Stimulation | Yes[8] | Yes (Essential cofactor) | Not a general property |
| Antiscorbutic Activity | No | Yes [17][19] | No |
The stability of a compound is a critical factor in both its synthesis and its formulation in a final product. D-Erythronolactone demonstrates notable stability, particularly when compared to other biologically active lactones like L-ascorbic acid.
-
Thermal Stability: D-Erythronolactone is stable at high temperatures, with a melting point of 100-102°C and a boiling point of 340°C.[6][8]
-
pH Stability: It is stable in acidic conditions but can be hydrolyzed under basic conditions.[8] In contrast, L-ascorbic acid is notoriously unstable and readily undergoes oxidation, especially in solution, which limits its shelf-life and formulation possibilities. This enhanced stability of D-Erythronolactone is a significant advantage in the development of pharmaceuticals and other chemical products.
Experimental Protocols and Supporting Data
To provide a practical context for these advantages, we describe two key experimental workflows.
This protocol outlines a method to compare the stability of D-Erythronolactone against another lactone (e.g., L-ascorbic acid) under thermal and pH stress conditions.
Objective: To quantify the degradation of D-Erythronolactone versus a comparator lactone over time under specific stress conditions.
Methodology:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of D-Erythronolactone and the comparator lactone in a suitable solvent (e.g., 50:50 acetonitrile/water).[17]
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of each stock solution at 60°C.
-
Acidic Stress: Add 0.1 M HCl to aliquots of each stock solution.
-
Basic Stress: Add 0.1 M NaOH to aliquots of each stock solution.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis.[20]
-
HPLC Analysis:
-
Column: C18 reversed-phase column.[20]
-
Mobile Phase: A suitable gradient, for example, 98% Acetonitrile / 2% DI Water with 0.1% Formic Acid.[17]
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[17]
-
Quantification: Calculate the percentage of the lactone remaining at each time point by comparing the peak area to the time-zero sample.
-
-
Data Analysis: Plot the percentage of lactone remaining against time for each condition to generate degradation curves.
Workflow: Lactone Stability Assay
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The Strategic Advantage of D-Erythronolactone in Chiral Synthesis: A Comparative Guide
For the discerning researcher in drug discovery and natural product synthesis, the choice of starting material is a critical decision that dictates the efficiency, stereochemical purity, and overall elegance of a synthetic route. Among the arsenal of chiral building blocks available from nature's chiral pool, D-Erythronolactone emerges as a versatile and cost-effective C4 synthon. This guide provides an in-depth technical comparison of synthetic strategies employing D-Erythronolactone, juxtaposed with alternative approaches to underscore its utility and performance in the synthesis of complex molecular targets.
D-Erythronolactone: A Profile of a Versatile Chiral Building Block
D-Erythronolactone, a γ-lactone derived from D-erythronic acid, presents a compact and highly functionalized chiral scaffold. Its inherent stereochemistry and multiple reactive sites—a lactone carbonyl, and two stereodefined hydroxyl groups—offer a powerful platform for the stereoselective construction of complex molecules. The commercial availability and relatively low cost of D-Erythronolactone further enhance its appeal as a strategic starting material in multi-step syntheses.[1][2]
The fundamental utility of D-Erythronolactone lies in its role as a precursor to a variety of chiral intermediates, most notably butenolides and other functionalized C4 building blocks. These intermediates are pivotal in the synthesis of a wide array of natural products and pharmaceutically active compounds.
The Gateway to Chiral Butenolides: A Comparative Analysis of Synthetic Methodologies
The conversion of D-Erythronolactone to chiral butenolides is a cornerstone of its application in synthesis. This transformation provides access to valuable intermediates that can be elaborated into more complex structures. Here, we compare the traditional approach from D-Erythronolactone with modern catalytic methods for butenolide synthesis.
The D-Erythronolactone-Based Approach
The synthesis of γ-hydroxy-γ-methyl-α,β-unsaturated-γ-lactone, a key butenolide intermediate, from D-Erythronolactone typically involves a two-step sequence:
-
Protection of the hydroxyl groups: The two hydroxyl groups of D-Erythronolactone are first protected, commonly as an acetonide, to prevent undesired side reactions.
-
Introduction of the double bond: This is often achieved through a selenoxide elimination or other dehydration methods to furnish the α,β-unsaturated lactone.
This classical approach, while reliable, often requires stoichiometric reagents and multiple purification steps.
Alternative Strategies for Butenolide Synthesis
Recent advancements in catalysis have provided alternative routes to butenolides, offering potential improvements in efficiency and atom economy.
-
Palladium-Catalyzed C-H Activation: This modern approach enables the direct synthesis of butenolides from aliphatic acids through a triple C-H functionalization, offering a one-step process with high yields.[3]
-
Ring-Closing Metathesis (RCM): RCM of appropriately substituted acrylic esters provides a powerful method for the construction of the butenolide ring.[4]
-
Organocatalytic Methods: The use of chiral organocatalysts can facilitate the enantioselective synthesis of butenolides from achiral starting materials, providing an alternative to chiral pool-derived synthons.[5][6]
Table 1: Comparison of Butenolide Synthesis Methodologies
| Method | Starting Material | Key Transformation | Typical Yield | Stereocontrol | Advantages | Disadvantages |
| D-Erythronolactone | D-Erythronolactone | Protection, Elimination | Moderate to Good | Substrate-controlled | Readily available chiral source | Multi-step, stoichiometric reagents |
| Pd-Catalyzed C-H Activation | Aliphatic Acids | C-H Functionalization | High | Not inherently stereoselective | High atom economy, one-step | Requires catalyst, oxidant |
| Ring-Closing Metathesis | Acrylic Esters | Olefin Metathesis | Good to High | Depends on substrate | High functional group tolerance | Requires pre-functionalized substrate |
| Organocatalysis | Achiral Precursors | Asymmetric Catalysis | Good | Catalyst-controlled | High enantioselectivity | Catalyst development can be required |
Case Study: The Total Synthesis of (-)-Malyngolide
To illustrate the strategic decisions involved in selecting a chiral precursor, we will compare different synthetic approaches to the marine natural product (-)-malyngolide, an antibiotic with a chiral quaternary center. While a direct total synthesis from D-Erythronolactone is not prominently reported, its structural similarity to key intermediates in other syntheses makes it a relevant point of comparison.
Retrosynthetic Analysis of (-)-Malyngolide
Caption: Retrosynthetic analysis of (-)-malyngolide highlighting different chiral starting points.
Comparison of Synthetic Routes to (-)-Malyngolide
Route A: Synthesis from D-Lactose
One reported synthesis of (-)-malyngolide commences from the readily available carbohydrate D-lactose.[7] This approach leverages the inherent chirality of the sugar backbone to establish the stereocenters of the target molecule. The synthesis involves multiple steps of functional group manipulation and degradation of the sugar to arrive at the desired δ-lactone core.
Route B: Asymmetric Synthesis using Sharpless Epoxidation
An alternative strategy employs the Sharpless asymmetric epoxidation of an allylic alcohol to introduce the key stereocenter.[7] This method offers high enantioselectivity and is a powerful tool for the synthesis of chiral building blocks. The resulting epoxy alcohol is then converted to (-)-malyngolide through a series of transformations.
Route C: Organocatalytic Approach from Chiral Tetronic Acid
A more recent approach utilizes an organocatalytic reductive coupling reaction starting from chiral (S)-γ-methyl tetronic acid. This method allows for the efficient construction of the butenolide core with the desired stereochemistry.[5]
Table 2: Comparative Analysis of (-)-Malyngolide Syntheses
| Parameter | Route A (D-Lactose) | Route B (Sharpless Epoxidation) | Route C (Organocatalysis) |
| Chiral Source | Chiral Pool (Carbohydrate) | Asymmetric Catalysis | Chiral Pool (derivative) |
| Key Step | Functional group manipulations | Sharpless Asymmetric Epoxidation | Organocatalytic Reductive Coupling |
| Overall Yield | Not explicitly high | 26.4% (for a related analogue)[7] | Good |
| Stereocontrol | Substrate-controlled | Reagent-controlled | Substrate-controlled |
| Advantages | Utilizes an inexpensive starting material | High enantioselectivity | Efficient C-C bond formation |
| Disadvantages | Long synthetic sequence | Requires stoichiometric oxidant | Relies on a specific chiral starting material |
While a direct synthesis from D-Erythronolactone is not detailed, its potential as a precursor to the chiral tetronic acid used in Route C highlights its strategic position in the chiral pool. The conversion of D-Erythronolactone to such intermediates can be envisioned, offering a viable alternative to other starting materials.
Experimental Protocols
General Procedure for Acetonide Protection of D-Erythronolactone
To a solution of D-Erythronolactone (1.0 eq) in acetone is added 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with triethylamine and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford the 2,3-O-isopropylidene-D-erythronolactone.
Representative Protocol for Palladium-Catalyzed Butenolide Synthesis[3]
To a reaction vessel containing an aliphatic acid (1.0 eq), Pd(OAc)₂ (0.1 eq), and the specified ligand (0.1 eq) is added a solvent mixture and a base. An oxidant, such as tert-butyl hydroperoxide (TBHP), is then added, and the reaction is heated. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Conclusion: The Strategic Value of D-Erythronolactone
This comparative guide demonstrates that D-Erythronolactone is a highly valuable and versatile chiral building block in organic synthesis. Its utility as a precursor to chiral butenolides and other C4 synthons provides a reliable and cost-effective entry point to a wide range of complex molecules. While modern catalytic methods offer compelling alternatives for the synthesis of certain intermediates, the inherent chirality and ready availability of D-Erythronolactone ensure its continued importance in the field. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. However, a thorough understanding of the advantages and limitations of different approaches, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and elegant synthetic routes.
References
- Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction.
- Asymmetric Synthesis of (+)-Tanikolide and the β-Methyl-Substituted Analogues of (+)-Tanikolide and (–)-Malyngolide.
-
Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis. PubMed[Link]
-
Synthesis of malyngolide analogues 7 and 8. ResearchGate[Link]
-
Stereoselective Synthesis of Butenolide and Butyrolactone Derivatives. TÜBİTAK Academic Journals[Link]
-
Organocatalytic Enantiospecific Total Synthesis of Butenolides. MDPI[Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. CORE[Link]
-
Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PMC - PubMed Central[Link]
-
Scheme of two-enzyme two-step cascade synthesis of ampicillin. ResearchGate[Link]
-
Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin. PubMed[Link]
-
Butenolide synthesis. Organic Chemistry Portal[Link]
-
(PDF) Asymmetric Synthesis of γ-Butyrolactones by Enantioselective Hydrogenation of Butenolides. ResearchGate[Link]
-
A Convergent Total Synthesis of (+)-Ineleganolide. PMC - PubMed Central[Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central[Link]
-
Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PMC - NIH[Link]
-
Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed[Link]
-
A Convergent Total Synthesis of (+)-Ineleganolide. ChemRxiv[Link]
-
2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D-Erythronolactone
As a key intermediate in the synthesis of complex organic molecules and bioactive compounds, D-Erythronolactone is a common reagent in both academic and industrial laboratories.[1][2][3] While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), its toxicological properties have not been exhaustively investigated.[4] This guide provides a procedural framework for the safe handling and proper disposal of D-Erythronolactone, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity. Adherence to these protocols is essential for protecting laboratory personnel and ensuring environmental stewardship.
Hazard Characterization and Risk Assessment
The foundation of any disposal procedure is a thorough understanding of the chemical's properties and potential hazards. While D-Erythronolactone is stable under normal conditions, its high solubility in water and incompatibility with certain chemical classes necessitate a structured disposal plan.[1][5]
Causality of Protocol: The primary risk associated with D-Erythronolactone is not acute toxicity but rather the unknown long-term effects and its potential to react with other chemicals if disposed of improperly. Therefore, the disposal strategy is one of containment and caution, treating it as a standard chemical waste product to prevent its release into the environment and avoid accidental reactions in consolidated waste streams.
Table 1: Physico-Chemical Properties Relevant to Disposal
| Property | Value | Significance for Disposal |
|---|---|---|
| Molecular Formula | C₄H₆O₄[6][7] | Basic identifier for waste manifest. |
| Appearance | White to off-white crystalline powder[2] | As a fine powder, it poses an inhalation risk. |
| Melting Point | 100-102 °C[2][6] | Stable solid at room temperature. |
| Solubility in Water | 674 mg/mL (at 25 °C)[1] | High solubility means it can easily contaminate aqueous waste streams if not handled correctly. |
| Incompatibilities | Strong oxidizing agents[5] | Critical: Must be segregated from oxidizers to prevent hazardous reactions. |
| Hazard Classification | Not classified as hazardous[4] | Despite this, unknown toxicological properties warrant cautious handling and disposal as chemical waste. |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal process. All operations involving D-Erythronolactone, including weighing and transferring to waste containers, should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of the fine powder.[4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4]
-
Body Protection: A standard laboratory coat should be worn.[4]
Rationale: The use of PPE creates a primary barrier against accidental exposure. Given that the full toxicological profile of D-Erythronolactone is unknown, preventing direct contact with skin, eyes, and the respiratory tract is a mandatory precautionary measure.[4]
Step-by-Step Disposal Protocol
The disposal of D-Erythronolactone must comply with federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] The following protocol ensures compliance and safety.
Experimental Protocol: Waste Collection and Disposal
-
Waste Characterization: Identify the type of D-Erythronolactone waste generated.
-
Solid Waste: Unused or expired pure D-Erythronolactone, and materials contaminated with the solid (e.g., weigh paper, paper towels, gloves, and other PPE).
-
Aqueous Waste: Solutions containing D-Erythronolactone. Due to its high water solubility, even rinsate from "empty" containers must be collected as waste.[1][10]
-
-
Waste Segregation (Critical Step):
-
Containerization:
-
For Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar).
-
For Aqueous Waste: Collect in a labeled, sealable, and leak-proof container (e.g., an HDPE carboy).[12] Do not use metal containers.[12]
-
Labeling: The container must be labeled as soon as the first waste is added.[11] The label must include the words "Hazardous Waste" and the full chemical name: "D-Erythronolactone." [13] List all components if it is a mixed waste stream.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[8][13] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the container remains closed at all times except when adding waste.[11]
-
-
Final Disposal:
-
Once the container is full or ready for pickup, arrange for its transfer to your institution's central hazardous waste storage area (Central Accumulation Area - CAA).
-
Disposal must be handled by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not dispose of D-Erythronolactone down the drain or in the regular trash.[8]
-
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Small Spills (Solid):
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a sealed container and label it as hazardous waste for disposal.[5]
-
Thoroughly clean the contaminated area.[4]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing different waste streams of D-Erythronolactone, ensuring each is handled in a compliant and safe manner.
Caption: Disposal Decision Workflow for D-Erythronolactone Waste Streams.
References
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- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- D-ERYTHRONIC ACID GAMMA-LACTONE. (2024). ChemBK.
- Erythrono-1,4-lactone | C4H6O4. (n.d.). PubChem.
- Safety Data Sheet - D-Erythrono-1,4-lactone. (2022). Biosynth.
- Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- (-)-2,3-O-Isopropylidene-D-erythronolactone. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - (3R,4R)-(-)-D-Erythronolactone. (2021). Fisher Scientific.
- SAFETY DATA SHEET - (-)-2,3-o-isopropylidene-d-erythronolactone. (2025). Sigma-Aldrich.
- D-Erythronolactone | 15667-21-7. (n.d.). Benchchem.
- Safety data sheet - Erythrosine (E 127). (2017). Consumables Media Download Center.
- D-Erythronic acid g-lactone 95 15667-21-7. (n.d.). Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Erythronolactone
This guide provides essential safety and logistical information for the handling and disposal of D-Erythronolactone. As the toxicological properties of this material have not been exhaustively investigated, this protocol is grounded in the precautionary principle, treating the compound as potentially hazardous and adhering to best practices for laboratory chemical safety.[1][2]
Hazard Assessment: The Rationale for Caution
D-Erythronolactone is a white to off-white solid, typically in powder or crystal form.[3] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential hazards, including skin irritation (H315), serious eye irritation (H319), and possible respiratory irritation (H335).[3][4] This discrepancy, coupled with the fine, dusty nature of the solid, necessitates a cautious approach. The primary routes of potential exposure are inhalation of dust particles, direct skin contact, and eye contact. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to create a robust barrier against these exposure risks.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent upon the scale of the operation and the potential for aerosolization of the compound. The following table summarizes the recommended PPE for handling D-Erythronolactone.
| Activity Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Quantities (e.g., < 1 gram) | Safety glasses with side shields or chemical safety goggles.[1][5] | Chemical-resistant nitrile gloves.[5] | Standard laboratory coat.[5] | Recommended if weighing solid outside a fume hood: N95 respirator or equivalent.[5] |
| Large Quantities (e.g., > 1 gram) | Chemical safety goggles and/or a face shield.[5] | Chemical-resistant nitrile gloves (consider double-gloving).[5] | Laboratory coat; consider a chemical-resistant apron.[5] | Required when handling powder: A properly fitted respirator with an organic vapor/particulate cartridge or use within a certified chemical fume hood.[2][5] |
| Emergency/Spill | Chemical safety goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves.[5] | Chemical-resistant suit or coveralls.[5] | Self-contained breathing apparatus (SCBA) may be necessary depending on spill size and ventilation.[5] |
Causality of PPE Choices:
-
Eye and Face Protection : The crystalline or powdered nature of D-Erythronolactone presents a risk of mechanical irritation and potential chemical irritation to the eyes.[3] Safety goggles provide a seal around the eyes to protect from airborne particles, while a face shield offers an additional layer of protection against splashes when handling solutions.
-
Hand Protection : Nitrile gloves provide an effective barrier against incidental skin contact.[5] Since some data suggests the potential for skin irritation, preventing direct contact is crucial.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection : A laboratory coat prevents the contamination of personal clothing with D-Erythronolactone powder.[2] This is a standard practice to minimize chemical take-home exposure.
-
Respiratory Protection : The primary inhalation risk comes from fine dust particles generated when weighing or transferring the solid compound.[1] Handling the solid within a chemical fume hood is the preferred engineering control to mitigate this risk.[2][5] If a fume hood is not available, a NIOSH-approved respirator is essential to prevent irritation of the respiratory tract.[1][2]
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is critical to ensuring safety from preparation through disposal.
Step 1: Preparation
-
Designate Work Area : All handling of solid D-Erythronolactone should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, solvents, and appropriately labeled waste containers before you begin.
-
Don PPE : Put on the appropriate PPE as outlined in the table above based on the quantity you will be handling.
-
Verify Emergency Equipment : Ensure an eye wash station and safety shower are accessible and unobstructed. A spill kit should be readily available.[1]
Step 2: Handling and Use
-
Weighing : When weighing the solid, perform the task within the fume hood to contain any dust.[5] Use gentle movements to avoid creating airborne particles.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
General Use : Avoid all direct contact with the substance.[1][5] Keep containers tightly sealed when not in immediate use.[6]
Step 3: Post-Handling and Decontamination
-
Clean Work Area : Thoroughly wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.
-
Equipment Decontamination : Clean any non-disposable equipment used during the procedure.
-
PPE Removal : Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then lab coat).
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[1][5]
Caption: PPE selection workflow for D-Erythronolactone.
Disposal Plan: Managing D-Erythronolactone Waste
All materials contaminated with D-Erythronolactone must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[5][7] Never dispose of this chemical down the drain or in regular trash.[1][8]
Step-by-Step Disposal Protocol
-
Waste Segregation : Keep D-Erythronolactone waste separate from other waste streams to prevent unintended reactions.[7][9]
-
Solid Waste :
-
Liquid Waste (Rinsate) :
-
Contaminated Sharps :
-
Waste Pickup :
-
Store sealed waste containers in a designated satellite accumulation area.
-
Contact your institution’s Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[7]
-
References
- Personal protective equipment for handling N-(3-oxohexanoyl)-L-homoserine lactone. Benchchem. This document provides PPE recommendations for a structurally similar lactone compound, offering a strong basis for a precautionary approach.
- Safety Data Sheet - D-Erythrono-1,4-lactone. Biosynth.
- SAFETY DATA SHEET - (-)-2,3-o-isopropylidene-d-erythronolactone. MilliporeSigma.
- SAFETY DATA SHEET - (3R,4R)-(-)-D-Erythronolactone. Fisher Scientific.
- Essential Safety and Logistical Information for Handling Carlactone. Benchchem.
- Material Safety Data Sheet.This general MSDS outlines risks for similar chemical compounds, including potential harm if inhaled or absorbed through the skin.
- Chemical Waste Management Guide. Technion Israel Institute of Technology.
- Proper Disposal of D,L-erythro-PDMP: A Guide for Laboratory Professionals. Benchchem.
- Chemical Waste Disposal Guidelines. Emory University.
- D-Erythronolactone Product Information. TCI (Shanghai) Development Co., Ltd.
- D-ERYTHRONOLACTONE | 15667-21-7. ChemicalBook.
- D-ERYTHRONOLACTONE | 15667-21-7. ChemicalBook. An additional source confirming potential GHS hazard statements and providing precautionary measures.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
